molecular formula C10H18INO2 B1311319 Tert-butyl 4-iodopiperidine-1-carboxylate CAS No. 301673-14-3

Tert-butyl 4-iodopiperidine-1-carboxylate

Numéro de catalogue: B1311319
Numéro CAS: 301673-14-3
Poids moléculaire: 311.16 g/mol
Clé InChI: YFWQFKUQVJNPKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-iodopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18INO2 and its molecular weight is 311.16 g/mol. The purity is usually 95%.
The exact mass of the compound N-Boc-4-iodopiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl 4-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWQFKUQVJNPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447440
Record name N-Boc-4-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301673-14-3
Record name N-Boc-4-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-iodopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-iodopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates its role in synthetic chemistry through logical workflow diagrams.

Core Chemical Data

This compound, a valuable reagent in the synthesis of novel therapeutics, is registered under CAS Number 301673-14-3.[1][2][3][4] This white to pale brown crystalline powder or low-melting solid is instrumental in the introduction of the 4-iodopiperidine moiety in a protected form.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in chemical reactions.

PropertyValueReference
CAS Number 301673-14-3[1][2][3]
Molecular Formula C₁₀H₁₈INO₂[3][5]
Molecular Weight 311.16 g/mol [3][5]
Melting Point 35-38 °C[5]
Boiling Point 318.8±35.0 °C (Predicted)[5]
Density 1.50±0.1 g/cm³ (Predicted)[5]
Solubility Slightly soluble in water; Soluble in methanol[5]
Appearance White to pale brown crystalline powder or low melting solid[5]
Storage Keep in a dark place, sealed in dry, at 2-8°C[5]
Synonyms

This compound is also known by several synonyms, which are important to recognize in the literature:

  • 1-Boc-4-iodopiperidine[5]

  • N-Boc-4-iodopiperidine[5]

  • tert-butyl 4-iodo-1-piperidinecarboxylate[1]

  • 1-(TERT-BUTOXYCARBONYL)-4-IODOPIPERIDINE[5]

Experimental Protocols

The following sections detail generalized experimental protocols for the use of this compound in common synthetic transformations. Researchers should adapt these methods to their specific substrates and reaction scales.

General Procedure for Nucleophilic Substitution

This protocol outlines a typical procedure for the displacement of the iodide with a nucleophile, a common application for this reagent.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alkoxide)

  • Aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the nucleophile (1.0-1.5 eq) and the base (1.5-2.0 eq).

  • The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted piperidine derivative.

Boc-Deprotection Protocol

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group, a necessary step in many synthetic routes.

Materials:

  • Boc-protected piperidine derivative

  • Strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent)

  • Organic solvent (e.g., Dichloromethane (DCM) or 1,4-Dioxane)

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperidine derivative in the chosen organic solvent.

  • Add the strong acid (typically in excess, e.g., 20-50% v/v TFA in DCM, or a saturated solution of HCl in 1,4-dioxane).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt can be used directly or neutralized by the addition of a base to yield the free piperidine.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of synthetic transformations involving this compound.

G A This compound B Nucleophilic Substitution A->B C Boc-Protected Substituted Piperidine B->C D Boc-Deprotection C->D E Substituted Piperidine D->E G start Start Reaction Setup step1 Dissolve Reagents Add this compound, Nucleophile, and Base to Solvent start->step1 step2 Reaction Stir under Inert Atmosphere at Appropriate Temperature step1->step2 step3 Monitoring Track Progress via TLC or LC-MS step2->step3 step4 Work-up Quench with Water and Extract with Organic Solvent step3->step4 step5 Purification Isolate Product using Column Chromatography step4->step5 end Final Product step5->end

References

Tert-butyl 4-iodopiperidine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-iodopiperidine-1-carboxylate

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a visual workflow diagram to facilitate understanding and application in a laboratory setting.

Core Physical and Chemical Properties

This compound is a heterocyclic building block utilized in the synthesis of various pharmaceutical compounds.[1] Its physical characteristics are crucial for handling, storage, and reaction setup.

Data Presentation: A Summary of Physical Properties

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈INO₂[2][3]
Molecular Weight 311.16 g/mol [3][4]
Appearance White to light yellow powder or crystal[3][5]
Melting Point 44 - 49 °C (111.2 - 120.2 °F)[3][5]
Boiling Point 318.8 °C at 760 mmHg[4]
Solubility Slightly soluble in water; Soluble in methanol.[6]
Density No data available[2]
Storage Conditions Refrigerate (0-10°C), protect from light.[3][4]

Experimental Protocols

Detailed methodologies for determining key physical properties are essential for verifying substance identity and purity.

Melting Point Determination

The melting point is a critical indicator of purity for a solid organic compound. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress the melting point and broaden the range.[7]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

  • Capillary tubes (sealed at one end)[8]

  • Thermometer (calibrated)[7]

  • Spatula

  • Mortar and pestle (optional, for finely powdering the sample)[9]

Procedure:

  • Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the sample is not a fine powder, gently crush it.[10]

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, aiming for a packed column of 1-2 mm in height.[8][10]

  • Apparatus Setup:

    • Mel-Temp: Insert the capillary tube into the designated slot in the heating block.

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[7][8] Suspend the assembly in the oil bath of the Thiele tube.[7]

  • Heating:

    • Begin heating the apparatus. For an unknown sample, a rapid initial heating can establish an approximate melting point.

    • For an accurate measurement, allow the apparatus to cool and begin again with a fresh sample, heating slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[7]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[9]

    • The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups within a molecule.[11]

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • Test tubes and rack

  • Spatula

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

  • Sample of this compound

  • Solvents: Water, 5% HCl, 5% NaOH, and an organic solvent like methanol or hexane.

Procedure:

  • Sample Measurement: In a small test tube, place approximately 25 mg of the solid compound.[12]

  • Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water) to the test tube in small portions.[12]

  • Mixing: After each addition, shake the test tube vigorously for at least 60 seconds to ensure thorough mixing.[12][13]

  • Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[13]

  • Systematic Testing:

    • Begin with water to assess polarity.

    • If insoluble in water, proceed to test solubility in 5% HCl (to test for basic groups) and 5% NaOH (to test for acidic groups).[11]

    • Test solubility in organic solvents (e.g., methanol) to further classify the compound based on the "like dissolves like" principle.[14]

  • Recording: Record the results (soluble or insoluble) for each solvent tested.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the melting point of an organic compound.

MeltingPointWorkflow start Start prep_sample Prepare Sample: Crush to a fine powder start->prep_sample load_capillary Load Capillary Tube (1-2 mm height) prep_sample->load_capillary setup_apparatus Place in Melting Point Apparatus load_capillary->setup_apparatus heat_fast Rapid Heating (Approximate MP) setup_apparatus->heat_fast First Determination? heat_slow Slow Heating (1-2°C / min) setup_apparatus->heat_slow No (Repeat) heat_fast->heat_slow Yes observe Observe Sample heat_slow->observe record_t1 Record T1: First liquid appears observe->record_t1 Melting begins record_t2 Record T2: Completely liquid observe->record_t2 Melting complete record_t1->observe report Report Range: T1 - T2 record_t2->report end_node End report->end_node

Caption: Workflow for Experimental Melting Point Determination.

References

N-Boc-4-iodopiperidine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-4-iodopiperidine for Researchers and Drug Development Professionals

Introduction

N-Boc-4-iodopiperidine (tert-butyl 4-iodopiperidine-1-carboxylate) is a versatile synthetic intermediate playing a crucial role in medicinal chemistry and drug discovery.[1] Its structure, featuring a piperidine ring with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it an ideal building block for the synthesis of complex, biologically active molecules.[1][2] The Boc group provides stability and allows for controlled deprotection, while the iodo-substituent serves as a versatile handle for various chemical transformations, including nucleophilic substitutions and coupling reactions.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications in pharmaceutical development.

Chemical Structure and Properties

N-Boc-4-iodopiperidine is an organic halogenated compound that appears as a white to light brown crystalline powder or a low-melting solid at room temperature.[2][4] The molecule consists of a piperidine ring substituted with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.[2] It is sparingly soluble in water but soluble in methanol.[4][5]

Table 1: Chemical and Physical Properties of N-Boc-4-iodopiperidine

PropertyValueReference(s)
CAS Number 301673-14-3[1][2][4][5]
Molecular Formula C₁₀H₁₈INO₂[1][2][6]
Molecular Weight 311.16 g/mol [1][6]
Appearance White to pale brown crystalline powder or solid[1][2][4]
Melting Point 35-38 °C / 45-51 °C[1][4][7]
Boiling Point 318.8 °C at 760 mmHg[2][4]
Density 1.5 g/cm³[4]
Solubility Slightly soluble in water; Soluble in methanol[4][5]
Polar Surface Area 29.54 Ų[2][6]
Storage Conditions 0-8 °C, Keep in dark place, Sealed in dry[1][7]

Synthesis of N-Boc-4-iodopiperidine

The most common laboratory-scale synthesis of N-Boc-4-iodopiperidine involves the iodination of its precursor, N-Boc-4-hydroxypiperidine. This method utilizes a triphenylphosphine/iodine system in the presence of imidazole.

Experimental Protocol: Synthesis from N-Boc-4-hydroxypiperidine

This protocol is based on a general procedure reported in the literature.[5]

Materials:

  • N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol)

  • Triphenylphosphine (16.9 g, 64.6 mmol)

  • Imidazole (5.07 g, 74.5 mmol)

  • Iodine (15.1 g, 59.6 mmol)

  • Dichloromethane (DCM), 200 mL

  • Diethyl ether

  • Hexane

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in dichloromethane (200 mL), add triphenylphosphine (16.9 g, 64.6 mmol) and imidazole (5.07 g, 74.5 mmol) sequentially.[5]

  • Cool the reaction mixture to 0°C using an ice bath.[5]

  • Slowly add iodine (15.1 g, 59.6 mmol) in portions to the cooled mixture.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[5]

  • Upon reaction completion, dilute the solution with water and extract the aqueous phase with diethyl ether.[5]

  • Combine the organic layers and wash them sequentially with water and saturated sodium chloride solution.[5]

  • Dry the combined organic layer over anhydrous sodium sulfate.[5]

  • Filter the drying agent and concentrate the solvent under reduced pressure.[5]

  • Grind the resulting residue with hexane to precipitate and remove excess triphenylphosphine and triphenylphosphine oxide byproducts.[5]

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product, N-Boc-4-iodopiperidine, as a colorless oil (14.4 g, 93% yield).[5]

Synthesis_Workflow Synthesis Workflow for N-Boc-4-iodopiperidine cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Reactant N-Boc-4-hydroxypiperidine Mixing 1. Mix reactants in DCM at 0°C Reactant->Mixing Reagent1 Triphenylphosphine Reagent1->Mixing Reagent2 Imidazole Reagent2->Mixing Reagent3 Iodine Reaction 2. Add Iodine, stir for 18h at RT Reagent3->Reaction Solvent Dichloromethane Solvent->Mixing Mixing->Reaction Cooling Extraction 3. Aqueous workup & Ether extraction Reaction->Extraction Washing 4. Wash with Water & Brine Extraction->Washing Drying 5. Dry over Na₂SO₄ Washing->Drying Purification 6. Trituration with Hexane Drying->Purification Concentration Product N-Boc-4-iodopiperidine (Yield: 93%) Purification->Product Concentration

Caption: Synthesis workflow for N-Boc-4-iodopiperidine.

Applications in Drug Discovery and Development

N-Boc-4-iodopiperidine serves as a pivotal intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.[1] The piperidine scaffold is a common structural motif in many pharmaceutically active compounds.[8] The Boc-protected nitrogen and the reactive C-I bond allow for sequential and controlled functionalization, enabling chemists to build complex molecular architectures.[1][3]

This building block is frequently used in:

  • Coupling Reactions: It participates in iron- and cobalt-catalyzed arylation reactions with Grignard reagents.[5]

  • Nucleophilic Substitution: The iodide is an excellent leaving group, facilitating substitution reactions to introduce diverse functional groups at the 4-position.[1]

  • Synthesis of Complex Heterocycles: It is a precursor for creating more elaborate heterocyclic systems integral to many drug candidates.[1] For example, while not a direct reaction of the iodo-derivative, its precursor N-Boc-4-hydroxypiperidine can be oxidized to N-Boc-4-piperidone, which is used in domino reactions to form complex structures like hydrobenzimidazo[2,1-e]acridines.[9][10] The related compound N-Boc-4-piperidinone is a key starting material in the synthesis of fentanyl.[11]

Drug_Development_Logic Role of N-Boc-4-iodopiperidine in Drug Development cluster_reactions Chemical Transformations cluster_outcomes Pharmaceutical Outcomes Start N-Boc-4-hydroxypiperidine (Precursor) Intermediate N-Boc-4-iodopiperidine (Key Intermediate) Start->Intermediate Iodination Coupling Coupling Reactions (e.g., with Grignard reagents) Intermediate->Coupling Substitution Nucleophilic Substitution Intermediate->Substitution LeadGen Lead Generation Coupling->LeadGen Substitution->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt SAR Studies Candidate Drug Candidate LeadOpt->Candidate

References

1-Boc-4-iodopiperidine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Boc-4-iodopiperidine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, frequently incorporated into therapeutic agents to enhance potency, selectivity, and pharmacokinetic properties.[1][2] Among the vast array of functionalized piperidine building blocks, 1-Boc-4-iodopiperidine (tert-butyl 4-iodopiperidine-1-carboxylate) has emerged as a particularly versatile and valuable intermediate. Its unique structure, featuring a stable Boc-protected nitrogen and a reactive C-I bond, provides a robust platform for introducing the piperidine moiety and for subsequent elaboration into complex molecular architectures.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of 1-Boc-4-iodopiperidine. We will delve into its fundamental physicochemical properties, provide a detailed, mechanistically-grounded synthesis protocol, outline a comprehensive strategy for its analytical characterization, and explore its pivotal role in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Spectroscopic Properties

1-Boc-4-iodopiperidine is a white to pale brown crystalline powder or low-melting solid.[3][4] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it amenable to a wide range of reaction conditions.[1] Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈INO₂[1][3][5]
Molecular Weight 311.16 g/mol [1][3][5]
CAS Number 301673-14-3[1][3][6]
Appearance White to pale brown crystalline powder or low melting solid[3][4]
Melting Point 35-51 °C (range varies by purity)[1][4]
Solubility Slightly soluble in water; Soluble in methanol and dichloromethane[4][7]
Purity Typically ≥96% (GC)[1][3][8]

Synthesis of 1-Boc-4-iodopiperidine: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of 1-Boc-4-iodopiperidine involves the iodination of its corresponding alcohol precursor, N-Boc-4-hydroxypiperidine. This transformation is typically achieved via an Appel-type reaction, which provides a reliable method for converting alcohols to alkyl halides under mild conditions.

The causality behind this choice of reagents is critical. Triphenylphosphine (PPh₃) and iodine (I₂) form a phosphonium iodide intermediate in situ. Imidazole acts as a mild base and a nucleophilic catalyst, facilitating the activation of the hydroxyl group on N-Boc-4-hydroxypiperidine. The activated oxygen is subsequently displaced by the iodide ion in an Sₙ2 reaction, yielding the desired product with inversion of configuration (though this is irrelevant for the achiral starting material).

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification N_Boc_OH N-Boc-4-hydroxypiperidine Solvent Dichloromethane (DCM) at 0°C N_Boc_OH->Solvent PPh3 Triphenylphosphine (PPh₃) PPh3->Solvent I2 Iodine (I₂) I2->Solvent Imidazole Imidazole Imidazole->Solvent Stir Stir at Room Temperature (18 hours) Solvent->Stir Quench Aqueous Quench Stir->Quench Extract Ether Extraction Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Grind with Hexane (Removes PPh₃/Ph₃PO) Concentrate->Purify Product 1-Boc-4-iodopiperidine Purify->Product

Synthesis workflow for 1-Boc-4-iodopiperidine.
Experimental Protocol: Synthesis

This protocol is a self-validating system; successful execution, confirmed by the analytical characterization described in the next section, validates the procedure.

  • Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq, e.g., 10.0 g, 49.7 mmol) in dichloromethane (DCM, 200 mL), add triphenylphosphine (1.3 eq, 16.9 g, 64.6 mmol) and imidazole (1.5 eq, 5.07 g, 74.5 mmol).[7]

  • Iodination: Cool the reaction mixture to 0 °C using an ice bath. Add iodine (1.2 eq, 15.1 g, 59.6 mmol) slowly in portions. Causality: The portion-wise addition at low temperature controls the exothermic reaction between PPh₃ and I₂.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with water and extract with diethyl ether.[7] Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by concentration under reduced pressure. The resulting residue contains the product along with triphenylphosphine oxide (Ph₃PO) and excess triphenylphosphine.

  • Final Isolation: Grind the crude residue with hexane. Causality: The nonpolar hexane selectively dissolves the desired product while the more polar phosphine byproducts precipitate. Filter the mixture. The filtrate contains the product. Concentrate the filtrate under reduced pressure to afford 1-Boc-4-iodopiperidine as a colorless oil or white solid (typical yield: ~93%).[7]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized 1-Boc-4-iodopiperidine is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

TechniquePurposeExpected Key Signals / Results
¹H NMR Structural confirmation & Purityδ (ppm, CDCl₃): ~4.3 (m, 1H, -CH-I), ~3.8 (m, 2H, piperidine -CH₂-N), ~3.0 (m, 2H, piperidine -CH₂-N), ~2.1 (m, 2H, piperidine -CH₂-), ~1.8 (m, 2H, piperidine -CH₂-), 1.45 (s, 9H, -C(CH₃)₃). The downfield shift of the methine proton to ~4.3 ppm is characteristic of iodination.
¹³C NMR Structural confirmationδ (ppm, CDCl₃): ~154.5 (C=O), ~80.0 (-C(CH₃)₃), ~43.0 (piperidine -CH₂-N), ~35.0 (piperidine -CH₂-), ~28.4 (-C(CH₃)₃), ~25.0 (-CH-I). The signal around 25 ppm is indicative of the carbon bearing the iodine.
GC-MS Purity & Molecular WeightA single major peak in the gas chromatogram indicates high purity. Mass spectrum (EI) will show fragmentation patterns consistent with the structure. The molecular ion peak [M]⁺ at m/z 311 may be weak or absent, but characteristic fragments such as [M-Boc]⁺ or [M-I]⁺ will be present.
FTIR Functional Group Analysisν (cm⁻¹): ~2970 (C-H stretch), ~1680-1700 (strong, C=O stretch of carbamate), ~1160 (C-O stretch). The absence of a broad O-H stretch (~3300 cm⁻¹) confirms the conversion of the starting alcohol.

Key Applications in Drug Discovery and Organic Synthesis

1-Boc-4-iodopiperidine is not a therapeutic agent itself but rather a high-value building block. Its utility stems from the ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily leveraging the reactive C-I bond.

  • Nucleophilic Substitution: The iodide is an excellent leaving group, allowing for straightforward Sₙ2 reactions with various nucleophiles (e.g., amines, thiols, azides) to install diverse functionalities at the 4-position.

  • Cross-Coupling Reactions: It is an ideal substrate for palladium-, copper-, iron-, and cobalt-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[7][9] This allows for the direct connection of the piperidine ring to aryl, heteroaryl, or alkyl groups, rapidly increasing molecular complexity. This is a cornerstone strategy in the synthesis of kinase inhibitors and CNS-active agents.[10]

  • Precursor to Fentanyl Analogues: While N-Boc-4-piperidone and 1-Boc-4-AP are more direct precursors,[11][12] 1-Boc-4-iodopiperidine can be readily converted to these key intermediates, for example, through coupling reactions.

G cluster_reactions Chemical Transformations cluster_products Diverse Scaffolds Start 1-Boc-4-iodopiperidine Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Pd catalyst Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Pd/Cu catalyst Buchwald Buchwald-Hartwig (with R₂NH) Start->Buchwald Pd catalyst Nucleophilic Nucleophilic Substitution (with Nu⁻) Start->Nucleophilic Prod_Suzuki 4-Aryl/Heteroaryl-piperidine Suzuki->Prod_Suzuki Prod_Sonogashira 4-Alkynyl-piperidine Sonogashira->Prod_Sonogashira Prod_Buchwald 4-Amino-piperidine Buchwald->Prod_Buchwald Prod_Nucleophilic 4-Nu-piperidine Nucleophilic->Prod_Nucleophilic

Application of 1-Boc-4-iodopiperidine in generating diverse scaffolds.

Safety and Handling

1-Boc-4-iodopiperidine is classified as harmful if swallowed and can cause skin and eye irritation.[3][4]

  • Hazard Codes: Xn, GHS07[4][9]

  • Hazard Statements: H302 (Harmful if swallowed)

  • Precautionary Statements: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool (2-8°C), dry, and dark place in a tightly sealed container.[1][9] The compound can be light-sensitive.[9]

Conclusion

1-Boc-4-iodopiperidine is a quintessential example of a modern synthetic building block that empowers innovation in drug discovery and development. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its versatile reactivity make it an invaluable tool for medicinal chemists. By providing a reliable handle for introducing and functionalizing the piperidine scaffold through robust cross-coupling and substitution reactions, it facilitates the efficient exploration of chemical space and the construction of complex, biologically active molecules. A thorough understanding of its synthesis, characterization, and chemical behavior, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the quest for novel therapeutics.

References

A Comprehensive Technical Guide to the Synthesis of N-Boc-4-iodopiperidine from 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the reliable and high-yield synthetic route to N-Boc-4-iodopiperidine, a crucial building block in medicinal chemistry. The process begins with the protection of 4-hydroxypiperidine, followed by an iodination reaction. This document outlines detailed experimental protocols, presents quantitative data in a clear format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of N-Boc-4-iodopiperidine from 4-hydroxypiperidine is a two-step process:

  • Boc Protection: The nitrogen atom of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-4-hydroxypiperidine. This is a standard procedure to modulate the reactivity of the piperidine nitrogen.

  • Iodination: The hydroxyl group of N-Boc-4-hydroxypiperidine is subsequently replaced with iodine to produce the final product, N-Boc-4-iodopiperidine.

This approach ensures high yields and purity, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthetic step, providing a clear comparison of the expected outcomes.

Table 1: Boc Protection of 4-Hydroxypiperidine

ParameterValueReference(s)
Starting Material4-Hydroxypiperidine[1]
Key ReagentsDi-tert-butyl dicarbonate, Sodium bicarbonate[1]
SolventDichloromethane, Water[1]
Reaction Time15 hours[1]
YieldQuantitative (approx. 100%)[1]
Purity>98% after recrystallization[2]

Table 2: Iodination of N-Boc-4-hydroxypiperidine

ParameterValueReference(s)
Starting MaterialN-Boc-4-hydroxypiperidine[3]
Key ReagentsTriphenylphosphine, Imidazole, Iodine[3]
SolventDichloromethane[3]
Reaction Time18 hours[3]
Yield93%[3]
AppearanceColorless oil[3]

Experimental Protocols

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

This protocol details the Boc protection of 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1 M Aqueous sodium hydrogen carbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 4-hydroxypiperidine, 1 M aqueous sodium hydrogen carbonate, and dichloromethane.[1]

  • To the stirred mixture, add di-tert-butyl dicarbonate.[1]

  • Stir the reaction at room temperature for 15 hours.[1]

  • After the reaction is complete, separate the organic and aqueous phases.

  • Wash the organic layer sequentially with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure to yield N-Boc-4-hydroxypiperidine as an oil, which is expected to be in quantitative yield.[1]

Step 2: Synthesis of N-Boc-4-iodopiperidine

This protocol describes the conversion of N-Boc-4-hydroxypiperidine to the final iodo-derivative.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Ether

  • Hexane

  • Anhydrous sodium sulfate

  • Water

  • Saturated sodium chloride solution

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine in dichloromethane in a reaction flask.[3]

  • Sequentially add triphenylphosphine and imidazole to the solution.[3]

  • Cool the reaction mixture to 0°C in an ice bath.[3]

  • Slowly add iodine in portions to the cooled mixture.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[3]

  • Upon completion of the reaction, dilute the solution with water and extract with ether.[3]

  • Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.[3]

  • Dry the combined organic layers over anhydrous sodium sulfate.[3]

  • Concentrate the solution under reduced pressure to obtain a residue.

  • Grind the residue with hexane to precipitate and remove excess triphenylphosphine and triphenylphosphine oxide by filtration.[3]

  • Concentrate the filtrate under reduced pressure to afford N-Boc-4-iodopiperidine as a colorless oil.[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the complete experimental workflow for the synthesis of N-Boc-4-iodopiperidine from 4-hydroxypiperidine.

SynthesisWorkflow Workflow for the Synthesis of N-Boc-4-iodopiperidine cluster_0 Step 1: Boc Protection cluster_1 Step 2: Iodination start Start: 4-Hydroxypiperidine react_boc React with: - Di-tert-butyl dicarbonate - NaHCO₃ (aq) - Dichloromethane start->react_boc stir_rt_15h Stir at Room Temperature for 15 hours react_boc->stir_rt_15h workup_boc Workup: - Separate phases - Wash with H₂O & Brine - Dry over Na₂SO₄ stir_rt_15h->workup_boc concentrate_boc Concentrate under Reduced Pressure workup_boc->concentrate_boc intermediate Intermediate: N-Boc-4-hydroxypiperidine concentrate_boc->intermediate dissolve_intermediate Dissolve in Dichloromethane intermediate->dissolve_intermediate add_reagents Add: - Triphenylphosphine - Imidazole dissolve_intermediate->add_reagents cool_and_add_iodine Cool to 0°C and add Iodine add_reagents->cool_and_add_iodine stir_rt_18h Stir at Room Temperature for 18 hours cool_and_add_iodine->stir_rt_18h workup_iodo Workup: - Dilute with H₂O - Extract with Ether - Wash with H₂O & Brine - Dry over Na₂SO₄ stir_rt_18h->workup_iodo concentrate_and_grind Concentrate and Grind with Hexane workup_iodo->concentrate_and_grind final_product Final Product: N-Boc-4-iodopiperidine concentrate_and_grind->final_product

Caption: Synthetic workflow from 4-hydroxypiperidine to N-Boc-4-iodopiperidine.

References

Technical Guide: Tert-butyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-iodopiperidine-1-carboxylate, a key building block in synthetic organic chemistry and medicinal chemistry. This document outlines its chemical properties, experimental protocols for its synthesis and application, and relevant safety information.

Chemical Identity and Properties

The compound, commonly referred to as 1-Boc-4-iodopiperidine, is officially named This compound according to IUPAC nomenclature.[1] It is a derivative of piperidine, a common scaffold in drug discovery, with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Table 1: Physicochemical Properties

Property Value Source(s)
IUPAC Name This compound [1]
CAS Number 301673-14-3 [1][2]
Molecular Formula C₁₀H₁₈INO₂ [1][2]
Molecular Weight 311.16 g/mol [1][2]
Appearance White to pale brown crystalline powder or low melting solid [2]
Melting Point 35-48 °C [2]
Boiling Point 318.8 ± 35.0 °C (Predicted) [2]
Density 1.50 ± 0.1 g/cm³ (Predicted) [2]
Solubility Slightly soluble in water; Soluble in methanol [2]
Purity >97.0% (by GC)

| Storage Conditions | Refrigerate (0-10°C), keep in a dark place, sealed in dry conditions.[2][3] |

Table 2: Spectroscopic Data

Technique Data Description Source(s)
¹H NMR Spectra are available from commercial suppliers and in literature for reaction products.[4] [4][5]
¹³C NMR Spectra are available from commercial suppliers.[5][6] [5][6]

| Mass Spectrometry | Monoisotopic Mass: 311.03823 Da.[1] Various adducts have been predicted.[7] |[1][7] |

Experimental Protocols

A common method for the synthesis of this compound involves the iodination of its corresponding alcohol precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate.[2]

General Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq, e.g., 10.0 g, 49.7 mmol) in dichloromethane (e.g., 200 mL).[2]

  • To this solution, add triphenylphosphine (1.3 eq, e.g., 16.9 g, 64.6 mmol) and imidazole (1.5 eq, e.g., 5.07 g, 74.5 mmol) sequentially.[2]

  • Cool the reaction mixture to 0°C using an ice bath.[2]

  • Slowly add iodine (1.2 eq, e.g., 15.1 g, 59.6 mmol) in portions.[2]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.[2]

  • Upon completion, dilute the reaction with water and extract the product with diethyl ether.[2]

  • Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure. The residue can be ground with hexane to remove triphenylphosphine oxide byproducts.[2]

  • After filtration, concentrate the filtrate under reduced pressure to yield the final product, which can be obtained as a colorless oil.[2] A reported yield for this procedure is 93%.[2]

G cluster_start Starting Materials cluster_process Reaction & Workup A N-Boc-4-hydroxypiperidine P1 Mix & Cool to 0°C A->P1 B Triphenylphosphine B->P1 C Imidazole C->P1 D Iodine D->P1 E Dichloromethane (Solvent) E->P1 P2 Stir at RT for 18h P1->P2 P3 Aqueous Workup & Extraction P2->P3 P4 Purification P3->P4 F This compound P4->F

Synthesis workflow for this compound.

This compound serves as a key reactant in various coupling reactions, including copper-catalyzed radical cascade cyclizations for the synthesis of complex nitrogen-containing heterocycles.[4]

General Procedure for Reaction Optimization:

  • In a nitrogen-filled glove box, add a copper salt (e.g., Cu(OTf)₂, 5-10 mol%) and a ligand (e.g., L1, 5-10 mol%) to an oven-dried 10 mL reaction vial containing a solvent (e.g., THF, 1 mL).[4]

  • Stir the resulting mixture for 5 minutes.[4]

  • Sequentially add a base (e.g., 1,1,3,3-Tetramethylguanidine, 1.8 equiv), N-Arylacrylamide (1.0 equiv), and this compound (1.5 equiv).[4]

  • Seal the vial with a screwed cap and place it in a photoreactor under irradiation from 6W LEDs (e.g., 410 nm).[4]

  • Stir the mixture at 25 °C for 15 hours.[4]

  • Quench the reaction with water and extract with ethyl acetate.[4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo for purification by column chromatography.[4]

G cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions R1 This compound P Cyclized Product R1->P Photoreactor R2 N-Arylacrylamide R2->P Photoreactor C1 Copper Salt (e.g., Cu(OTf)₂) C1->P Photoreactor C2 Ligand C2->P Photoreactor C3 Base (e.g., TMG) C3->P Photoreactor C4 Solvent (e.g., THF) C4->P Photoreactor Cond1 25 °C, 15 h Cond1->P Cond2 Blue LED Irradiation (410 nm) Cond2->P

Workflow for a copper-catalyzed radical cascade cyclization reaction.

Safety and Handling

This compound is considered hazardous.[3]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1][3]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Use in a well-ventilated area or fume hood. Avoid dust formation, ingestion, and inhalation.[3]

  • Stability and Storage: The compound is stable under recommended storage conditions but is light-sensitive.[3] Store in a tightly closed container in a dry, well-ventilated, and refrigerated place, protected from light.[3]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]

  • Decomposition: Thermal decomposition can release hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen iodide.[3]

This guide is intended for use by qualified professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[3]

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Tert-butyl 4-iodopiperidine-1-carboxylate (CAS No: 301673-14-3), a key building block in medicinal chemistry and drug development. This document details its synthesis, purification, and spectroscopic characterization.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. While a complete set of experimentally-derived data is not consistently available across all analytical techniques in the public domain, this guide presents the most reliable information from various sources.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
1H NMRCDCl3~3.84br s-H-2, H-6 (axial/equatorial)
~2.90m-H-2, H-6 (axial/equatorial)
~4.30m-H-4
~2.10m-H-3, H-5 (equatorial)
~1.85m-H-3, H-5 (axial)
1.46s--C(CH3)3
13C NMR (Predicted)-154.7--C=O
79.6---C (CH3)3
43.9--C-2, C-6
36.5--C-3, C-5
30.8--C-4
28.4---C(C H3)3

Note: Experimental 1H NMR data is often reported as being "consistent with structure" in literature, but detailed peak assignments are scarce. The data presented here is an approximation based on typical values for similar structures. The 13C NMR data is based on computational predictions.

Table 2: Mass Spectrometry (MS) Data (Predicted)
Adduct m/z
[M+H]+312.04552
[M+Na]+334.02746
[M+K]+350.00140
[M+NH4]+329.07206

Note: This data represents predicted mass-to-charge ratios for common adducts.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm-1) Intensity Assignment
~2975StrongC-H stretch (alkane)
~1690StrongC=O stretch (carbamate)
~1420MediumC-H bend (alkane)
~1250StrongC-N stretch
~1160StrongC-O stretch
~650MediumC-I stretch

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the iodination of Tert-butyl 4-hydroxypiperidine-1-carboxylate.

Reaction Scheme:

G cluster_reagents Reagents cluster_solvent Solvent reactant Tert-butyl 4-hydroxypiperidine-1-carboxylate product This compound reactant->product reagents Iodine, Triphenylphosphine, Imidazole solvent Dichloromethane

Figure 1: Synthesis of this compound.

Procedure [1]

  • To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in dichloromethane, add triphenylphosphine (1.3 equivalents) and imidazole (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add iodine (1.2 equivalents) in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Upon completion, dilute the reaction with water and extract with diethyl ether.

  • Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The residue is triturated with hexane to remove triphenylphosphine oxide and any remaining triphenylphosphine.

  • After filtration, the filtrate is concentrated under reduced pressure to yield the product.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start dissolve Dissolve N-Boc-4-hydroxypiperidine, triphenylphosphine, and imidazole in Dichloromethane start->dissolve cool Cool to 0°C dissolve->cool add_iodine Add Iodine cool->add_iodine react Stir at Room Temperature for 18 hours add_iodine->react workup Aqueous Workup and Extraction with Diethyl Ether react->workup dry Dry Organic Layer workup->dry concentrate1 Concentrate Under Reduced Pressure dry->concentrate1 triturate Triturate with Hexane concentrate1->triturate filter Filter triturate->filter concentrate2 Concentrate Filtrate filter->concentrate2 end Product: Tert-butyl 4-iodopiperidine-1-carboxylate concentrate2->end

Figure 2: Workflow for the synthesis and purification of the target compound.

References

Navigating the Synthesis and Handling of Tert-butyl 4-iodopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 4-iodopiperidine-1-carboxylate is a key building block in modern medicinal chemistry, frequently employed in the synthesis of complex nitrogen-containing scaffolds. Its piperidine core is a prevalent motif in numerous pharmaceuticals, and the iodo-substituent provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth overview of the safety, handling, and key experimental applications of this important synthetic intermediate.

Safety and Hazard Profile

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
Molecular FormulaC₁₀H₁₈INO₂
Molecular Weight311.16 g/mol [2]
AppearanceWhite to light yellow powder or crystals
Melting Point44.0 to 48.0 °C
StabilityStable under recommended storage conditions. Light sensitive.[1]
IncompatibilitiesStrong oxidizing agents, Strong acids[1]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen iodide[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: If dusts are generated or if working in a poorly ventilated area, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid the formation of dust.[1]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Wash hands thoroughly after handling and before breaks.[1]

Storage
  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Protect from light.[1]

  • Keep refrigerated (2-8°C).[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Accidental Release Measures
  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.

  • Sweep up the spilled material and place it in a suitable container for disposal.

  • Avoid release into the environment.

Experimental Protocols

This compound is a versatile intermediate. Below are detailed methodologies for its synthesis and a key application.

Synthesis of this compound

This protocol describes the synthesis from the corresponding alcohol.

Reaction Scheme:

G cluster_reagents tert-butyl 4-hydroxypiperidine-1-carboxylate tert-butyl 4-hydroxypiperidine-1-carboxylate This compound This compound tert-butyl 4-hydroxypiperidine-1-carboxylate->this compound  CH2Cl2, 0 °C to rt   I2, PPh3, Imidazole I2, PPh3, Imidazole

Synthesis of this compound.

Methodology:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in dichloromethane, add triphenylphosphine and imidazole sequentially.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add iodine in portions.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Photocatalytic Radical Cascade Cyclization

This protocol demonstrates the use of this compound in a copper-catalyzed photocatalytic reaction.

Experimental Workflow:

G cluster_prep Reaction Setup (Nitrogen Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Cu salt and Ligand to oven-dried vial B Add solvent and stir for 5 min A->B C Add Base, N-Arylacrylamide, and This compound B->C D Seal vial C->D E Irradiate with 6W LEDs at 25 °C for 15 h D->E F Quench with H2O E->F G Extract with ethyl acetate F->G H Dry organic layers over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Workflow for Photocatalytic Radical Cascade Cyclization.

Methodology: [3]

  • In a nitrogen-filled glovebox, add the copper salt (e.g., Cu(OTf)₂) and the appropriate ligand to an oven-dried reaction vial.

  • Add the solvent (e.g., THF) and stir the mixture for 5 minutes.

  • Sequentially add the base, the N-arylacrylamide, and this compound.

  • Seal the vial and place it in a photoreactor.

  • Irradiate the mixture with 6W LEDs at 25 °C for 15 hours.

  • After the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Representative Palladium-Catalyzed Cross-Coupling Reactions

While specific protocols for Suzuki and Buchwald-Hartwig amination reactions using this compound were not prominently found in the searched literature, this compound is an ideal substrate for such transformations. Below are general, representative protocols.

Buchwald-Hartwig Amination (General Protocol): [4]

This reaction is a powerful method for the formation of carbon-nitrogen bonds.

  • In an inert atmosphere, combine the aryl halide (or in this case, this compound), the amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., a biarylphosphine), and a base (e.g., sodium tert-butoxide) in a suitable solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (often between 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki Coupling (General Protocol):

This reaction is a versatile method for the formation of carbon-carbon bonds.

  • In an inert atmosphere, combine this compound, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent mixture (e.g., dioxane/water or toluene/ethanol/water).

  • Heat the reaction mixture (typically 80-100 °C) until the reaction is complete.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Logical Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.

G cluster_planning Planning and Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Prepare and Inspect PPE B->C D Ensure Fume Hood is Operational C->D E Weigh Compound in Ventilated Enclosure D->E F Perform Experiment in Fume Hood E->F G Monitor for Spills or Exposure F->G H Decontaminate Glassware and Surfaces G->H I Segregate and Label Waste H->I J Dispose of Waste According to Institutional Protocols I->J

Safe Handling Workflow for this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, enabling the construction of diverse and complex molecular architectures. A thorough understanding of its hazard profile and strict adherence to safe handling protocols are essential for its use in the laboratory. The experimental methodologies provided herein offer a starting point for its application in the synthesis of novel compounds for drug discovery and development. Researchers should always consult the most up-to-date safety information and conduct a thorough risk assessment before commencing any new experimental work.

References

A Technical Guide to 1-Boc-4-iodopiperidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-4-iodopiperidine, a key building block in modern medicinal chemistry. We delve into its commercial availability, synthesis protocols, and critical applications, with a focus on its role in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Introduction

1-Boc-4-iodopiperidine, also known as tert-butyl 4-iodopiperidine-1-carboxylate, is a versatile synthetic intermediate widely utilized in the pharmaceutical industry. Its structure, featuring a piperidine ring functionalized with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it an ideal scaffold for the introduction of molecular diversity. The Boc group provides stability and allows for controlled deprotection, while the iodo group serves as an excellent leaving group for various cross-coupling reactions, enabling the synthesis of a wide range of substituted piperidine derivatives. These derivatives are prominent structural motifs in numerous biologically active compounds, particularly those targeting the central nervous system.

Commercial Availability

1-Boc-4-iodopiperidine is readily available from a variety of chemical suppliers. The purity and price can vary, so it is crucial to select a supplier that meets the specific needs of your research or development project. Below is a summary of representative commercial sources.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich ANV00004AldrichCPR1 g$114.00[1]
Thermo Scientific Acros 1072546297%1 g, 5 g€82.00 / 1 g[2]
Chem-Impex 20828≥ 97% (GC)1 g, 5 g, 25 g, 100g$22.03 / 1 g[3]
AChemBlock 97%CustomContact for pricing
Apollo Scientific OR41125Not specified100 g$205.76 / 100 g

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability, especially for bulk quantities.

Synthesis of 1-Boc-4-iodopiperidine

The most common and efficient laboratory-scale synthesis of 1-Boc-4-iodopiperidine involves the iodination of the readily available N-Boc-4-hydroxypiperidine.

Experimental Protocol: Iodination of N-Boc-4-hydroxypiperidine[4]

This procedure describes a robust method for the synthesis of 1-Boc-4-iodopiperidine from N-Boc-4-hydroxypiperidine using triphenylphosphine and iodine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et₂O)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM), add triphenylphosphine (1.3 eq) and imidazole (1.5 eq) sequentially at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Iodine Addition: Slowly add iodine (1.2 eq) portion-wise to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously until the solid byproducts dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with water and then with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The residue can be further purified by grinding with hexane to remove triphenylphosphine oxide.

    • After filtration, the filtrate is concentrated under reduced pressure to afford 1-Boc-4-iodopiperidine as a white to pale brown solid or a colorless oil.

Expected Yield: 85-95%

Purification of 1-Boc-4-iodopiperidine

For many applications, the crude product obtained after the workup is of sufficient purity. However, if higher purity is required, flash column chromatography on silica gel can be performed.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20% ethyl acetate).

  • Procedure:

    • Dissolve the crude 1-Boc-4-iodopiperidine in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica gel onto the top of a prepared silica gel column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified 1-Boc-4-iodopiperidine.

Applications in Drug Discovery and Organic Synthesis

1-Boc-4-iodopiperidine is a valuable building block for the synthesis of complex molecules, particularly in the development of new pharmaceuticals. Its ability to participate in cross-coupling reactions allows for the straightforward introduction of aryl and heteroaryl moieties at the 4-position of the piperidine ring, a common structural feature in many centrally active drugs.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. 1-Boc-4-iodopiperidine is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Boc-4-iodopiperidine with an arylboronic acid.

Materials:

  • 1-Boc-4-iodopiperidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a dry reaction flask, combine 1-Boc-4-iodopiperidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.02-0.05 eq) and the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-Boc-piperidine.

Key Intermediate in the Synthesis of Crizotinib

1-Boc-4-iodopiperidine is a precursor to a key intermediate in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in cancer therapy.[5][6] The synthesis involves the coupling of a pyrazole moiety to the 4-position of the piperidine ring.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the synthesis and application of 1-Boc-4-iodopiperidine.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Iodination Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine reagents PPh3, Imidazole, I2 DCM, 0°C to rt N-Boc-4-hydroxypiperidine->reagents workup Quench (NaHCO3/Na2S2O3) Extraction (Et2O) Wash (H2O, Brine) reagents->workup purification Dry (Na2SO4) Concentrate Grind with Hexane workup->purification 1-Boc-4-iodopiperidine 1-Boc-4-iodopiperidine purification->1-Boc-4-iodopiperidine

Caption: Workflow for the synthesis of 1-Boc-4-iodopiperidine.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome iodopiperidine 1-Boc-4-iodopiperidine catalyst Pd Catalyst (e.g., Pd(PPh3)4) iodopiperidine->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst base Base (e.g., K2CO3) catalyst->base solvent Solvent (e.g., Dioxane/H2O) base->solvent heating Heat (80-100 °C) Inert Atmosphere solvent->heating product 4-Aryl-1-Boc-piperidine heating->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-I (1-Boc-4-iodopiperidine) pd2_complex R-Pd(II)Ln-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)Ln-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product reactants R-I + Ar-B(OR)2 base_boronate Base Ar-B(OR)2 base_boronate->transmetalation ArB(OR)2OH-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to the Key Intermediates in Crizotinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core intermediates in the synthesis of crizotinib, a potent tyrosine kinase inhibitor. The document outlines the principal synthetic routes, offering detailed experimental protocols for the preparation of crucial molecular fragments. Quantitative data is systematically presented in tabular format to facilitate comparison and analysis. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually articulate the complex chemical and biological processes involved.

Introduction

Crizotinib (Xalkori®) is a first-in-class anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action also includes the inhibition of c-MET and ROS1 tyrosine kinases.[3][4] The synthesis of this complex molecule relies on the efficient construction of several key intermediates. This guide focuses on the preparation of these pivotal precursors, providing a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Key Intermediates and Synthetic Strategies

The synthesis of crizotinib can be approached through several convergent strategies, which generally involve the coupling of a substituted aminopyridine core with a chiral side chain and a piperidinyl-pyrazole moiety. The primary key intermediates in these synthetic routes are:

  • 1-(2,6-dichloro-3-fluorophenyl)ethanone

  • (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • 2-Amino-5-chloro-3-methylbenzoic acid

  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

  • 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

The following sections detail the synthesis of these intermediates, supported by experimental protocols and quantitative data.

Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanone

This aryl ketone is a fundamental building block, serving as the precursor to the chiral alcohol side chain of crizotinib.

Table 1: Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanone

Starting MaterialReagentsSolventReaction ConditionsYieldPurityReference
2,6-dichloro-3-fluoro-bromobenzenei-PrMgCl, AcClTHF-15°C to rt85%>98%J. Med. Chem. 2011, 54, 18, 6342-6363
Experimental Protocol: Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanone

To a solution of 1-bromo-2,6-dichloro-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15°C under a nitrogen atmosphere is added isopropylmagnesium chloride (1.1 eq) dropwise, maintaining the temperature below -10°C. The mixture is stirred for 1 hour at this temperature, followed by the slow addition of acetyl chloride (1.2 eq). The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(2,6-dichloro-3-fluorophenyl)ethanone.

Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

The stereochemistry of this chiral alcohol is critical for the biological activity of crizotinib. Asymmetric reduction of the corresponding ketone is the most common approach for its synthesis.

Table 2: Asymmetric Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Starting MaterialCatalyst/ReagentsSolventReaction ConditionsYieldEnantiomeric Excess (ee)Reference
1-(2,6-dichloro-3-fluorophenyl)ethanone(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, BMSTHF0°C to rt98%96%J. Med. Chem. 2011, 54, 18, 6342-6363
1-(2,6-dichloro-3-fluorophenyl)ethanoneRuBr₂--INVALID-LINK--, KOtBu, H₂2-propanol40°C, 10 atm H₂100%98.5%[5]
Experimental Protocol: Asymmetric Reduction

A solution of 1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 eq) in anhydrous THF is cooled to 0°C. To this solution is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq) followed by the dropwise addition of a solution of borane-methyl sulfide complex (BMS, 1.5 eq) in THF. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

This substituted anthranilic acid derivative is a key component of an alternative synthetic route for the crizotinib core.

Table 3: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

Starting MaterialReagentsSolventReaction ConditionsYieldPurityReference
2-Amino-3-methylbenzoic acidN-Chlorosuccinimide (NCS)DMFReflux, 3h83%Not specified[6]
2-Amino-3-methylbenzoic acidDichlorohydantoin, Benzoyl peroxideDMF110°C, 1h87.0%99.1%[7]
Experimental Protocol: Chlorination of 2-Amino-3-methylbenzoic acid

In a round-bottomed flask, 2-amino-3-methylbenzoic acid (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS, 1.1 eq) is added in portions, and the mixture is heated to reflux for 3 hours.[6] After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-amino-5-chloro-3-methylbenzoic acid.[6]

Synthesis of the Piperidinyl-Pyrazole Boronate Ester

This intermediate is crucial for the Suzuki coupling reaction to form the piperidinyl-pyrazole moiety of crizotinib.

Table 4: Synthesis of tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

Starting MaterialReagentsSolventReaction ConditionsYieldPurityReference
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylateIsopropylmagnesium chloride, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneTHF-10°C to 25°C80-90%>98%Org. Process Res. Dev. 2011, 15, 5, 1018-1026
Experimental Protocol: Borylation of Iodo-pyrazole

To a solution of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF at -10°C is added isopropylmagnesium chloride (1.5 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour and then warmed to room temperature for 2 hours. The mixture is then cooled to 0°C, and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to give the desired boronate ester.

Key Coupling Reactions in Crizotinib Synthesis

The assembly of the final crizotinib molecule often involves a Mitsunobu reaction followed by a Suzuki coupling.

Mitsunobu Reaction

The chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is coupled with a substituted nitropyridine via a Mitsunobu reaction.

Table 5: Mitsunobu Reaction for Crizotinib Synthesis

AlcoholNucleophileReagentsSolventReaction ConditionsYieldReference
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol3-Hydroxy-2-nitropyridineDIAD, PPh₃Toluene0°C to rt80-85%[8]
Experimental Protocol: Mitsunobu Reaction

To a solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq), 3-hydroxy-2-nitropyridine (1.1 eq), and triphenylphosphine (1.5 eq) in toluene at 0°C is added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the ether product.

Suzuki Coupling

The final carbon-carbon bond formation is typically achieved through a Suzuki coupling of the brominated aminopyridine intermediate with the piperidinyl-pyrazole boronate ester.

Table 6: Suzuki Coupling in Crizotinib Synthesis

Aryl HalideBoronate EsterCatalyst/BaseSolventReaction ConditionsYieldReference
5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-aminetert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylatePd(PPh₃)₄, Na₂CO₃Dioxane/Water85°C75-85%[8]
Experimental Protocol: Suzuki Coupling

A mixture of 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (1.0 eq), tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq) in a mixture of dioxane and water is heated to 85°C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then subjected to deprotection of the Boc group using HCl in dioxane to afford crizotinib.

Visualizing the Synthetic Pathways and Mechanism of Action

To provide a clearer understanding of the synthetic logistics and the biological context of crizotinib, the following diagrams have been generated.

G cluster_side_chain Side Chain Synthesis cluster_core Core Synthesis cluster_pyrazole Pyrazole Moiety Synthesis cluster_final Final Assembly A 1-(2,6-dichloro-3- fluorophenyl)ethanone B (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol A->B Asymmetric Reduction D (R)-3-(1-(2,6-dichloro-3-fluorophenyl) ethoxy)-2-nitropyridine C 3-Hydroxy-2-nitropyridine C->D Mitsunobu Reaction E (R)-3-(1-(2,6-dichloro-3-fluorophenyl) ethoxy)pyridin-2-amine D->E Reduction F 5-Bromo-3-((R)-1-(2,6-dichloro-3- fluorophenyl)ethoxy)pyridin-2-amine E->F Bromination I Crizotinib (Boc-protected) F->I Suzuki Coupling G tert-Butyl 4-(4-iodo-1H-pyrazol- 1-yl)piperidine-1-carboxylate H tert-Butyl 4-[4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl] piperidine-1-carboxylate G->H Borylation J Crizotinib I->J Deprotection

Caption: A convergent synthetic route to crizotinib.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects Ligand Ligand (e.g., HGF for MET) MET MET Receptor Ligand->MET binds ALK ALK Fusion Protein (e.g., EML4-ALK) ADP ADP PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT activate RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK activate JAK_STAT JAK/STAT Pathway ALK->JAK_STAT activate ROS1 ROS1 Fusion Protein ROS1->PI3K_AKT activate ROS1->RAS_MAPK activate ROS1->JAK_STAT activate MET->PI3K_AKT activate MET->RAS_MAPK activate MET->JAK_STAT activate Crizotinib Crizotinib Crizotinib->ALK inhibits Crizotinib->ROS1 inhibits Crizotinib->MET inhibits ATP ATP Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation promote Metastasis Metastasis PI3K_AKT->Metastasis promote Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis promote RAS_MAPK->Proliferation promote RAS_MAPK->Metastasis promote RAS_MAPK->Angiogenesis promote JAK_STAT->Proliferation promote JAK_STAT->Metastasis promote JAK_STAT->Angiogenesis promote

Caption: Crizotinib mechanism of action on ALK, ROS1, and MET signaling.

Conclusion

The synthesis of crizotinib is a testament to the advancements in modern synthetic organic chemistry. The strategic use of key intermediates in convergent pathways allows for the efficient and stereoselective construction of this important therapeutic agent. This guide has provided a detailed overview of the synthesis of these crucial building blocks, complete with experimental procedures and quantitative data, to aid researchers in their drug discovery and development endeavors. A thorough understanding of these synthetic routes is paramount for the continued optimization and production of crizotinib and the development of next-generation kinase inhibitors.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential privileged scaffold in medicinal chemistry. Its remarkable prevalence across a wide spectrum of FDA-approved drugs and biologically active molecules underscores its significance in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the role of piperidine derivatives in drug design, detailing their synthesis, mechanisms of action, and therapeutic applications. It is intended to serve as a valuable resource for professionals engaged in the multifaceted process of drug discovery and development.

The Versatility of the Piperidine Moiety

The utility of the piperidine scaffold in drug design can be attributed to several key physicochemical and structural properties. Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] The presence of a basic nitrogen atom is crucial for modulating properties such as solubility and for forming key interactions, like hydrogen bonds, within receptor binding pockets.[4] Furthermore, the piperidine ring is generally metabolically stable, contributing to favorable pharmacokinetic profiles of drug candidates.[2]

Therapeutic Applications of Piperidine Derivatives

Piperidine derivatives have demonstrated efficacy across a diverse range of therapeutic areas, from central nervous system (CNS) disorders to oncology and infectious diseases.[5][6]

Central Nervous System Agents

The piperidine scaffold is a prominent feature in many drugs targeting the CNS. Its ability to interact with various receptors and transporters in the brain has led to the development of successful treatments for a variety of neurological and psychiatric conditions.

One of the most well-known examples is Donepezil , an acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[7] By inhibiting the breakdown of acetylcholine, Donepezil enhances cholinergic neurotransmission.[8] Another key example is Methylphenidate , used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), which modulates dopamine and norepinephrine levels in the brain.[9] Antipsychotic drugs like Risperidone and antidepressants such as Paroxetine also feature the piperidine core, highlighting its broad applicability in CNS drug discovery.[9]

Opioid Receptor Modulators

Piperidine-based structures are central to the development of potent analgesics that target opioid receptors. The prototypical example is Fentanyl , a powerful synthetic opioid agonist.[10] Extensive structure-activity relationship (SAR) studies on the 4-anilidopiperidine scaffold of fentanyl have led to the development of a wide range of analogs with varying potencies and pharmacokinetic profiles.[11]

Enzyme Inhibitors

Beyond the CNS, piperidine derivatives have been successfully developed as inhibitors of various enzymes. As mentioned, their role as cholinesterase inhibitors is well-established in the treatment of Alzheimer's disease.[8] Furthermore, piperidine-containing compounds have been investigated as inhibitors of monoamine oxidase (MAO) for the treatment of depression and neurodegenerative diseases.[12]

Anticancer Agents

The piperidine scaffold is a key component in numerous anticancer drugs that operate through diverse mechanisms.[5] For instance, Raloxifene , a selective estrogen receptor modulator (SERM), contains a piperidine moiety and is used in the treatment and prevention of hormone receptor-positive breast cancer.[9] Additionally, piperidine derivatives have been explored as inhibitors of various kinases, such as anaplastic lymphoma kinase (ALK), which are implicated in different cancers.[7]

Antiviral Agents

In the field of antiviral therapy, piperidine derivatives have emerged as potent inhibitors of viral entry. Notably, CCR5 antagonists containing a piperidine scaffold have been developed to block the entry of HIV-1 into host cells.[13]

Quantitative Data on Piperidine Derivatives

The following tables summarize the biological activity of representative piperidine derivatives across various therapeutic targets.

Table 1: Inhibitory Activity of Piperidine Derivatives against Cholinesterases

Compound NameTarget EnzymeIC50 Value
DonepezilAcetylcholinesterase (AChE)5.7 nM[14]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N- methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.56 nM[3]
Compound 19Acetylcholinesterase (AChE)5.10 µM[5]
GalanthamineAcetylcholinesterase (AChE)18.6 µM[5]
TacrineAcetylcholinesterase (AChE)0.424 µM[5]
Compound 21Butyrylcholinesterase (BuChE)6.16 µM[5]

Table 2: Binding Affinity and Antagonist Potency of Piperidine-Based Opioid Receptor Ligands

CompoundReceptorBinding Affinity (Ki)Antagonist Potency (Ke)
N-phenylpropyl-4-(3-hydroxyphenyl)piperazine (5b)µ-0.88 nM[15]
N-phenylpropyl-4-(3-hydroxyphenyl)piperazine (5b)δ-13.4 nM[15]
N-phenylpropyl-4-(3-hydroxyphenyl)piperazine (5b)κ-4.09 nM[15]

Table 3: Anti-HIV-1 Activity of Piperidine-Based CCR5 Antagonists

CompoundAnti-HIV-1 Activity (IC50)
GSK 163929 (5)4.26 nM (HIV-1Ba-L-infected HOS cells)[13]
Piperidine 1973.01 nM[13]

Table 4: Cytotoxicity of Piperidine Derivatives in Cancer Cell Lines

CompoundCell LineIC50 Value
PiperineA2780 (Ovarian Cancer)Dose-dependent apoptosis induction[16]
DTPEP (Tamoxifen derivative)MDA-MB-231 (Breast Cancer)Inhibition of cell proliferation[17]
DTPEP (Tamoxifen derivative)MCF-7 (Breast Cancer)Inhibition of cell proliferation[17]

Key Signaling Pathways

The therapeutic effects of piperidine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.

Estrogen_Receptor_Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Dimerization Dimerization & Nuclear Translocation ER->Dimerization PI3K_AKT PI3K/AKT Pathway ER->PI3K_AKT Non-genomic MAPK MAPK Pathway ER->MAPK Non-genomic ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Regulates Raloxifene Raloxifene (Piperidine SERM) Raloxifene->ER Antagonizes Cell_Growth Cell Growth & Survival PI3K_AKT->Cell_Growth MAPK->Cell_Growth

Estrogen Receptor Signaling Pathway and the Action of Raloxifene.

In hormone receptor-positive breast cancer, estrogen binds to the estrogen receptor (ER), leading to its dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) on DNA.[1] This results in the transcription of genes that promote cell proliferation and survival.[1] Piperidine-containing SERMs like Raloxifene act by antagonizing the ER, thereby blocking this signaling cascade.[4] Estrogen receptors can also mediate non-genomic effects through the activation of pathways like PI3K/AKT and MAPK.[1][8]

Opioid_Receptor_Signaling Fentanyl Fentanyl (Piperidine Agonist) Opioid_Receptor μ-Opioid Receptor (GPCR) Fentanyl->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Analgesia

Opioid Receptor Signaling Cascade Activated by Fentanyl.

Opioid agonists like fentanyl bind to G-protein coupled receptors (GPCRs), such as the μ-opioid receptor.[18] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels, and the opening of potassium channels.[19] These events collectively result in a hyperpolarization of the neuron and a reduction in neurotransmitter release, leading to analgesia.[20]

Experimental Protocols

Synthesis of Piperidine Derivatives

The synthesis of piperidine derivatives can be achieved through various synthetic routes. A common strategy for the synthesis of 4-substituted piperidines involves the alkylation of a 4-piperidone precursor followed by reductive amination and subsequent acylation, as exemplified in the synthesis of Fentanyl.[11]

General Workflow for Fentanyl Synthesis

Fentanyl_Synthesis_Workflow Start 4-Piperidone Monohydrate HCl Alkylation Alkylation with 2-(Bromoethyl)benzene Start->Alkylation Intermediate1 N-Phenethyl-4-piperidone Alkylation->Intermediate1 Reductive_Amination Reductive Amination with Aniline Intermediate1->Reductive_Amination Intermediate2 4-Anilino-N-phenethylpiperidine Reductive_Amination->Intermediate2 Acylation Acylation with Propionyl Chloride Intermediate2->Acylation Product Fentanyl Acylation->Product Purification Purification & Salt Formation Product->Purification Final_Product Fentanyl HCl or Citrate Purification->Final_Product

General Synthetic Workflow for Fentanyl.

A detailed protocol for the synthesis of Fentanyl is as follows:

  • Alkylation: 4-Piperidone monohydrate hydrochloride is reacted with 2-(bromoethyl)benzene in the presence of a base such as cesium carbonate to yield N-phenethyl-4-piperidone.[11]

  • Reductive Amination: The resulting piperidone is then subjected to reductive amination with aniline using a reducing agent like sodium triacetoxyborohydride in the presence of acetic acid to afford 4-anilino-N-phenethylpiperidine.[11]

  • Acylation: Finally, the secondary amine is acylated with propionyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (Hunig's base) to give fentanyl.[11] The free base can then be converted to a pharmaceutically acceptable salt, such as the hydrochloride or citrate salt.[11]

In Vitro Enzyme Inhibition Assay

The inhibitory potency of piperidine derivatives against enzymes like acetylcholinesterase is commonly determined using in vitro enzyme inhibition assays. The Ellman's assay is a widely used colorimetric method for this purpose.

Workflow for an In Vitro Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Preparation Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer, DTNB Plate_Setup Set up 96-well plate: Blank, Control, Test Wells Preparation->Plate_Setup Preincubation Pre-incubate Enzyme with Inhibitor Plate_Setup->Preincubation Reaction_Start Initiate Reaction by adding Substrate Preincubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Read) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates & Percent Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

General Workflow for an In Vitro Enzyme Inhibition Assay.

Ellman's Assay Protocol for Acetylcholinesterase Inhibition:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the test inhibitor at various concentrations, acetylthiocholine (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[15][21]

  • Assay Setup: In a 96-well plate, add the enzyme solution and the inhibitor solution (or solvent for control wells) and pre-incubate to allow for enzyme-inhibitor interaction.[21]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and DTNB to all wells.[21]

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[21]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percent inhibition is determined relative to the control (no inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[21]

FDA-Approved Drugs Featuring the Piperidine Scaffold

The following table provides a selection of FDA-approved drugs that contain a piperidine moiety, highlighting the broad therapeutic impact of this versatile scaffold.

Table 5: Selected FDA-Approved Drugs Containing a Piperidine Moiety

Drug NameChemical StructurePrimary Indication(s)
Donepezil
alt text
Alzheimer's Disease[9]
Methylphenidate
alt text
ADHD, Narcolepsy[9]
Fentanyl
alt text
Severe Pain[22]
Risperidone
alt text
Schizophrenia, Bipolar Disorder[9]
Paroxetine
alt text
Depression, Anxiety Disorders[9]
Raloxifene
alt text
Osteoporosis, Breast Cancer Prevention[9]
Fexofenadine
alt text
Allergic Rhinitis[9]

Conclusion

The piperidine scaffold continues to be a highly valuable and frequently utilized structural motif in the design and development of new therapeutic agents. Its inherent properties, coupled with its synthetic tractability, have enabled the creation of a diverse array of drugs targeting a wide range of diseases. For medicinal chemists and drug discovery professionals, a deep understanding of the chemistry, pharmacology, and structure-activity relationships of piperidine derivatives is essential for the continued innovation of effective and safe medicines. This guide has provided a comprehensive overview of these aspects, offering a foundation for further research and development in this critical area of pharmaceutical science.

References

Starting materials for synthesizing biologically active compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Starting Materials for the Synthesis of Biologically Active Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse starting materials utilized in the synthesis of biologically active compounds. We delve into the core strategies employed in modern medicinal chemistry, from leveraging the structural complexity of natural products to the rational design of novel scaffolds from petrochemical sources and the exploratory power of diversity-oriented synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for key transformations, and visual representations of complex biological pathways and synthetic workflows.

Natural Products as Chiral Pools and Synthetic Precursors

Nature provides an unparalleled source of structurally diverse and biologically validated molecules. Natural products have historically been, and continue to be, a cornerstone of drug discovery, either as active pharmaceutical ingredients themselves or as intricate starting materials for semi-synthesis. Their inherent chirality and complex ring systems offer a significant advantage in the synthesis of complex targets.

Case Study: Paclitaxel (Taxol®)

Paclitaxel is a potent anti-cancer agent that was originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Due to the low natural abundance and the ecological impact of harvesting, semi-synthetic routes starting from more abundant precursors found in the needles and twigs of yew species have been developed. 10-Deacetylbaccatin III (10-DAB) is a key intermediate in the commercial production of paclitaxel.[1]

Experimental Protocol: Semi-synthesis of Paclitaxel from 10-Deacetylbaccatin III

This protocol is a generalized representation of the key steps involved in the semi-synthesis of paclitaxel.

  • Protection of 10-DAB: The hydroxyl groups at C7 and C10 of 10-deacetylbaccatin III are selectively protected to prevent unwanted side reactions. For instance, a di-protection can be achieved using benzyl chloromate in the presence of 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF).[2]

  • Side-Chain Attachment: The protected baccatin derivative is then coupled with a protected β-lactam side chain, a crucial component for paclitaxel's bioactivity. This esterification is often facilitated by a coupling agent such as diisopropylcarbodiimide (DCC) with a DMAP catalyst.

  • Deprotection: The protecting groups on the baccatin core and the side chain are removed under specific conditions to yield paclitaxel.

Quantitative Data for Paclitaxel Semi-Synthesis

Starting MaterialKey ReagentsProductReported YieldPurityReference
10-Deacetylbaccatin IIIBenzyl chloromate, DMAP, Protected β-lactam side chain, DCCPaclitaxel~53-58% over several steps>99% (pharmaceutical grade)[1]

Signaling Pathway: Paclitaxel's Mechanism of Action

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are critical components of the cytoskeleton involved in cell division.[3][4] By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3][4][5]

paclitaxel_pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Inhibits Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilized_Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.

Case Study: Oseltamivir (Tamiflu®)

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B infections. Its synthesis famously starts from shikimic acid, a natural product extracted from Chinese star anise (Illicium verum).[6] This highlights the use of a readily available chiral starting material to construct a complex synthetic target.

Experimental Protocol: Synthesis of Oseltamivir from Shikimic Acid

The industrial synthesis is a multi-step process. A simplified overview of a reported route is as follows:[6][7]

  • Esterification and Protection: Shikimic acid is first converted to its ethyl ester. The hydroxyl groups at positions 3 and 4 are then protected as a pentylidene acetal.

  • Mesylation and Epoxidation: The remaining hydroxyl group at C5 is mesylated, followed by treatment with a base to form an epoxide.

  • Azide Opening: The epoxide is opened regioselectively with an azide nucleophile.

  • Functional Group Manipulations: A series of reactions, including reduction of the azide to an amine and acylation, are performed to install the necessary functional groups.

  • Final Steps: Deprotection and salt formation with phosphoric acid yield oseltamivir phosphate.

Quantitative Data for Oseltamivir Synthesis

Starting MaterialKey IntermediateProductOverall YieldPurityReference
(-)-Shikimic acidEpoxide intermediateOseltamivir Phosphate~47% over 8 steps>99.7%[6][7]

Signaling Pathway: Oseltamivir's Mechanism of Action

Oseltamivir is a neuraminidase inhibitor. Neuraminidase is a viral enzyme essential for the release of newly formed virus particles from infected host cells. By competitively inhibiting this enzyme, oseltamivir prevents the virus from spreading to other cells.[8][9]

oseltamivir_pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by Oseltamivir Virus_Entry Virus Entry and Replication New_Virions New Virions Assembled Virus_Entry->New_Virions Neuraminidase Neuraminidase New_Virions->Neuraminidase Host_Cell_Receptor Host Cell Sialic Acid Receptor Neuraminidase->Host_Cell_Receptor Cleaves Inhibited_Neuraminidase Inhibited Neuraminidase Virus_Release Virus Release Host_Cell_Receptor->Virus_Release Infection_Spread Spread of Infection Virus_Release->Infection_Spread Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Competitive Inhibitor No_Release Virus Release Blocked Inhibited_Neuraminidase->No_Release

Caption: Oseltamivir inhibits neuraminidase, blocking viral release.

Petrochemical-Derived Scaffolds

The petrochemical industry provides a vast array of simple, readily available, and cost-effective building blocks that serve as the foundation for a multitude of biologically active compounds.[10] Aromatic and heterocyclic scaffolds derived from petrochemical feedstocks are particularly prevalent in medicinal chemistry.

Case Study: Benzofuran Derivatives

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This scaffold is present in many natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][12] The synthesis of benzofuran derivatives often starts from simple phenols and other petrochemical-derived starting materials.

Experimental Protocol: Synthesis of a 2-Arylbenzofuran

A common method for the synthesis of 2-arylbenzofurans is the palladium-catalyzed Sonogashira coupling followed by cyclization.[9]

  • Sonogashira Coupling: An o-iodophenol is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Cyclization: The resulting 2-(alkynyl)phenol undergoes intramolecular cyclization, often promoted by the palladium catalyst or a different catalyst, to form the benzofuran ring.

Quantitative Data for 2-Arylbenzofuran Synthesis

Starting MaterialsKey ReagentsProductYieldReference
o-Iodophenol, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N2-Phenylbenzofuran70-95%[9]

Biological Activity of Benzofuran Derivatives

Many benzofuran derivatives exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[2][11]

Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis is a powerful strategy for the creation of structurally diverse and complex small molecules for high-throughput screening. DOS aims to efficiently generate libraries of compounds that cover a broad area of chemical space, thereby increasing the probability of discovering novel biological activities.

Case Study: Spirooxindoles

Spirooxindoles are a class of compounds characterized by a spirocyclic junction at the C3 position of an oxindole core. This structural motif is found in numerous natural products and has attracted significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][13][14]

Experimental Protocol: Three-Component Synthesis of Spirooxindole-based 2,5-Dihydropyrroles

A diversity-oriented approach to spirooxindoles can be achieved through a one-pot, three-component reaction.[15][16][17]

  • Reaction Setup: A mixture of an isatin derivative, an amino ester (e.g., methyl glycinate hydrochloride), and an alkyne (e.g., dimethyl acetylenedicarboxylate) is prepared in a suitable solvent such as methanol.

  • Cycloaddition: The reaction proceeds via an in situ generated azomethine ylide from the isatin and amino ester, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to form the spiro-dihydropyrrole ring system.

Quantitative Data for Spirooxindole Synthesis

Starting MaterialsSolventProductYieldReference
Isatin, Methyl glycinate HCl, Dimethyl acetylenedicarboxylateMethanolSpiro[indoline-3,3'-pyrrolidine]-2,5-dione derivativeup to 99%[15][16][17]

Biological Activity of Spirooxindoles

Many spirooxindoles have shown promising cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer).[15][16] Their mechanism of action can vary widely depending on the specific substituents and the spiro-fused ring system.

Other Key Examples of Starting Materials and Syntheses

Aspirin (Acetylsalicylic Acid)

Aspirin is one of the most well-known and widely used drugs. Its synthesis is a classic example of esterification and is often performed in introductory organic chemistry labs.

Experimental Protocol: Synthesis of Aspirin

  • Reaction: Salicylic acid is reacted with an excess of acetic anhydride, using a strong acid catalyst such as phosphoric acid or sulfuric acid.[11][18][19] The mixture is gently heated to promote the reaction.[11][18]

  • Hydrolysis of Excess Acetic Anhydride: After the reaction is complete, water is added to hydrolyze the unreacted acetic anhydride into acetic acid.[7][11]

  • Crystallization and Purification: The mixture is cooled, often in an ice bath, to induce the crystallization of aspirin, which is not very soluble in cold water.[18][19] The crude product is then collected by vacuum filtration and can be further purified by recrystallization.[7][11]

Quantitative Data for Aspirin Synthesis

Starting MaterialReagentsProductTypical YieldPurityReference
Salicylic Acid (2.0 g)Acetic Anhydride (5.0 mL), H₂SO₄ (5 drops)Aspirin~70-90%Melting point: 135-136 °C[18][20][21]

Signaling Pathway: Aspirin's Mechanism of Action

Aspirin irreversibly inhibits cyclooxygenase (COX) enzymes, COX-1 and COX-2, by acetylating a serine residue in their active sites.[12][15] This prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation, pain, fever, and platelet aggregation.[12][15][22]

aspirin_pathway Arachidonic_Acid Arachidonic_Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1_COX2->Prostaglandins_Thromboxanes Inhibited_COX Inhibited COX-1 & COX-2 Inflammation_Pain_Fever Inflammation, Pain, Fever, Platelet Aggregation Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Aspirin Aspirin Aspirin->COX1_COX2 Irreversible Acetylation

Caption: Aspirin inhibits COX enzymes, reducing inflammation and pain.

Artemisinin

Artemisinin is a potent antimalarial drug derived from the sweet wormwood plant, Artemisia annua. Semi-synthetic methods have been developed to improve its availability.

Experimental Protocol: Semi-synthesis of Artemisinin from Dihydroartemisinic Acid (DHAA)

This process is a biomimetic synthesis that mimics the final steps of artemisinin biosynthesis in the plant.

  • Photooxidation: Dihydroartemisinic acid is dissolved in a solvent and exposed to light and oxygen in the presence of a photosensitizer (e.g., 9,10-dicyanoanthracene or chlorophyll).[22] This generates singlet oxygen.

  • Ene Reaction and Cyclization: Singlet oxygen reacts with DHAA in an ene reaction, which is followed by a cascade of acid-catalyzed reactions to form the characteristic endoperoxide bridge and lactone ring of artemisinin.[22]

Quantitative Data for Artemisinin Semi-Synthesis

Starting MaterialKey ReagentsProductYieldReference
Dihydroartemisinic acidPhotosensitizer, Light, O₂, AcidArtemisinin~30-70%[23][24]

Signaling Pathway: Artemisinin's Mechanism of Action

The antimalarial activity of artemisinin is attributed to its endoperoxide bridge.[6] Inside the malaria parasite, the endoperoxide bond is cleaved by heme-iron, generating reactive oxygen species (ROS) and carbon-centered free radicals.[10] These radicals then damage parasite proteins and other biomolecules, leading to parasite death. Artemisinin and its derivatives also have immunoregulatory effects, interfering with signaling pathways such as NF-κB.[13][25]

artemisinin_pathway cluster_parasite Malaria Parasite Artemisinin Artemisinin Heme_Fe2 Heme (Fe²⁺) Artemisinin->Heme_Fe2 Interaction Endoperoxide_Cleavage Endoperoxide Bridge Cleavage Heme_Fe2->Endoperoxide_Cleavage Free_Radicals Free Radicals (ROS) Endoperoxide_Cleavage->Free_Radicals Parasite_Proteins Parasite Proteins & Biomolecules Free_Radicals->Parasite_Proteins Damage Parasite_Death Parasite_Death Parasite_Proteins->Parasite_Death

Caption: Artemisinin generates free radicals in malaria parasites, leading to their death.

Penicillin G

Penicillin was one of the first discovered and is one of the most widely used antibiotics. Commercial production is primarily through fermentation, but semi-synthetic penicillins are derived from the 6-aminopenicillanic acid (6-APA) nucleus.

Experimental Protocol: Enzymatic Synthesis of 6-APA from Penicillin G

The enzymatic hydrolysis of Penicillin G is the preferred industrial method for producing 6-APA.

  • Reaction Setup: A solution of Penicillin G potassium salt is prepared in a buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Enzymatic Hydrolysis: Immobilized Penicillin G acylase (PGA) is added to the solution. The reaction is carried out at a controlled temperature (e.g., 40°C) with gentle agitation.

  • pH Control: The pH of the reaction is maintained by the addition of a base (e.g., NaOH) to neutralize the phenylacetic acid byproduct.

  • Isolation of 6-APA: After the reaction is complete, the enzyme is filtered off. The pH of the filtrate is adjusted to the isoelectric point of 6-APA (around pH 4.3) to induce crystallization. The product is then collected by filtration.

Quantitative Data for 6-APA Synthesis

Starting MaterialEnzymeProductConversion YieldReference
Penicillin GPenicillin G Acylase6-Aminopenicillanic Acid~37-68%[26]

Signaling Pathway: Penicillin's Mechanism of Action

Penicillins are β-lactam antibiotics that inhibit the synthesis of the bacterial cell wall. They do this by acting as irreversible inhibitors of the DD-transpeptidase enzyme, which is essential for cross-linking the peptidoglycan chains that form the cell wall.[27][28][29] The inhibition of this enzyme weakens the cell wall, leading to cell lysis and bacterial death.[24][27]

penicillin_pathway cluster_bacterial_cell_wall Bacterial Cell Wall Synthesis cluster_inhibition_penicillin Inhibition by Penicillin Peptidoglycan_Precursors Peptidoglycan Precursors DD_Transpeptidase DD-Transpeptidase Peptidoglycan_Precursors->DD_Transpeptidase Cross_linked_Peptidoglycan Cross-linked Peptidoglycan DD_Transpeptidase->Cross_linked_Peptidoglycan Catalyzes Cross-linking Inhibited_Enzyme Inhibited DD-Transpeptidase Stable_Cell_Wall Stable Cell Wall Cross_linked_Peptidoglycan->Stable_Cell_Wall Penicillin Penicillin Penicillin->DD_Transpeptidase Irreversible Inhibition Weak_Cell_Wall Weakened Cell Wall Inhibited_Enzyme->Weak_Cell_Wall Cell_Lysis Cell_Lysis Weak_Cell_Wall->Cell_Lysis

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with Tert-butyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A particularly valuable application of this reaction is the synthesis of 4-arylpiperidines, a privileged scaffold in medicinal chemistry due to its prevalence in numerous biologically active compounds and approved drugs. This document provides detailed application notes and experimental protocols for the Suzuki coupling of tert-butyl 4-iodopiperidine-1-carboxylate with a variety of arylboronic acids. The use of the Boc-protected piperidine allows for the straightforward introduction of the piperidine moiety, with the protecting group being readily removable under acidic conditions for further functionalization.

The reaction involves the palladium-catalyzed coupling of the sp³-hybridized carbon of the iodopiperidine with the sp²-hybridized carbon of an arylboronic acid in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 4-arylpiperidine product.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The arylboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic ligands on the palladium complex, the piperidinyl and aryl groups, couple and are eliminated from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, including those with electron-donating, electron-withdrawing, and heterocyclic substituents.

Table 1: Suzuki Coupling with Phenylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285[Fictionalized Data]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3)Toluene/EtOH/H₂O (2:1:1)901692[Fictionalized Data]
34-Chlorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene110878[Fictionalized Data]
44-Trifluoromethylphenylboronic acidPd(OAc)₂ (3)XPhos (6)K₂CO₃ (2)DME/H₂O (3:1)852475[Fictionalized Data]
53-Nitrophenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)120668[Fictionalized Data]

Table 2: Suzuki Coupling with Heteroarylboronic Acids

EntryHeteroarylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
1Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001872[Fictionalized Data]
2Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3)Toluene951288[Fictionalized Data]
3Furan-2-ylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.5)DME901081[Fictionalized Data]
4Pyrazol-4-ylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)802465[Fictionalized Data]
5Indole-5-boronic acidPd(OAc)₂ (3)XPhos (6)K₂CO₃ (2)1,4-Dioxane1101679[Fictionalized Data]

Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for a wide range of aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03-0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-arylpiperidine-1-carboxylate.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Microwave vial and microwave reactor

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₃PO₄ (1.5 mmol).

  • Add DME (4 mL) to the vial.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Open the vial carefully and dilute the contents with ethyl acetate (15 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-I PdII_complex R¹-Pd(II)L₂(I) (Piperidinyl-Pd Complex) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar-B(OH)₂ Base PdII_Aryl_complex R¹-Pd(II)L₂(Ar) (Di-organo-Pd Complex) Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Regeneration Product R¹-Ar (Coupled Product) RedElim->Product Reagents R¹-I + Ar-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base start->reagents inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm solvent Add Degassed Solvent(s) inert_atm->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with Organic Solvent & Water - Separate Layers - Wash & Dry Organic Layer monitoring->workup Reaction Complete purification Purification: - Concentrate Solvent - Flash Column Chromatography workup->purification product Isolated Product: Tert-butyl 4-arylpiperidine-1-carboxylate purification->product

Caption: General experimental workflow for Suzuki coupling.

Application Notes and Protocols for Buchwald-Hartwig Amination using N-Boc-4-iodopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has found widespread application in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance.[1][3] These application notes provide a detailed guide for the Buchwald-Hartwig amination utilizing N-Boc-4-iodopiperidine as the electrophilic coupling partner. This specific application is highly valuable for the synthesis of 4-amino-piperidine derivatives, which are key structural motifs in a vast array of pharmaceutically active compounds.

The reaction involves the coupling of N-Boc-4-iodopiperidine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for modulating its reactivity and preventing side reactions. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency, and is often dependent on the nature of the amine coupling partner.[3][4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of N-Boc-4-iodopiperidine with various amines, compiled from analogous reactions in the scientific literature. This data provides a comparative overview to guide reaction optimization.

Amine Substrate (Example)Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10012-2485-95
MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane10012-2480-90
BenzylaminePd₂(dba)₃ (2)BINAP (3)K₃PO₄Toluene11018-2475-85
DiethylaminePd(OAc)₂ (2)BrettPhos (3)LHMDSTHF8012-1870-80

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of N-Boc-4-iodopiperidine with a primary or secondary amine. These protocols should be adapted and optimized for specific substrates.

Protocol 1: Coupling with a Primary Aromatic Amine (e.g., Aniline)

Materials:

  • N-Boc-4-iodopiperidine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add N-Boc-4-iodopiperidine and aniline, followed by anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-(phenylamino)-1-Boc-piperidine.

Protocol 2: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)

Materials:

  • N-Boc-4-iodopiperidine (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add N-Boc-4-iodopiperidine and morpholine, followed by anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-morpholino-1-Boc-piperidine.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(R-I)(Amine) Pd0->OA_complex Oxidative Addition Amido_complex L-Pd(II)(R)(Amine) OA_complex->Amido_complex Ligand Exchange OA_complex->Amido_complex Amido_complex->Pd0 Product R-Amine Amido_complex->Product Reductive Elimination Amido_complex->Product BaseH Base-H⁺ Amido_complex->BaseH Deprotonation Iodo_piperidine N-Boc-4-Iodopiperidine Iodo_piperidine->OA_complex Amine R'-NH₂ Amine->OA_complex Base Base Base->Amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk tube add_solids Add Pd catalyst, ligand, and base start->add_solids inert_atm Evacuate and backfill with inert gas (3x) add_solids->inert_atm add_liquids Add N-Boc-4-iodopiperidine, amine, and anhydrous solvent inert_atm->add_liquids heat Heat to desired temperature with vigorous stirring add_liquids->heat monitor Monitor progress by TLC or LC-MS heat->monitor cooldown Cool to room temperature monitor->cooldown quench Dilute and quench (e.g., with EtOAc and water) cooldown->quench extract Separate organic layer, wash, and dry quench->extract concentrate Concentrate under reduced pressure extract->concentrate purify Purify by column chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Role of Tert-butyl 4-iodopiperidine-1-carboxylate in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-iodopiperidine-1-carboxylate is a key building block in modern medicinal chemistry, enabling the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive C-I bond, allows for its incorporation into complex molecular architectures through various coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent APIs, including Fentanyl analogues, Crizotinib, and Ibrutinib. Quantitative data is summarized in tabular format, and key reaction pathways and biological mechanisms are illustrated using diagrams.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. This compound serves as a versatile precursor for introducing this motif. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled deprotection under acidic conditions, while the iodo-substituent at the 4-position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation. This reactivity is central to its application in the synthesis of a variety of APIs.

Synthesis of Fentanyl Analogues

Fentanyl, a potent synthetic opioid, and its analogues are widely used in anesthesia and for the management of severe pain.[1] A key intermediate in the synthesis of many fentanyl derivatives is N-Boc-4-anilinopiperidine (1-Boc-4-AP).[2][3] this compound is a suitable starting material for the synthesis of 1-Boc-4-AP via a palladium-catalyzed Buchwald-Hartwig amination.[4]

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of N-Boc-4-anilinopiperidine

This protocol outlines the palladium-catalyzed cross-coupling of this compound with aniline to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP).

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%).

  • Add anhydrous toluene, followed by this compound (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

Quantitative Data
Starting MaterialProductCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
This compoundtert-Butyl 4-(phenylamino)piperidine-1-carboxylatePd₂(dba)₃ / XantphosToluene10012-2485-95
Fentanyl Signaling Pathway

Fentanyl exerts its analgesic effects by acting as a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][5] Binding of fentanyl to the MOR triggers a conformational change, leading to the activation of intracellular Gαi/o proteins. This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channel activity, resulting in hyperpolarization and reduced neuronal excitability. Fentanyl also activates the β-arrestin pathway, which is associated with some of the adverse effects of opioids.[6][7]

Fentanyl_Signaling_Pathway Fentanyl Fentanyl MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds G_protein Gαi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ion_Channel->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Adverse_Effects Adverse Effects Beta_Arrestin->Adverse_Effects

Fentanyl's mechanism of action via the μ-opioid receptor.

Synthesis of Crizotinib

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive.[8][9][10] The synthesis of Crizotinib involves the coupling of a piperidine moiety to a pyrazole core. While various synthetic routes exist, a key step can involve the nucleophilic substitution of a suitable leaving group on the piperidine ring with the pyrazole nitrogen. This compound can be utilized in this context, often after conversion to a more reactive electrophile or in a direct coupling reaction.

Experimental Protocol: Synthesis of a Crizotinib Intermediate

This protocol describes a representative nucleophilic substitution reaction for the synthesis of a key intermediate for Crizotinib, tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Materials:

  • This compound

  • 4-Bromopyrazole

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromopyrazole (1.0 equiv), cesium carbonate (2.0 equiv), and DMF.

  • Add this compound (1.2 equiv) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the product.

Quantitative Data
Starting MaterialReagentProductBaseSolventTemperature (°C)Time (h)Yield (%)
This compound4-Bromopyrazoletert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylateCs₂CO₃DMF80-10012-1870-85
Crizotinib Signaling Pathway

Crizotinib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting ALK, ROS1, and MET.[8][9][10] In ALK-rearranged NSCLC, a fusion gene (e.g., EML4-ALK) leads to the constitutive activation of the ALK tyrosine kinase, driving downstream signaling pathways such as PI3K/AKT and RAS/MAPK, which promote cell proliferation and survival.[11] Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to apoptosis of the cancer cells.

Crizotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK Activates STAT3 STAT3 Pathway ALK->STAT3 Activates Crizotinib Crizotinib Crizotinib->ALK Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Apoptosis Apoptosis

Crizotinib inhibits the EML4-ALK signaling pathway.

Synthesis of Ibrutinib

Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor used for the treatment of various B-cell malignancies.[2][12] The synthesis of Ibrutinib involves the introduction of a piperidine moiety onto a pyrazolopyrimidine core. A common synthetic strategy involves a Mitsunobu reaction or a nucleophilic substitution using a piperidine derivative. This compound can be a precursor to the required chiral piperidin-3-yl intermediate, although syntheses often start from chiral pool materials like (R)-3-hydroxypiperidine.

Experimental Workflow: General Synthesis of Ibrutinib

The synthesis of Ibrutinib is a multi-step process. A generalized workflow starting from a protected piperidine derivative is outlined below.

Ibrutinib_Synthesis_Workflow Start Tert-butyl 4-iodopiperidine-1-carboxylate (or related precursor) Step1 Introduction of Chirality and Functional Group Transformation Start->Step1 Intermediate1 Chiral Piperidine Intermediate Step1->Intermediate1 Step2 Coupling with Pyrazolopyrimidine Core Intermediate1->Step2 Intermediate2 Protected Ibrutinib Precursor Step2->Intermediate2 Step3 Deprotection and Acylation Intermediate2->Step3 Ibrutinib Ibrutinib Step3->Ibrutinib

Generalized synthetic workflow for Ibrutinib.
Ibrutinib Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[2][12][13][14] In malignant B-cells, the BCR pathway is often constitutively active, promoting cell proliferation and survival. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity. This inhibition disrupts downstream signaling cascades, including the PLCγ2, PI3K/AKT, and NF-κB pathways, leading to decreased B-cell proliferation and increased apoptosis.[12][14]

Ibrutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits PLCG2 PLCγ2 BTK->PLCG2 Activates PI3K_AKT PI3K/AKT Pathway BTK->PI3K_AKT Activates NFKB NF-κB Pathway BTK->NFKB Activates Proliferation B-Cell Proliferation & Survival PLCG2->Proliferation PI3K_AKT->Proliferation NFKB->Proliferation Apoptosis Apoptosis

Ibrutinib inhibits the BCR signaling pathway via BTK.

Conclusion

This compound is a valuable and versatile building block in the synthesis of a wide array of APIs. Its utility in constructing complex molecules, such as Fentanyl analogues, Crizotinib, and Ibrutinib, highlights its importance in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for researchers to utilize this key intermediate in their synthetic endeavors. Understanding the underlying biological pathways of the target APIs further enriches the drug discovery process, allowing for more rational and targeted molecular design.

References

Application Notes: Derivatization of 1-Boc-4-iodopiperidine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a cornerstone in modern drug discovery, recognized as one of the most important saturated heterocyclic rings in pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of drugs, valued for their ability to introduce favorable physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[1][3] 1-Boc-4-iodopiperidine is a key synthetic intermediate, providing a versatile platform for introducing a wide array of substituents at the 4-position through modern cross-coupling reactions. This derivatization is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4]

The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions. The iodine atom at the 4-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the efficient formation of C(sp²)–C(sp³), C(sp)–C(sp³), and C–N bonds, respectively, granting access to a diverse chemical space of 4-substituted piperidines.

Key Applications in Medicinal Chemistry:

  • Central Nervous System (CNS) Agents: The 4-arylpiperidine motif is prevalent in drugs targeting CNS disorders. For example, derivatives are used in the development of opioid receptor modulators, antipsychotics, and antidepressants.[2][4]

  • Oncology: The piperidine ring is a key component of numerous kinase inhibitors, where the 4-substituent can be tailored to interact with specific residues in the kinase hinge region.[5]

  • Opioid Receptor Modulation: 4-substituted piperidines have been extensively studied as ligands for opioid receptors, leading to the development of potent analgesics.[4] The ability to modify the 4-position allows for fine-tuning of receptor subtype selectivity and agonist/antagonist profiles.[4]

  • Fentanyl Synthesis: Notably, the derivatization of piperidine scaffolds is a key step in the synthesis of fentanyl and its analogues, where an N-protected 4-anilinopiperidine derivative is a crucial precursor.[6]

Visualizing Synthetic Utility

The following diagrams illustrate the versatility of 1-Boc-4-iodopiperidine as a starting material and the general workflow for its derivatization.

logical_relationships cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Classes start 1-Boc-4-iodopiperidine suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (R₂NH) start->buchwald aryl_prod 4-Arylpiperidines suzuki->aryl_prod alkynyl_prod 4-Alkynylpiperidines sonogashira->alkynyl_prod amino_prod 4-Aminopiperidines buchwald->amino_prod

Synthetic pathways from 1-Boc-4-iodopiperidine.

experimental_workflow start Reaction Setup (Under Inert Atmosphere) reaction Cross-Coupling Reaction (Heating & Stirring) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product characterization->product

General workflow for derivatization experiments.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and outcomes for the derivatization of 1-Boc-4-iodopiperidine and analogous aryl iodides.

Table 1: Suzuki-Miyaura Coupling Conditions This reaction couples an organoboron species with an organohalide to form C-C bonds.[7]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂K₂CO₃Toluene/Methanol1002476-85[8]
Pd(PPh₃)₄K₂CO₃Dioxane901280-92
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001688-95

Table 2: Sonogashira Coupling Conditions This reaction couples a terminal alkyne with an aryl or vinyl halide.[9][10]

Catalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃N / THFTHF25-604-1285-95[9]
Pd(OAc)₂ / XPhos / CuIDIPADioxane80890-98
NiCl₂ / 1,10-phenKFDMAc604870-85[11]

Table 3: Buchwald-Hartwig Amination Conditions This reaction forms a C-N bond between an aryl halide and an amine.[12][13]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene1001880-90
Pd(OAc)₂ / X-PhosK₃PO₄Toluene10010-1685-96[12]
(NHC)Pd(allyl)ClLHMDSDioxane700.5-365-96[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of 1-Boc-4-iodopiperidine with an arylboronic acid.

Materials:

  • 1-Boc-4-iodopiperidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Toluene and Methanol (e.g., 4:1 mixture), degassed

  • Schlenk flask or microwave vial

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask, add 1-Boc-4-iodopiperidine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed toluene/methanol solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylpiperidine derivative.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details a copper-co-catalyzed Sonogashira reaction between 1-Boc-4-iodopiperidine and a terminal alkyne.[9][15]

Materials:

  • 1-Boc-4-iodopiperidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Schlenk flask

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve 1-Boc-4-iodopiperidine, Pd(PPh₃)₂Cl₂, and CuI in the anhydrous solvent.

  • Add the amine base, followed by the dropwise addition of the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction until the starting material is consumed (typically 4-12 hours) via TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 4-alkynylpiperidine product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a method for the C-N cross-coupling of 1-Boc-4-iodopiperidine with a primary or secondary amine.[16]

Materials:

  • 1-Boc-4-iodopiperidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • X-Phos (4 mol%) or BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Schlenk tube or sealed vial

Procedure:

  • Add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent, 1-Boc-4-iodopiperidine, and the amine via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS or GC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude material using flash column chromatography to obtain the desired 4-aminopiperidine derivative.

References

Application Notes and Protocols for Sonogashira Coupling with 4-iodo-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 4-iodo-N-Boc-piperidine with terminal alkynes. This reaction is a powerful tool for the synthesis of 4-alkynyl-N-Boc-piperidine derivatives, which are valuable building blocks in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The versatility and mild reaction conditions of the Sonogashira coupling have made it a widely used method in organic synthesis.[1]

The use of 4-iodo-N-Boc-piperidine as a substrate in this reaction allows for the introduction of diverse alkyne-containing functionalities onto the piperidine ring, a common scaffold in pharmaceutical agents. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions, providing a secondary amine for further functionalization.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of 4-iodo-N-Boc-piperidine is as follows:

4-iodo-N-Boc-piperidineTerminal Alkyne

4-alkynyl-N-Boc-piperidine

Key Reaction Parameters and Optimization

Several factors can influence the efficiency and outcome of the Sonogashira coupling with 4-iodo-N-Boc-piperidine. Careful consideration of these parameters is crucial for successful synthesis.

Catalyst System:

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used. Common examples include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of catalyst can impact reaction rates and yields.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It facilitates the formation of a copper acetylide intermediate, which is key to the catalytic cycle.[2] In some cases, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3]

Base:

The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species and neutralizing the hydrogen iodide generated during the reaction. Common bases include amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), and piperidine. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed.[4]

Solvent:

The choice of solvent is critical and often depends on the solubility of the reactants and the reaction temperature. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and toluene. Anhydrous and deoxygenated solvents are typically required to prevent catalyst deactivation and side reactions.

Temperature and Reaction Time:

Sonogashira couplings are often performed at room temperature or with gentle heating. The optimal temperature and reaction time depend on the reactivity of the specific alkyne and the efficiency of the catalyst system. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Comparative Data of Sonogashira Coupling Conditions

The following table summarizes various conditions reported for Sonogashira couplings of substrates similar to 4-iodo-N-Boc-piperidine, providing a basis for protocol development.

Aryl/Alkyl HalideAlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃N (excess)DMF65-Good to Excellent[5]
4-IodoanisolePhenylacetyleneCuI (5)-K₂CO₃ (2)Water100-Good[4]
Aryl IodidesTerminal AlkynesPd(OAc)₂ (0.01-2)-Dabco (3)---Good to Excellent[6]
IodopyridinesTerminal AlkynesPdCl₂(PPh₃)₂ (5)CuI (5)Et₃N (excess)DMF65-Good to Excellent[7]
3-Iodoaniline2-Methyl-3-butyn-2-olPd₁@NC (0.3)CuI (2)NEt₃ (2.2)MeCN805High[8]
o-IodoanilinesTerminal Alkynes(PPh₃)₂CuBH₄ (5)-DBU (2)-12024>99[4]

Experimental Protocol: General Procedure for Sonogashira Coupling of 4-iodo-N-Boc-piperidine

This protocol provides a general starting point for the Sonogashira coupling of 4-iodo-N-Boc-piperidine with a terminal alkyne. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • 4-iodo-N-Boc-piperidine

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add 4-iodo-N-Boc-piperidine (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., THF or DMF) to the flask, followed by the base (e.g., triethylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 40-65 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-alkynyl-N-Boc-piperidine.

Visualizing the Workflow and Catalytic Cycle

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the generally accepted catalytic cycle for the Sonogashira coupling.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Weigh Reactants: 4-iodo-N-Boc-piperidine Pd Catalyst, CuI prep_flask Add to Dry Flask prep_reactants->prep_flask prep_inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep_flask->prep_inert add_solvents Add Anhydrous Solvent and Base (e.g., TEA) prep_inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne run_reaction Stir at RT or Heat Monitor by TLC/LC-MS add_alkyne->run_reaction workup_quench Cool and Dilute with Organic Solvent run_reaction->workup_quench workup_wash Wash with Water and Brine workup_quench->workup_wash workup_dry Dry over Na2SO4/MgSO4 Filter and Concentrate workup_wash->workup_dry purify Purify by Column Chromatography workup_dry->purify final_product final_product purify->final_product Isolated Product: 4-alkynyl-N-Boc-piperidine

Caption: Experimental Workflow for Sonogashira Coupling.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition PdII R-Pd(II)(X)L2 Pd_add->PdII R-X Transmetalation Transmetalation Pd_alkynyl R-Pd(II)(C≡CR')L2 Transmetalation->Pd_alkynyl CuX CuX Transmetalation->CuX Red_elim Reductive Elimination Product R-C≡C-R' Red_elim->Product Product->Pd0 Alkyne H-C≡C-R' Cu_pi [Cu(C≡CR')]n Alkyne->Cu_pi CuX Cu_acetylide Cu-C≡C-R' Cu_pi->Cu_acetylide Base Base Base Cu_acetylide->Transmetalation

Caption: Catalytic Cycles of the Sonogashira Coupling.

References

Application Note: Synthesis and Evaluation of a Novel 3-Substituted Pyrazolopyrimidine Derivative as a Potent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a crucial component of the B-cell receptor (BCR) signaling pathway. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. This application note details the synthesis and biological evaluation of a novel 3-substituted pyrazolopyrimidine derivative, herein designated as Compound 8a, which has demonstrated potent and selective inhibition of BTK. The following sections provide comprehensive protocols for its chemical synthesis, in vitro enzymatic and cell-based assays, and a summary of its biological activity.

Signaling Pathway and Mechanism of Action

Compound 8a is designed to target the ATP-binding site of BTK, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascade that is essential for B-cell proliferation, survival, and differentiation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Compound_8a Compound 8a Compound_8a->BTK Inhibition Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Cell_Response B-Cell Proliferation, Survival, Differentiation Downstream->Cell_Response

Caption: BTK Signaling Pathway and Inhibition by Compound 8a.

Quantitative Data Summary

The inhibitory activity of Compound 8a was assessed through in vitro enzymatic and cell-based proliferation assays. The results are summarized in the tables below.

Table 1: In Vitro BTK Kinase Inhibition

CompoundTargetAssay TypeIC₅₀ (nM)
Compound 8a BTKADP-Glo Kinase Assay7.95
Ibrutinib (Control)BTKADP-Glo Kinase Assay0.5

Table 2: Anti-Proliferative Activity in B-Cell Lines

CompoundCell LineAssay TypeIC₅₀ (µM)
Compound 8a RamosMTS Assay8.91
RajiMTS Assay1.80
Ibrutinib (Control)RamosMTS Assay0.87
RajiMTS Assay5.20

Experimental Protocols

I. Synthesis of Compound 8a

The synthesis of Compound 8a involves a multi-step process, including the formation of a pyrazolopyrimidine core followed by a Suzuki coupling reaction.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Start->Step1 Step2 Suzuki Coupling with (4-phenoxyphenyl)boronic acid Step1->Step2 Intermediate 4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidine Step2->Intermediate Step3 Alkylation Intermediate->Step3 Final Compound 8a Step3->Final

Caption: Synthetic Workflow for Compound 8a.

A. Synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

  • Step 1: Synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine. Malononitrile is condensed with triethyl orthoformate and then reacted with hydrazine hydrate in a one-pot synthesis to yield 5-amino-4-cyanopyrazole. This intermediate is then condensed with formamide to produce 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

  • Step 2: Bromination. The 4-amino-1H-pyrazolo[3,4-d]pyrimidine is brominated using a suitable brominating agent like N-bromosuccinimide (NBS) to yield 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine.

  • Step 3: Suzuki Coupling. The 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine is coupled with (4-phenoxyphenyl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water) under microwave irradiation or conventional heating to afford 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.[1]

B. Synthesis of Compound 8a

A detailed protocol for the final alkylation step to obtain Compound 8a would be based on standard organic synthesis procedures.

II. In Vitro BTK Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow Start Prepare Reagents Add_Inhibitor Add Compound 8a or DMSO to 384-well plate Start->Add_Inhibitor Add_Enzyme Add BTK Enzyme Add_Inhibitor->Add_Enzyme Incubate1 Incubate at RT (60 min) Add_Enzyme->Incubate1 Add_Substrate_ATP Add Substrate/ATP Mix Incubate1->Add_Substrate_ATP Incubate2 Incubate at RT (60 min) Add_Substrate_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate at RT (40 min) Add_ADP_Glo->Incubate3 Add_Kinase_Detection Add Kinase Detection Reagent Incubate3->Add_Kinase_Detection Incubate4 Incubate at RT (30 min) Add_Kinase_Detection->Incubate4 Read Record Luminescence Incubate4->Read

Caption: ADP-Glo™ Kinase Assay Workflow.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Compound 8a

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[2]

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of Compound 8a in DMSO. Further dilute in Kinase Buffer.

  • In a 384-well plate, add 1 µL of the diluted Compound 8a or DMSO (vehicle control).

  • Add 2 µL of BTK enzyme solution to each well.[2]

  • Incubate for 60 minutes at room temperature to allow for inhibitor binding.[2]

  • Initiate the kinase reaction by adding 2 µL of a solution containing the BTK substrate and ATP.[2] The final ATP concentration should be near the Kₘ for BTK.

  • Incubate the reaction at room temperature for 60 minutes.[2]

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[2]

  • Incubate at room temperature for 40 minutes.[2]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]

  • Incubate at room temperature for 30 minutes.[2]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of Compound 8a relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.

III. Cell-Based Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Ramos and Raji human Burkitt's lymphoma cell lines

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound 8a

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Culture Ramos and Raji cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate for 24 hours.

  • Prepare serial dilutions of Compound 8a in culture medium. Include a vehicle control (DMSO).

  • Add 100 µL of the drug dilutions or control solution to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well.[3]

  • Incubate for 1-4 hours at 37°C.[3]

  • Measure the absorbance at 490 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from a dose-response curve.

IV. Western Blot Analysis of BTK Phosphorylation

This technique is used to detect the phosphorylation status of BTK at Tyr223, a key marker of its activation.

Materials:

  • Ramos cell line

  • Compound 8a

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Culture Ramos cells and seed at a density of 1 x 10⁶ cells/mL in 6-well plates.[4]

  • Treat the cells with various concentrations of Compound 8a (e.g., 0.1 nM to 1000 nM) or DMSO for 2 hours.[4]

  • Harvest and lyse the cells in ice-cold RIPA buffer.[4]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.[4]

  • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.[4]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detect the chemiluminescent signal using an imaging system.[4]

  • The membrane can be stripped and re-probed with an antibody against total BTK to confirm equal protein loading.[4]

Conclusion

Compound 8a, a novel 3-substituted pyrazolopyrimidine derivative, demonstrates potent inhibition of BTK in vitro and effectively reduces the proliferation of B-cell lymphoma cell lines. The detailed protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of this and similar kinase inhibitors, facilitating further research and development in this critical area of targeted cancer therapy.

References

Application Notes and Protocols for the N-arylation of Secondary Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Procedure for N-arylation of 1-Boc-piperidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-arylation of piperidine scaffolds is a fundamental transformation in synthetic organic chemistry, providing access to a wide array of compounds with significant biological activity. This document provides detailed protocols and application notes for the N-arylation of 1-Boc-piperidine derivatives, a key building block in medicinal chemistry. The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods depends on the specific substrates, desired reaction conditions, and cost considerations.

It is important to clarify the role of "1-Boc-4-iodopiperidine" in the context of an N-arylation reaction. The title compound can be interpreted in two ways:

  • As the amine source: The piperidine nitrogen acts as the nucleophile, reacting with an aryl halide. In this case, the iodo-group at the 4-position is a substituent on the amine that will be present in the final product.

  • As the aryl halide equivalent: The C-I bond at the 4-position is the reactive site for coupling with an amine.

This document will focus on the first interpretation, the N-arylation of the piperidine nitrogen, as it is a more common transformation for this class of compounds.

Catalytic Systems for N-arylation

Both Palladium- and Copper-based catalytic systems are widely used for the formation of C-N bonds. The Buchwald-Hartwig amination is known for its high efficiency and broad substrate scope, often proceeding under milder conditions. The Ullmann condensation, a classical method, typically requires higher temperatures but can be more cost-effective.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the N-arylation of secondary cyclic amines, providing a comparative overview of the Buchwald-Hartwig and Ullmann-type reactions.[1]

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-type)Notes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)CuI (5-10 mol%)Palladium catalysts are generally used in lower loadings.
Ligand Biarylphosphine (e.g., Xantphos, RuPhos)Diamine or Amino Acid (e.g., L-proline)Ligand selection is critical for reaction efficiency.
Base NaOtBu, K₂CO₃, or Cs₂CO₃K₂CO₃ or K₃PO₄Strong, non-nucleophilic bases are common in Buchwald-Hartwig reactions.
Solvent Toluene, Dioxane, or THFDMF or DMSOAnhydrous and degassed solvents are recommended for palladium catalysis.
Temperature 80-110 °C100-140 °CUllmann-type reactions often require higher temperatures.[1]
Reaction Time 2-12 hours12-24 hoursBuchwald-Hartwig reactions are typically faster.[1]
Typical Yield 70-95%60-85%Yields are highly dependent on the specific substrates and optimization.[1]
Aryl Halide Scope Chlorides, Bromides, Iodides, TriflatesIodides, Bromides (Chlorides are less reactive)Palladium systems generally have a broader aryl halide scope.[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

This protocol describes a general procedure for the N-arylation of a 1-Boc-piperidine derivative with an aryl bromide.

Materials:

  • 1-Boc-piperidine derivative (e.g., 1-Boc-4-iodopiperidine)

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).[1]

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Add the aryl bromide (1.0 mmol) and the 1-Boc-piperidine derivative (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).[1]

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann N-arylation

This protocol provides a general method for the N-arylation of a 1-Boc-piperidine derivative with an aryl iodide.

Materials:

  • 1-Boc-piperidine derivative (e.g., 1-Boc-4-iodopiperidine)

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).[1]

  • Add the aryl iodide (1.0 mmol) and the 1-Boc-piperidine derivative (1.2 mmol).[1]

  • Add anhydrous DMF (5 mL) to the vial.[1]

  • Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Pd₂(dba)₃, Xantphos, and NaOtBu to Schlenk Tube inert Evacuate and Backfill with Argon (3x) reagents->inert reactants Add Aryl Bromide and 1-Boc-piperidine derivative inert->reactants solvent Add Anhydrous Toluene reactants->solvent heat Heat to 100 °C and Stir (4-12 hours) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute with Ethyl Acetate and Filter through Celite cool->filter extract Wash with Water and Brine filter->extract dry Dry over Na₂SO₄ and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Reaction_Components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions amine 1-Boc-piperidine derivative catalyst Pd or Cu Source amine->catalyst couples aryl_halide Aryl Halide aryl_halide->catalyst couples product N-Aryl-1-Boc-piperidine catalyst->product ligand Ligand ligand->catalyst base Base base->catalyst solvent Solvent solvent->catalyst temperature Temperature temperature->catalyst

Caption: Key components in the N-arylation of secondary cyclic amines.

References

Synthetic routes to fentanyl analogs using this intermediate

Author: BenchChem Technical Support Team. Date: December 2025

1. Sample Preparation (Solid Phase Extraction - SPE) [1][2]

  • Objective: Isolate fentanyl and its analogs from complex biological matrices like blood, urine, or tissue homogenates.[1][2]

  • Protocol:

    • Aliquoting: 1 mL of the biological specimen (e.g., whole blood, urine) is aliquoted into a tube.[1][2]

    • Internal Standard: A deuterated internal standard (e.g., fentanyl-d5) is added to each sample for accurate quantification.[1]

    • Buffering & Lysis: A buffer (e.g., pH 4.5 Sodium Acetate) is added. The sample is vortexed, then sonicated to lyse cells and release the analytes.[1]

    • Extraction: The prepared sample is passed through an SPE cartridge. The analytes bind to the sorbent material in the cartridge.[1]

    • Washing: The cartridge is washed with solvents to remove interfering substances from the matrix.[1]

    • Elution: A different solvent mixture is used to elute the purified analytes from the cartridge.[1]

    • Concentration: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a suitable solvent for injection into the analytical instrument.[1]

2. Instrumental Analysis (GC-MS or LC-MS/MS) [3][4]

  • Objective: Separate, identify, and quantify the fentanyl analogs present in the extracted sample.

  • GC-MS Protocol Example: [2][3][5]

    • Injection: 1 µL of the reconstituted sample is injected into the GC.[5]

    • Separation: The GC uses a capillary column (e.g., HP-5ms) to separate the compounds based on their volatility and interaction with the column's stationary phase. The oven temperature is programmed to ramp up gradually (e.g., from 40°C to 300°C) to ensure good separation.[5]

    • Ionization & Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized. The MS detector then measures the mass-to-charge ratio of the resulting fragments, creating a unique chemical fingerprint for identification.[2]

  • LC-MS/MS Protocol Example: [4][6][7]

    • Injection: A small volume (e.g., 10 µL) of the sample is injected into the LC system.[5]

    • Separation: The compounds are separated on a chromatography column (e.g., Waters Acquity HSS T3) using a solvent gradient (e.g., a mix of water and acetonitrile with formic acid).[5]

    • Detection: The tandem mass spectrometer provides two stages of mass analysis, which allows for highly specific and sensitive detection, making it ideal for identifying novel or unexpected analogs and for analysis in complex biological fluids.[4][6]

3. Data Analysis

  • Identification: The retention time (how long it takes for a compound to pass through the column) and the mass spectrum of a peak in the sample are compared to those of a certified reference standard.[2][4]

  • Quantification: A calibration curve is generated using multiple known concentrations of the standard. The concentration of the drug in the sample is then determined by comparing its response to this curve.[2]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Evidence Collection (e.g., powder, fluid) Presumptive Presumptive Field Test (e.g., Immunoassay) Sample->Presumptive Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Presumptive->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Confirmatory (Known Analogs) LCMS LC-MS/MS Analysis Concentration->LCMS Confirmatory (Novel Analogs) Data Data Review (Retention Time, Mass Spectra) GCMS->Data LCMS->Data Library Comparison to Spectral Libraries & Standards Data->Library Report Final Report (Identification & Quantification) Library->Report

General workflow for forensic analysis of suspected fentanyl analogs.

Fentanyl exerts its effects by binding to and activating mu-opioid receptors (MOR) in the central nervous system. This activation leads to a cascade of downstream signaling that produces analgesia but also profound respiratory depression, which is the primary cause of death in an overdose.

Naloxone: An Opioid Antagonist

Naloxone is a life-saving medication that can rapidly reverse an opioid overdose.[8] It functions as a competitive antagonist for the mu-opioid receptor.[9][10] This means it has a higher affinity for the receptor than fentanyl but does not activate it.[8][11] When administered, naloxone displaces fentanyl from the receptors, effectively and rapidly reversing the opioid's effects and restoring normal respiration.[9][11] The duration of action of naloxone is typically 30 to 90 minutes, which may be shorter than that of the opioid, sometimes requiring repeat doses.[8][10]

G cluster_opioid Opioid Action (e.g., Fentanyl) cluster_antagonist Antagonist Action (Naloxone) Fentanyl Fentanyl MOR_F Mu-Opioid Receptor Fentanyl->MOR_F Binds & Activates Effect_F Opioid Effects (Respiratory Depression) MOR_F->Effect_F Initiates Signal Naloxone Naloxone MOR_N Mu-Opioid Receptor Naloxone->MOR_N Binds & Displaces Fentanyl (Higher Affinity) Effect_N Respiration Restored MOR_N->Effect_N Blocks Signal

Mechanism of naloxone as a competitive antagonist to fentanyl.

References

Application Notes and Protocols for the Iron- and Cobalt-Catalyzed Arylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of N-Aryl Piperidines and the Rise of Earth-Abundant Metal Catalysis

The piperidine ring is the most ubiquitous nitrogen-containing heterocycle found in pharmaceuticals, gracing the structures of blockbuster drugs such as the antidepressant Paroxetine and the arthritis treatment Tofacitinib.[1] The direct attachment of an aryl group to the piperidine nitrogen or its carbon framework unlocks vast chemical space, profoundly influencing the pharmacological profile of a molecule. This N-arylation or C-H arylation is therefore a cornerstone transformation in medicinal chemistry and drug development.[2][3]

Traditionally, these crucial C-N and C-C bond formations have been dominated by palladium-catalyzed methods, such as the venerable Buchwald-Hartwig amination.[4] While powerful, the high cost, toxicity, and limited global reserves of precious metals like palladium present significant hurdles for large-scale, sustainable chemical manufacturing. This has ignited a paradigm shift towards the use of earth-abundant, first-row transition metals.[5] Iron and cobalt, being inexpensive, readily available, and possessing low toxicity, have emerged as highly attractive alternatives, offering novel reactivity and promoting greener chemical processes.[6][7][8]

This guide provides an in-depth exploration of iron- and cobalt-catalyzed methodologies for the arylation of piperidines. We move beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind experimental design, empowering researchers to not only apply these protocols but also to adapt and innovate upon them.

Part 1: Iron-Catalyzed Arylation of Piperidines

Iron catalysis offers a cost-effective pathway for constructing C-C and C-N bonds.[8][9] While direct C-H arylation of piperidines remains a developing field, iron catalysts have shown exceptional promise in the cross-coupling of pre-functionalized piperidines and in directed C-H activation of other heterocycles, providing a strong foundation for future applications.[10][11]

Mechanistic Overview: A Tale of Two Pathways

Iron-catalyzed arylations typically proceed through one of two major pathways, depending on the substrates:

  • A) Cross-Coupling of Halogenated Piperidines: This approach is highly effective for coupling N-protected iodopiperidines with aryl Grignard reagents. The mechanism is believed to involve a series of redox steps at the iron center.

  • B) Directed C(sp³)–H Arylation: A more advanced strategy involves the direct functionalization of a C-H bond on the piperidine ring. This requires a directing group (DG) attached to the piperidine nitrogen, which coordinates to the iron center and positions it for selective C-H bond cleavage at the α-position.[11][12]

Below is a generalized catalytic cycle for a directed C-H arylation process.

Iron_Catalyzed_CH_Arylation cluster_cycle Catalytic Cycle cluster_reagents Reagents Fe_precatalyst Fe(II/III) Precatalyst Active_Fe Active Fe(0/I) Species Fe_precatalyst->Active_Fe Reduction (e.g., by Grignard) Cyclometalate Cyclometalated Fe(II) Intermediate Active_Fe->Cyclometalate Directed C-H Activation (Piperidine-DG) Oxidative_Adduct Fe(IV) Species Cyclometalate->Oxidative_Adduct Oxidative Addition (Ar-X) Product_Complex Product-Fe Complex Oxidative_Adduct->Product_Complex Reductive Elimination Product_Complex->Active_Fe Release of Arylated Piperidine Product Arylated Piperidine Product_Complex->Product Piperidine_DG Piperidine-DG Piperidine_DG->Active_Fe ArX Aryl Halide (Ar-X) ArX->Cyclometalate

Caption: Generalized catalytic cycle for iron-catalyzed directed C-H arylation.

Causality Behind the Cycle:

  • Activation: An iron(II) or (III) precatalyst is reduced in situ by the organometallic coupling partner (e.g., a Grignard reagent) to a more reactive low-valent iron species.[12]

  • C-H Cleavage: The directing group on the piperidine substrate coordinates to the active iron catalyst. This chelation assistance facilitates the cleavage of a specific C(sp³)-H bond, forming a stable cyclometalated iron(II) intermediate. This step is crucial for regioselectivity.[12]

  • Oxidative Addition: The aryl halide (Ar-X) adds to the iron center, oxidizing it from Fe(II) to Fe(IV).

  • Reductive Elimination: The final C-C bond is formed as the aryl group and the piperidine fragment are eliminated from the iron center. This step regenerates the active iron catalyst and releases the arylated product.

Data Summary: Iron-Catalyzed Cross-Coupling

The following table summarizes representative conditions for the iron-catalyzed cross-coupling of N-Boc-4-chloropiperidine with various aryl Grignard reagents, a foundational method for creating C-arylated piperidines.

EntryAryl Grignard (ArMgBr)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1PhMgBrFeCl₃ (5 mol%), IPr·HCl (10 mol%)THF25295Adapted from[13]
24-MeO-C₆H₄MgBrFe(acac)₃ (5 mol%)THF/NMP0 to 250.592Adapted from[9]
34-F-C₆H₄MgBrFeCl₃ (5 mol%), SIPr·HCl (10 mol%)THF25389Adapted from[13][14]
42-ThienylMgBrFeF₃ (5 mol%), SIPr·HCl (10 mol%)THF602485Adapted from[14]

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium; SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidinium; NMP = N-Methyl-2-pyrrolidone.

Protocol: Iron-Catalyzed Cross-Coupling of N-Boc-4-Chloropiperidine with Phenylmagnesium Bromide

This protocol is adapted from established methods for iron-catalyzed coupling of alkyl chlorides with aryl Grignard reagents.[9][13]

Materials:

  • N-Boc-4-chloropiperidine

  • Phenylmagnesium bromide (1.0 M in THF)

  • Iron(III) chloride (FeCl₃), anhydrous

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stir bar, and standard inert atmosphere glassware.

Procedure:

  • Catalyst Preparation: In a glovebox or under a robust stream of argon, add anhydrous FeCl₃ (5.0 mol%) and IPr·HCl (10 mol%) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Reaction Setup: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous THF (to make a ~0.2 M solution with respect to the limiting reagent).

  • Substrate Addition: Add N-Boc-4-chloropiperidine (1.0 equiv) to the flask.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add phenylmagnesium bromide (1.2 equiv) dropwise via syringe over 10-15 minutes. The slow addition is critical to prevent the formation of homocoupling byproducts.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-phenylpiperidine.

Part 2: Cobalt-Catalyzed Arylation of Piperidines

Cobalt catalysis has gained significant traction for C-H functionalization due to its unique reactivity, often proceeding via radical pathways or organometallic intermediates distinct from iron or palladium.[7][15][16] For piperidine arylation, cobalt-catalyzed, directing group-assisted C(sp³)-H activation is a particularly powerful strategy.

Mechanistic Overview: The Cobalt(III) Catalytic Cycle

High-valent cobalt(III) catalysts, often featuring a pentamethylcyclopentadienyl (Cp*) ligand, are highly effective for directed C-H activation.[17] The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway.

Cobalt_Catalyzed_CH_Amination cluster_cycle Catalytic Cycle cluster_reagents Reagents Co_precatalyst [Cp*Co(III)] Precatalyst Active_Co Active Cationic [Cp*Co(III)] Species Co_precatalyst->Active_Co Ligand Exchange / Activation Cyclometalate Cobaltacycle Intermediate Active_Co->Cyclometalate Directed C-H Activation (Piperidine-DG, CMD) Coupled_Intermediate Coupled Co(III) Intermediate Cyclometalate->Coupled_Intermediate Coupling with Arylating Agent (e.g., Aryl Diazonium Salt) Coupled_Intermediate->Active_Co Reductive Elimination / Product Release Product Arylated Piperidine Coupled_Intermediate->Product Piperidine_DG Piperidine-DG Piperidine_DG->Active_Co Arylating_Agent Arylating Agent Arylating_Agent->Cyclometalate

Caption: Simplified cycle for cobalt-catalyzed directed C-H arylation.

Causality Behind the Cycle:

  • Catalyst Activation: A Co(III) precatalyst, such as [CpCo(CO)I₂], is activated, often by ligand dissociation, to generate a coordinatively unsaturated, cationic [CpCo(III)] species.

  • Concerted Metalation-Deprotonation (CMD): The piperidine substrate, bearing a directing group (e.g., a picolinamide), coordinates to the cobalt center. The C-H bond is then cleaved via a CMD mechanism, where the metal center assists in breaking the C-H bond while a base (often an acetate anion from an additive) accepts the proton. This forms a robust five- or six-membered cobaltacycle intermediate.[18] This step is often turnover-limiting.

  • Coupling/Insertion: The arylating agent (e.g., an aryl diazonium salt or an organoboron reagent) reacts with the cobaltacycle.

  • Product Formation: The arylated product is released, and the active [Cp*Co(III)] catalyst is regenerated to re-enter the catalytic cycle.

Data Summary: Cobalt-Catalyzed C-H Functionalization

The table below presents conditions for the cobalt-catalyzed C-H amination of arenes, a transformation mechanistically related to arylation, demonstrating the viability of this approach. Adapting these systems to arylation partners is a current area of research.

EntrySubstrateAmine SourceCatalyst SystemAdditiveTemp (°C)Yield (%)Reference
1BenzamideAlkylamineCo(OAc)₂ (10 mol%)Ag₂O12085Adapted from[19]
2IndoleDioxazoloneCo(III) catalystOrganic Acid100up to 90Adapted from[17]
3BenzamideAlkyl Azide[Cp*Co(CO)I₂]AgSbF₆8075Adapted from[18]
4ThioamideBut-2-ynoateCo(OAc)₂Chiral Ligand6090Adapted from[20]
Protocol: Cobalt-Catalyzed Directed α-Arylation of N-Picolinoyl Piperidine (Prophetic)

This prophetic protocol is based on established methods for Cp*Co(III)-catalyzed C-H functionalization of related amides and heterocycles.[17][18] The picolinamide directing group is chosen for its proven efficacy in directing C-H activation at the position alpha to the nitrogen.

Materials:

  • N-picolinoyl piperidine (synthesized via standard amidation)

  • 4-Methoxyphenylboronic acid pinacol ester

  • [Cp*Co(III)(CO)I₂]

  • Silver hexafluoroantimonate (AgSbF₆)

  • Sodium acetate (NaOAc)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Standard inert atmosphere glassware.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add N-picolinoyl piperidine (1.0 equiv), 4-methoxyphenylboronic acid pinacol ester (1.5 equiv), [Cp*Co(CO)I₂] (5 mol%), AgSbF₆ (10 mol%), and NaOAc (2.0 equiv).

    • Rationale: AgSbF₆ acts as a halide scavenger, abstracting the iodide ligands from the cobalt precatalyst to generate the highly reactive cationic [Cp*Co(III)] active species. NaOAc serves as the base in the CMD step.[18]

  • Solvent Addition: Add anhydrous DCE via syringe (to make a ~0.1 M solution).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 24 hours.

  • Monitoring: Allow the reaction to cool and monitor its progress by taking a small aliquot for LC-MS analysis.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble metal salts.

  • Extraction: Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired α-arylated piperidine derivative. The picolinamide directing group can be subsequently cleaved under standard hydrolytic conditions if desired.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing these catalyzed reactions under an inert atmosphere.

Caption: Standard experimental workflow for inert atmosphere catalysis.

Conclusion and Future Outlook

The transition from precious metal catalysis to methods employing earth-abundant iron and cobalt is a defining feature of modern synthetic chemistry. While palladium-catalyzed reactions remain highly reliable, the protocols and principles outlined here demonstrate that iron and cobalt are potent catalysts for the arylation of piperidines, offering significant advantages in cost and sustainability. Iron-catalyzed cross-coupling provides a robust method for functionalizing pre-halogenated piperidines, while cobalt-catalyzed C-H activation represents the cutting edge, enabling the direct arylation of the piperidine core. As research in this area continues to accelerate, the development of more general, efficient, and selective iron and cobalt catalysts will further empower chemists in their quest to synthesize the next generation of therapeutics and functional materials.

References

Application Notes and Protocols: Radical Cascade Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Radical cascade cyclizations are powerful transformations in organic synthesis, enabling the rapid construction of complex molecular architectures from simple precursors in a single step.[1][2][3] These reactions proceed through a sequence of intramolecular radical additions to unsaturated functionalities, such as alkenes, alkynes, and arenes.[4] Their ability to form multiple carbon-carbon and carbon-heteroatom bonds with high regio- and stereoselectivity has made them invaluable tools in the total synthesis of natural products and the development of novel therapeutic agents.[1][5][6] This document provides detailed experimental protocols and supporting data for several key classes of radical cascade cyclizations.

Tin-Mediated Radical Cascade Cyclizations

Tributyltin hydride (Bu₃SnH) is a classical reagent for generating carbon-centered radicals from organic halides or other precursors. The ensuing radical can then initiate a cascade cyclization. These reactions are often initiated by azobisisobutyronitrile (AIBN) under thermal conditions.

Experimental Protocol: Bu₃SnH-Mediated Polyene Cyclization

This protocol describes the cyclization of a polyene precursor to form a polycyclic scaffold, a common strategy in terpenoid synthesis.[1]

Materials:

  • Polyene substrate (e.g., an acyclic precursor with multiple alkene moieties)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the polyene substrate (1.0 equiv) in degassed anhydrous toluene (0.01–0.05 M), add Bu₃SnH (1.2–2.0 equiv).

  • Add a catalytic amount of AIBN (0.1–0.2 equiv).

  • Heat the reaction mixture to 80–110 °C under an inert atmosphere (Argon or Nitrogen).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2–6 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the cyclized product.

Quantitative Data Summary:

SubstrateProductReagents and ConditionsYield (%)Diastereoselectivity (d.r.)Reference
Acyclic polyene with terminal bromideTricyclic diterpenoid coreBu₃SnH (1.5 equiv), AIBN (0.2 equiv), Toluene, 110 °C, 4 h7510:1[5]
1,6-diene substituted with an alkyl iodideSubstituted cyclopentaneBu₃SnH (1.2 equiv), AIBN (0.1 equiv), Benzene, 80 °C, 2 h85N/A[5]
N-allyl indole with an ortho-iodophenyl tetherTetracyclic indole alkaloid analogueBu₃SnH (1.3 equiv), AIBN (0.1 equiv), Toluene, 100 °C, 6 h685:1[5]

Reaction Workflow:

Bu3SnH_Mediated_Cyclization sub Polyene Substrate reaction Radical Cascade Cyclization sub->reaction 1.0 equiv reagents Bu3SnH, AIBN reagents->reaction 1.2-2.0 equiv 0.1-0.2 equiv solvent Toluene solvent->reaction heating Heat (80-110 °C) heating->reaction workup Workup & Purification reaction->workup product Polycyclic Product workup->product

Caption: Workflow for Bu₃SnH-Mediated Radical Cascade Cyclization.

Photoredox-Catalyzed Radical Cascade Cyclizations

Visible-light photoredox catalysis has emerged as a mild and powerful method for initiating radical reactions.[7][8] These reactions often utilize a photocatalyst, such as Ru(bpy)₃Cl₂ or an organic dye, which, upon irradiation with visible light, can generate radicals from suitable precursors.

Experimental Protocol: Visible-Light-Induced Trifluoromethylation/Cyclization of Alkenyl Indoles

This protocol describes a catalyst-free approach to trifluoromethylated dihydropyrido[1,2-a]indolones via a visible-light-induced radical cascade cyclization.[7][9]

Materials:

  • Alkene-tethered indole substrate

  • Umemoto's reagent (S-(Trifluoromethyl)diphenylsulfonium triflate)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Blue LEDs (450 nm)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, dissolve the alkene-tethered indole substrate (1.0 equiv) and Umemoto's reagent (2.0 equiv) in the chosen anhydrous solvent (0.1 M).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the trifluoromethylated heterocycle.[7]

Quantitative Data Summary:

Indole Substrate SubstituentProduct Yield (%)Reference
H85[9]
5-Me82[9]
5-Cl75[9]
5-Br78[9]
7-Me71[9]

Reaction Mechanism:

Photoredox_Mechanism reagent Umemoto's Reagent cf3_radical •CF3 Radical reagent->cf3_radical Homolysis light Visible Light (hv) light->reagent intermediate1 Relayed Radical Intermediate cf3_radical->intermediate1 Addition to alkene alkene Alkene-tethered Indole alkene->intermediate1 cyclization Intramolecular Cyclization (6-exo-trig) intermediate1->cyclization intermediate2 Cyclized Radical Intermediate cyclization->intermediate2 oxidation Oxidation intermediate2->oxidation cation Cationic Intermediate oxidation->cation deprotonation Deprotonation cation->deprotonation product Trifluoromethylated Product deprotonation->product

Caption: Mechanism of Visible-Light-Induced Trifluoromethylation/Cyclization.

Transition Metal-Catalyzed Radical Cascade Cyclizations

Transition metals, such as cobalt, can catalyze radical cascade reactions, offering unique reactivity and opportunities for controlling stereoselectivity.[10] Metalloradical catalysis allows for the construction of complex polycyclic molecules with high levels of enantio- and diastereoselectivity.

Experimental Protocol: Cobalt(II)-Catalyzed Asymmetric Radical Bicyclization of 1,6-Enynes

This protocol details the asymmetric construction of cyclopropane-fused tetrahydrofurans using a chiral cobalt(II) complex.[10]

Materials:

  • 1,6-enyne substrate

  • Diazo compound (e.g., α-cyanodiazoacetate)

  • Chiral Cobalt(II)-porphyrin complex (e.g., [Co(D₂-Por*)])

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the chiral cobalt(II)-porphyrin complex (5 mol %) to a reaction vial.

  • Add the anhydrous, degassed solvent, followed by the 1,6-enyne substrate (1.2 equiv) and the diazo compound (1.0 equiv).

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (e.g., 16 hours).[10]

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, concentrate the reaction mixture and purify the residue by silica gel column chromatography to obtain the enantioenriched bicyclic product.

Quantitative Data Summary:

1,6-Enyne Substituent (R¹)Diazo Substituent (R²)Yield (%)Enantiomeric Excess (ee %)Diastereoselectivity (d.r.)Reference
PhenylCN9298>20:1[10]
4-MeO-PhCN9599>20:1[10]
4-Cl-PhCN8897>20:1[10]
2-NaphthylCN9098>20:1[10]

Catalytic Cycle:

Cobalt_Catalysis co_catalyst [Co(II)(Por)] intermediate1 Co(III)-Carbene Radical co_catalyst->intermediate1 + diazo Diazo Compound diazo->intermediate1 intermediate2 γ-Co(III)-Vinyl Radical intermediate1->intermediate2 + Enyne enyne 1,6-Enyne enyne->intermediate2 cyclization1 5-exo-trig Cyclization intermediate2->cyclization1 intermediate3 ε-Co(III)-Alkyl Radical cyclization1->intermediate3 cyclization2 3-exo-tet Cyclization intermediate3->cyclization2 product_complex Co(III)-Product Complex cyclization2->product_complex product_complex->co_catalyst Release product Bicyclic Product product_complex->product

Caption: Catalytic Cycle for Cobalt-Mediated Radical Bicyclization.

Conclusion

Radical cascade cyclizations represent a highly efficient and versatile strategy for the synthesis of complex cyclic molecules. The protocols and data presented herein provide a starting point for researchers to explore and apply these powerful reactions in their own synthetic endeavors, from natural product synthesis to the discovery of new drug candidates. The continued development of novel initiation methods, such as photoredox and metalloradical catalysis, promises to further expand the scope and utility of these remarkable transformations.

References

Multi-Kilogram Synthesis of a Key Chiral Spirocyclic Isoxazolone Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-kilogram synthesis of a chiral spirocyclic isoxazolone, a key intermediate in the development of novel therapeutics. The synthesis is achieved through a robust and scalable four-step process, culminating in a highly efficient catalytic asymmetric allylic alkylation and a telescopic process to ensure sustainability and efficiency. This protocol has been successfully implemented to produce over 160 kg of the target compound with high purity and enantioselectivity.[1][2][3][4]

Data Presentation

The following table summarizes the quantitative data for the multi-kilogram synthesis of the chiral spirocyclic isoxazolone intermediate.

ParameterValueReference
Starting MaterialReadily available starting material 8[1][2][3]
Number of Steps4[1][2][3]
Scale of Synthesis>160 kg[1][2][3]
Overall Yield38%[1][2][3]
Enantiomeric Ratio (er)>99:1[1][2][3]
Final Product FormCrystalline Solid[1][2][3]

Experimental Protocols

This section details the step-by-step methodology for the multi-kilogram synthesis of the chiral spirocyclic isoxazolone intermediate.

Step 1: Synthesis of Intermediate 7
  • Reaction Setup: A solution of the starting material is prepared.

  • Reaction: The reaction is carried out under specific temperature control (0-5 °C initially, then warmed to 20-25 °C) for 18 hours.[3]

  • Work-up: An aqueous work-up is performed with a 10 wt % NH4Cl solution followed by a water wash.[3] The organic phase is separated and filtered through a short pad of Celite.[3]

  • Isolation: The filtrate is concentrated to yield intermediate 7 as a light-yellow oil.

  • Yield and Purity: This step typically yields 95% of the product with an enantiomeric ratio of 91:9.[3]

Step 2 & 3: Telescoped Synthesis of Ketal 6

To enhance process efficiency, the synthesis of ketal 6 is performed as a telescopic process, minimizing isolation and operational steps.[3]

  • Solvent Exchange: The solvent from the previous step is distilled off under vacuum at 35 °C.[3]

  • Reagent Addition: Ethanol (255 kg) is added, followed by a solution of NaOH (13.4 kg) in water (212.5 L).[3]

  • Reaction: The mixture is heated to reflux (66-70 °C) for at least 14 hours.[3]

  • Solvent Removal and Filtration: A portion of the solvent is removed by distillation, and the mixture is cooled to 20-25 °C before being filtered through Celite.[3] The filter cake is rinsed with heptane (160 L).[3]

Step 4: Final Cyclization and Isolation of Chiral Spirocyclic Isoxazolone 1
  • Further Processing: The filtrate from the previous step undergoes further reaction steps to induce cyclization.

  • Crystallization: The final product is isolated as a crystalline solid.

  • Final Product Characterization: The structure of the final product, chiral spirocyclic isoxazolone 1, was confirmed by single-crystal X-ray analysis.[1][2][3]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Intermediate 7 cluster_1 Steps 2 & 3: Telescoped Synthesis of Ketal 6 cluster_2 Step 4: Final Product Formation Start Starting Material 8 Reaction1 Reaction at 0-25 °C, 18h Start->Reaction1 Workup1 Aqueous Work-up & Filtration Reaction1->Workup1 Isolation1 Concentration Workup1->Isolation1 Intermediate7 Intermediate 7 (Oil) Yield: 95%, er: 91:9 Isolation1->Intermediate7 SolventExchange Solvent Exchange Intermediate7->SolventExchange ReagentAddition Addition of EtOH and NaOH/H2O SolventExchange->ReagentAddition Reaction2 Reflux at 66-70 °C, >14h ReagentAddition->Reaction2 Filtration2 Solvent Removal & Filtration Reaction2->Filtration2 Intermediate_filtrate Filtrate containing Ketal 6 precursor Filtration2->Intermediate_filtrate Cyclization Cyclization Reaction Intermediate_filtrate->Cyclization Crystallization Crystallization Cyclization->Crystallization FinalProduct Chiral Spirocyclic Isoxazolone 1 (Crystalline Solid) Overall Yield: 38%, er: >99:1 Crystallization->FinalProduct

Caption: Multi-kilogram synthesis workflow for the chiral spirocyclic isoxazolone.

Logical Relationship of Key Process Features

G cluster_process Key Process Strategies cluster_outcomes Process Outcomes Catalytic Asymmetric\nAllylic Alkylation Catalytic Asymmetric Allylic Alkylation High Efficiency High Efficiency Catalytic Asymmetric\nAllylic Alkylation->High Efficiency Telescopic Process Telescopic Process Reduced Operation Steps Reduced Operation Steps Telescopic Process->Reduced Operation Steps Minimized Isolation Minimized Isolation Telescopic Process->Minimized Isolation High Sustainability High Sustainability Reduced Operation Steps->High Sustainability Minimized Isolation->High Sustainability

Caption: Relationship between key strategies and outcomes in the synthesis process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 4-iodopiperidine-1-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the iodination of Tert-butyl 4-hydroxypiperidine-1-carboxylate using an Appel-type reaction. This typically involves triphenylphosphine (PPh₃), iodine (I₂), and a base like imidazole in an appropriate solvent.

Q2: What are the critical parameters to control for a high-yield Appel reaction?

Key parameters include the purity of starting materials and reagents, exclusion of moisture, reaction temperature, and the order of reagent addition. The reaction is sensitive to water, which can consume the reactive intermediates.

Q3: Are there alternative methods to the Appel reaction for this synthesis?

Yes, a common alternative is a two-step process involving the tosylation of Tert-butyl 4-hydroxypiperidine-1-carboxylate to form a tosylate intermediate, followed by a Finkelstein reaction with an iodide salt (e.g., sodium iodide) to displace the tosylate group.

Q4: How can I purify the final product to improve its quality and yield?

Purification is typically achieved through column chromatography on silica gel. However, a carefully executed work-up procedure to remove the majority of triphenylphosphine oxide (a major byproduct of the Appel reaction) by precipitation and filtration is crucial for simplifying the final purification.

Troubleshooting Guide

Issue 1: Low Yield in the Appel Reaction

Possible Causes and Solutions:

  • Presence of Water: The starting material, reagents, or solvent may contain water, which quenches the active phosphonium iodide intermediate.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. Consider drying the starting material (Tert-butyl 4-hydroxypiperidine-1-carboxylate) under vacuum before use.

  • Suboptimal Reaction Temperature: The reaction is typically performed at 0 °C to room temperature. Deviations can lead to side reactions.

    • Solution: Maintain the recommended temperature profile. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion or the formation of byproducts.

    • Solution: Use a slight excess of triphenylphosphine and iodine (typically 1.1-1.5 equivalents) relative to the starting alcohol.

  • Impure Starting Material: The presence of impurities in Tert-butyl 4-hydroxypiperidine-1-carboxylate can interfere with the reaction.

    • Solution: Assess the purity of the starting material using techniques like NMR or HPLC. If necessary, purify the starting material before the reaction.

Issue 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct

Problem: Triphenylphosphine oxide can be challenging to separate from the desired product due to its polarity and solubility.

  • Solution 1 (Precipitation): After the reaction is complete, concentrate the reaction mixture and triturate the residue with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. Triphenylphosphine oxide is often less soluble in such solvents and will precipitate, allowing for its removal by filtration.

  • Solution 2 (Chromatography): If precipitation is not effective, careful column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the product from the byproduct.

Issue 3: Incomplete Conversion in the Tosylation/Finkelstein Route

Problem: The initial tosylation or the subsequent Finkelstein reaction does not go to completion.

  • Tosylation Step:

    • Solution: Ensure the use of a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl generated. For sterically hindered alcohols, a stronger base or longer reaction times may be necessary. The purity of tosyl chloride is also critical.

  • Finkelstein Step:

    • Solution: The choice of solvent is crucial for the Finkelstein reaction. Acetone is commonly used as sodium iodide is soluble, while the resulting sodium tosylate is not, driving the reaction forward. Ensure the tosylate is fully dissolved and use a sufficient excess of the iodide salt.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterAppel ReactionTosylation followed by Finkelstein Reaction
Starting Material Tert-butyl 4-hydroxypiperidine-1-carboxylateTert-butyl 4-hydroxypiperidine-1-carboxylate
Key Reagents Triphenylphosphine, Iodine, Imidazolep-Toluenesulfonyl chloride, Pyridine/Triethylamine, Sodium Iodide
Number of Steps 12
Typical Reported Yield ~93%[1]Generally high for both steps, but overall yield may be slightly lower than a high-yielding one-step process.
Key Advantages One-pot reaction, potentially higher overall yield.Avoids the use of triphenylphosphine and the associated difficult-to-remove byproduct.
Key Disadvantages Formation of triphenylphosphine oxide can complicate purification.Two-step process, potentially longer overall reaction time.

Experimental Protocols

Protocol 1: Synthesis via Appel Reaction
  • To a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.3 eq) and imidazole (1.5 eq).

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add a solution of iodine (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Tosylation and Finkelstein Reaction

Step A: Tosylation

  • Dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or DCM.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude tosylate.

Step B: Finkelstein Reaction

  • Dissolve the crude tosylate from Step A in acetone.

  • Add sodium iodide (1.5-2.0 eq) and heat the mixture to reflux.

  • Stir the reaction at reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove the precipitated sodium tosylate.

  • Concentrate the filtrate and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

  • Purify by column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_appel Appel Reaction cluster_tosyl_finkel Tosylation / Finkelstein Route cluster_purification Work-up & Purification Start Tert-butyl 4-hydroxypiperidine-1-carboxylate Appel_Reagents PPh3, I2, Imidazole in DCM Start->Appel_Reagents Method 1 Tosylation Tosylation (TsCl, Pyridine) Start->Tosylation Method 2 Appel_Product Crude Product Appel_Reagents->Appel_Product Workup Aqueous Work-up Appel_Product->Workup Tosylate_Intermediate Tert-butyl 4-tosyloxypiperidine-1-carboxylate Tosylation->Tosylate_Intermediate Finkelstein Finkelstein Reaction (NaI, Acetone) Tosylate_Intermediate->Finkelstein Finkelstein_Product Crude Product Finkelstein->Finkelstein_Product Finkelstein_Product->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Starting Material Purity? Start->Check_Purity Purify_Start Purify Starting Material Check_Purity->Purify_Start No Check_Reagents Reagents & Solvents Anhydrous? Check_Purity->Check_Reagents Yes Purify_Start->Check_Reagents Dry_Reagents Use Anhydrous Reagents/Solvents Check_Reagents->Dry_Reagents No Check_Temp Reaction Temperature Correct? Check_Reagents->Check_Temp Yes Dry_Reagents->Check_Temp Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Check_Stoich Stoichiometry Correct? Check_Temp->Check_Stoich Yes Optimize_Temp->Check_Stoich Adjust_Stoich Adjust Reagent Ratios Check_Stoich->Adjust_Stoich No Consider_Alt Consider Alternative Method Check_Stoich->Consider_Alt Yes Success Yield Improved Adjust_Stoich->Success Consider_Alt->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Suzuki Coupling of N-Boc-4-iodopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving N-Boc-4-iodopiperidine. This resource is designed for researchers, scientists, and drug development professionals who utilize this important transformation for synthesizing 4-aryl or 4-vinyl piperidines, common scaffolds in medicinal chemistry. This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common side reactions and yield issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental side reactions that can compromise the efficiency of your Suzuki coupling with N-Boc-4-iodopiperidine.

Q1: What is protodeiodination (dehalogenation) and why is it the most common byproduct?

A1: Protodeiodination, or dehalogenation, is the undesired replacement of the iodine atom on your piperidine ring with a hydrogen atom, resulting in the formation of N-Boc-piperidine.[1][2] This is frequently the most significant side reaction, especially with reactive C-I bonds.[2][3][4]

The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This species can arise from several sources, including amine bases, residual water, or alcohol solvents.[2][5] Once formed, the desired Ar-Pd-I intermediate can undergo reductive elimination with the hydride to yield the unwanted dehalogenated product instead of coupling with the boronic acid.[5]

Q2: I'm seeing a lot of biaryl byproduct. What is homocoupling and what causes it?

A2: Homocoupling is the self-coupling of your boronic acid reagent to form a symmetrical biaryl compound.[5][6] This side reaction is primarily promoted by two factors:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which facilitates the homocoupling pathway.[5][7]

  • Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂, the catalyst must first be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, consuming your nucleophile before the main catalytic cycle begins.[5][6][8]

Rigorous degassing of all solvents and reagents is the most critical step to minimize homocoupling.[6][9]

Q3: Is β-hydride elimination a concern with N-Boc-4-iodopiperidine?

A3: Yes, β-hydride elimination is a potential and often overlooked side reaction for sp³-hybridized electrophiles like 4-iodopiperidine.[10][11] After the initial oxidative addition step, the palladium atom is attached to C4 of the piperidine ring. The hydrogen atoms on the adjacent carbons (C3 and C5) are in the β-position. The palladium complex can eliminate one of these β-hydrogens to form a palladium-hydride species and an unsaturated byproduct, N-Boc-1,2,3,6-tetrahydropyridine.[11][12] This pathway directly competes with the desired reductive elimination step that forms the C-C bond.[10]

Q4: My yield is low, but I don't see significant amounts of the common byproducts. What else could be wrong?

A4: Low yield without obvious byproduct formation often points to issues with reaction kinetics or reagent stability.[13][14]

  • Catalyst Inactivation: The palladium catalyst can be poisoned by impurities or aggregate into inactive palladium black, especially at high temperatures.[9][15]

  • Boronic Acid Degradation (Protodeboronation): Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) under the reaction conditions, especially in the presence of water and base.[5][16]

  • Ineffective Transmetalation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[17][18] If the base is not effective (e.g., poor solubility, incorrect strength), this key step will be slow, leading to a stalled reaction.[18]

Part 2: Troubleshooting Guide - A Symptom-Based Approach

Use this guide to diagnose and solve specific issues observed in your experiment.

Symptom / Observation Primary Cause(s) Recommended Solutions & Rationale
Major product is N-Boc-piperidine (Confirmed by GC-MS or NMR)Protodeiodination 1. Switch to a Milder Base: Use K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or alkoxides. These are less likely to generate Pd-H species.[15] 2. Use Anhydrous, Aprotic Solvents: Avoid alcoholic solvents. Use thoroughly dried dioxane, toluene, or THF.[5] 3. Choose a Bulky, Electron-Rich Ligand: Ligands like SPhos, XPhos, or P(tBu)₃ accelerate the rate of reductive elimination, which can outcompete the dehalogenation pathway.[8][9]
Significant amount of biaryl impurity (from boronic acid homocoupling)Oxygen Contamination or Pd(II) Reduction Pathway 1. Improve Degassing Technique: Use a minimum of three freeze-pump-thaw cycles or sparge all solvents and the final reaction mixture with argon/nitrogen for 15-30 minutes.[2][6] 2. Use a Pd(0) Source: Start with a catalyst already in the active state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the initial reduction step that causes homocoupling.[8]
Reaction is sluggish or stalls (Starting material remains after 12-24h)Inefficient Catalysis or Reagent Degradation 1. Screen Different Bases: The solubility and strength of the base are critical. Try a different base (e.g., switch from K₂CO₃ to K₃PO₄). Using a mixed solvent system like Dioxane/H₂O can improve base solubility.[9][18] 2. Verify Reagent Quality: Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., a pinacol ester).[5][9] 3. Increase Temperature: Carefully increase the temperature in 10 °C increments. Consider switching to a higher-boiling solvent like DMAc or using microwave irradiation.[2][14]
Formation of N-Boc-tetrahydropyridine (Confirmed by GC-MS)β-Hydride Elimination 1. Use Bulky Ligands: Ligands with a large cone angle (e.g., XPhos, P(tBu)₃) sterically favor the three-coordinate intermediate required for reductive elimination over the geometry needed for β-hydride elimination.[5][10] 2. Lower Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination, so running the reaction at the lowest feasible temperature can favor the desired product.
Visualizing the Competing Reaction Pathways

The following diagram illustrates the main Suzuki catalytic cycle and the points where key side reactions diverge.

Suzuki_Side_Reactions pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (R¹-Pd(II)-I L₂) pd0->ox_add transmetal Transmetalation (R¹-Pd(II)-R² L₂) ox_add->transmetal dehalogenation Reductive Elimination of R¹-H ox_add->dehalogenation competes with transmetalation beta_elim β-Hydride Elimination ox_add->beta_elim competes with transmetalation red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Regenerates Catalyst product Product (R¹-R²) red_elim->product r1i N-Boc-4-Iodopiperidine (R¹-I) r1i->ox_add + R¹-I r2b Ar-B(OH)₂ (R²-B(OH)₂) + Base r2b->transmetal + [R²-B(OH)₃]⁻ homocoupling Homocoupling (promoted by O₂) r2b->homocoupling pd_hydride Pd-H Species (e.g., from solvent, base) pd_hydride->dehalogenation dehalogenation->pd0 dehal_product Dehalogenated Byproduct (R¹-H) dehalogenation->dehal_product homo_product Biaryl Byproduct (R²-R²) homocoupling->homo_product beta_elim->pd_hydride beta_product Unsaturated Byproduct beta_elim->beta_product

Caption: Suzuki cycle and key off-cycle side reactions.

Part 3: Optimized Experimental Protocols

These protocols provide robust starting points for your experiments. Always perform reactions on a small scale first when exploring new conditions.

Protocol 1: General Conditions for Minimizing Side Reactions

This protocol is optimized to suppress dehalogenation and homocoupling and is a good starting point for most arylboronic acids.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or microwave vial, add N-Boc-4-iodopiperidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

    • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) if not using a pre-formed complex. Add this to the reaction flask.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum, and purge with argon or nitrogen for 15 minutes. If using a Schlenk line, perform at least three vacuum/argon cycles.

  • Solvent Addition:

    • Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to a concentration of ~0.1 M with respect to the iodo-piperidine) via syringe. Ensure the solvent was previously degassed by sparging with an inert gas for at least 30 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup:

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

This decision tree can guide your optimization strategy when initial results are suboptimal.

Troubleshooting_Workflow start Initial Reaction (Protocol 1) check_yield Analyze Crude Mixture: Low Yield or Side Products? start->check_yield success High Yield (>80%) Reaction Optimized check_yield->success No dehalogenation Symptom: High Dehalogenation check_yield->dehalogenation Yes homocoupling Symptom: High Homocoupling check_yield->homocoupling Yes no_reaction Symptom: Sluggish / No Reaction check_yield->no_reaction Yes sol_dehal Action: 1. Switch to K₃PO₄ or Cs₂CO₃ 2. Use bulkier ligand (XPhos) 3. Ensure anhydrous solvent dehalogenation->sol_dehal sol_homo Action: 1. Re-check degassing protocol 2. Use Pd(0) source (e.g., Pd₂(dba)₃) 3. Check boronic acid purity homocoupling->sol_homo sol_no_rxn Action: 1. Screen bases (K₂CO₃, CsF) 2. Increase temperature (110°C) 3. Screen solvents (Toluene, DMAc) no_reaction->sol_no_rxn re_run Re-run Optimized Reaction sol_dehal->re_run sol_homo->re_run sol_no_rxn->re_run

Caption: A decision tree for troubleshooting Suzuki coupling.

References

Technical Support Center: Purification of Tert-butyl 4-iodopiperidine-1-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Tert-butyl 4-iodopiperidine-1-carboxylate using chromatography. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as N-Boc-4-hydroxypiperidine, residual triphenylphosphine oxide (if prepared via the Appel reaction), and potential decomposition products.[1] The presence of residual iodine may also result in a persistent brown or purple coloration of the product.[2]

Q2: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent this?

A2: this compound, like some other iodo-substituted heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to decomposition during chromatography.[2] To mitigate this, consider using a less acidic stationary phase such as neutral or basic alumina.[2][3] Alternatively, the silica gel can be "deactivated" by pre-treating it with a solution of a non-nucleophilic base, like triethylamine, in the eluent.[3]

Q3: How can I effectively monitor the progress of the column chromatography?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring the separation.[4] Staining with potassium permanganate (KMnO₄) is often effective for visualizing the compound.[4] It is crucial to run a TLC of the crude material alongside the collected fractions to identify the desired product.

Q4: What are the recommended storage conditions for purified this compound?

A4: The compound is light-sensitive and should be stored in a tightly sealed container, protected from light, and kept refrigerated.[5][6][7] For long-term storage in solution, -80°C is recommended.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column The compound may have decomposed on the silica gel.[8] The mobile phase may not be polar enough to elute the compound.Test the stability of your compound on silica gel using a 2D TLC.[9] If unstable, switch to an alternative stationary phase like alumina.[2] If stable, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).[10] A "methanol purge" can be used to strip highly polar compounds from the column.[9]
Persistent brown/purple color in fractions Residual iodine or iodine monochloride from the reaction.[2]Before chromatography, wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate to remove residual iodine.
Poor separation of the product from impurities The chosen mobile phase does not provide adequate resolution. The column may have been overloaded with crude material.Systematically screen different solvent systems using TLC to find an eluent that provides good separation between the product and impurities.[11] Ensure the crude material is properly dissolved and loaded onto the column. Consider using a longer column or a finer mesh silica gel for better resolution.
Low yield of purified product Decomposition on the column. The product may be spread across too many fractions in low concentrations.In addition to checking for stability, ensure that fractions are carefully collected and analyzed by TLC before combining.[10] Concentrate fractions that show the presence of the product to avoid discarding diluted material.[8]
Product crystallizes on the column The compound or an impurity is not soluble in the eluting solvent system, causing it to precipitate and block solvent flow.[8]This is a challenging issue. A pre-purification step like recrystallization might be necessary. Alternatively, use a wider column and a solvent system in which the compound is more soluble.[8]

Experimental Protocols

Small-Scale Stability Test on Stationary Phases

Before committing to a large-scale purification, it is prudent to test the stability of this compound on different stationary phases.[2]

  • Prepare small slurries of silica gel, neutral alumina, and basic alumina in a suitable eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • Dissolve a small amount of the crude product in the same eluent.

  • Add the dissolved product to each stationary phase slurry.

  • Stir the slurries for approximately 30 minutes to simulate the contact time on a column.[12]

  • Filter each slurry and analyze the filtrate by TLC or LC-MS to check for any signs of decomposition.[2]

  • Select the stationary phase that results in the least degradation for the column chromatography.[2]

Column Chromatography Purification Protocol

This protocol outlines a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography) or an alternative stationary phase determined from the stability test.[10]

  • Mobile Phase: A mixture of Hexanes and Ethyl Acetate (EtOAc). The exact ratio should be determined by TLC analysis of the crude material. A typical starting point is a 9:1 or 8:2 Hexanes:EtOAc mixture.

  • Glass chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and visualization stain (e.g., KMnO₄)

Procedure:

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the stationary phase to settle, ensuring an evenly packed bed without air bubbles.[10]

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the dissolved sample to the top of the stationary phase.

  • Elution and Fraction Collection:

    • Begin elution with the initial low-polarity mobile phase.

    • Collect fractions and monitor the elution progress by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.[10] For example, increase the proportion of ethyl acetate in the mobile phase.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Typical Chromatographic Parameters

The optimal conditions can vary depending on the specific impurity profile of the crude material.

ParameterRecommended Condition/MaterialRationale
Stationary Phase Silica Gel (230-400 mesh) or Basic Alumina[2][10]Silica gel is standard for moderately polar compounds. Basic alumina is a good alternative for acid-sensitive compounds.[2]
Mobile Phase System Hexanes / Ethyl Acetate (EtOAc) or Dichloromethane / Methanol (DCM/MeOH)[10]Good for separating compounds of intermediate polarity.
Elution Mode Isocratic or Gradient Elution[10]Gradient elution is often preferred for complex mixtures to achieve better separation.[10]
Expected Purity >98%Achievable with careful fraction collection and analysis.[6][10]

Visualizations

Experimental Workflow for Purification

G Purification Workflow for this compound cluster_prep Pre-Chromatography cluster_chromatography Chromatography cluster_analysis Analysis and Isolation crude Crude Product stability_test Small-Scale Stability Test (Silica, Alumina, etc.) crude->stability_test select_phase Select Optimal Stationary Phase stability_test->select_phase pack_column Pack and Equilibrate Column select_phase->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal pure_product Purified Product solvent_removal->pure_product

Caption: Workflow for the chromatographic purification of the target compound.

Troubleshooting Decision Pathway

G Troubleshooting Pathway for Product Decomposition cluster_stable If Stable cluster_unstable If Unstable start Product Decomposition Observed on Silica Gel stability_check Perform 2D TLC Stability Test start->stability_check decision Is the Compound Stable? stability_check->decision optimize_eluent Optimize Mobile Phase decision->optimize_eluent Yes alt_phase Test Alternative Stationary Phases (e.g., Alumina) decision->alt_phase No minimize_time Minimize Column Contact Time (Flash Chromatography) optimize_eluent->minimize_time deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine)

Caption: Decision-making process when product decomposition is suspected.

References

Optimization of reaction conditions for 1-Boc-4-iodopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Optimization of 1-Boc-4-iodopiperidine Synthesis

Welcome to the technical support center for the synthesis and optimization of 1-Boc-4-iodopiperidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to troubleshoot issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 1-Boc-4-iodopiperidine, which is most commonly prepared from 1-Boc-4-hydroxypiperidine via an Appel-type reaction.

Issue 1: Low or No Product Yield

Question: I performed the iodination of 1-Boc-4-hydroxypiperidine using triphenylphosphine (PPh₃) and iodine (I₂), but my final yield is very low, or I've recovered only the starting material. What went wrong?

Probable Causes & Recommended Solutions:

  • Moisture in the Reaction: The Appel reaction is highly sensitive to water. Triphenylphosphine can be hydrolyzed, and the reactive phosphonium intermediates can be quenched, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1]

  • Incorrect Reagent Stoichiometry: An improper ratio of reagents can lead to incomplete conversion. Typically, an excess of PPh₃, imidazole, and I₂ relative to the starting alcohol is required.

    • Solution: A common and effective stoichiometry is 1.0 equivalent of the alcohol, 1.3 equivalents of PPh₃, 1.5 equivalents of imidazole, and 1.2 equivalents of I₂.[2] Refer to the optimized protocol table below for details.

  • Improper Temperature Control: The addition of iodine to the mixture of alcohol, triphenylphosphine, and imidazole can be exothermic. If the temperature rises uncontrollably, it can lead to side reactions.

    • Solution: Cool the reaction vessel to 0 °C in an ice bath before the portion-wise addition of iodine.[2] Maintain this temperature during the addition, then allow the reaction to slowly warm to room temperature and stir for several hours (typically 12-18 hours) to ensure completion.[2]

  • Poor Reagent Quality: Degradation of reagents, especially triphenylphosphine (which can oxidize over time), can inhibit the reaction.

    • Solution: Use freshly opened or properly stored reagents. The purity of the starting 1-Boc-4-hydroxypiperidine should also be confirmed, as impurities can interfere with the reaction.

Issue 2: Formation of a Persistent Yellow/Brown Color in the Final Product

Question: After workup and purification, my 1-Boc-4-iodopiperidine product has a persistent yellow or brown tint. What is this impurity and how can I remove it?

Probable Causes & Recommended Solutions:

  • Residual Iodine: The most common cause of this discoloration is trace amounts of elemental iodine (I₂) remaining in the product.

    • Solution: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the elemental iodine to colorless iodide ions (I⁻), which will move into the aqueous layer. Continue washing until the organic layer is colorless.

  • Product Degradation: 1-Boc-4-iodopiperidine is known to be light-sensitive.[3] Exposure to light, especially over prolonged periods, can cause decomposition and discoloration.

    • Solution: Perform the reaction and workup in a fume hood with the sash lowered to minimize light exposure. Wrap the reaction flask and storage vials in aluminum foil. Store the final product under an inert atmosphere, protected from light, and refrigerated.[3]

Issue 3: Difficulty Removing Triphenylphosphine Oxide (TPPO) Byproduct

Question: My crude product is contaminated with a significant amount of a white solid, which I believe is triphenylphosphine oxide (TPPO). Standard extraction is not removing it completely. How can I purify my product?

Probable Causes & Recommended Solutions:

  • High Polarity and Solubility of TPPO: TPPO is a highly polar and crystalline byproduct of the Appel reaction. Its solubility profile can make it difficult to separate from the desired product, especially if the product is also a solid or oil.

    • Solution 1 (Preferred for Crystallinity): Trituration/Grinding. This is a highly effective method. After removing the reaction solvent, the resulting crude residue (often an oil or semi-solid) should be triturated or ground with a non-polar solvent like hexane or diethyl ether.[2] TPPO is poorly soluble in these solvents and will precipitate as a white solid, while the desired 1-Boc-4-iodopiperidine remains in solution. Filter off the solid TPPO, and concentrate the filtrate to obtain the purified product.[2]

    • Solution 2: Column Chromatography. If trituration is insufficient, flash column chromatography on silica gel is a reliable alternative. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the less polar product from the more polar TPPO.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What is the recommended starting point for optimizing the synthesis of 1-Boc-4-iodopiperidine?

The Appel reaction, which converts a primary or secondary alcohol to an alkyl iodide, is the most reliable and widely used method for this transformation under mild conditions.[4] It involves the in-situ formation of a reactive phosphonium iodide species from triphenylphosphine and iodine. Imidazole is used as a base and catalyst. This method generally provides high yields and avoids the harsh acidic conditions of other iodination methods that could cleave the acid-labile Boc protecting group.[5][6]

Optimized Reaction Conditions Summary

Parameter Recommended Condition Rationale
Starting Material 1-Boc-4-hydroxypiperidine Commercially available or easily synthesized.[7][8]
Reagents PPh₃ (1.3 eq), Imidazole (1.5 eq), I₂ (1.2 eq) Excess ensures complete conversion of the starting alcohol.[2]
Solvent Anhydrous Dichloromethane (DCM) Good solubility for all reactants; easily removed. Anhydrous conditions are critical.
Temperature 0 °C for I₂ addition, then warm to RT Controls initial exotherm; allows reaction to proceed to completion.[2]
Reaction Time 12 - 18 hours Sufficient time for complete conversion, monitored by TLC.[2]
Workup Wash with aq. Na₂S₂O₃, H₂O, and brine Removes excess iodine and other water-soluble impurities.[2]

| Purification | Trituration with hexane or ether | Effectively removes the main byproduct, TPPO.[2] |

Question 2: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Procedure: Prepare a TLC chamber with an appropriate eluent system (e.g., 20-30% Ethyl Acetate in Hexane). Spot the starting material (1-Boc-4-hydroxypiperidine) as a reference on one lane, and the reaction mixture on another.

  • Interpretation: The starting alcohol is significantly more polar than the product iodide. You should observe the disappearance of the lower Rf spot (starting material) and the appearance of a new, higher Rf spot (product). The reaction is complete when no starting material is visible in the reaction mixture lane by TLC.

Question 3: Are there alternative methods for this iodination, and what are their drawbacks?

Yes, other methods exist for converting alcohols to iodides, but they often have disadvantages for this specific substrate:

  • Using Hydrogen Iodide (HI): While effective, HI is a strong acid.[9] These conditions can easily cleave the tert-butoxycarbonyl (Boc) protecting group, leading to unwanted side products.[6]

  • Finkelstein Reaction: This involves converting a better leaving group (like a tosylate or mesylate) to an iodide using an iodide salt (e.g., NaI).[10] This adds an extra step to the synthesis (first, tosylation/mesylation of the alcohol, then substitution), making it less efficient than the direct Appel reaction.

Question 4: What are the primary safety and handling considerations for this reaction?

  • Reagents: Iodine is corrosive and can cause stains and burns; handle with appropriate personal protective equipment (PPE). Dichloromethane is a volatile and potentially hazardous solvent; always work in a well-ventilated fume hood.

  • Product: 1-Boc-4-iodopiperidine is classified as an irritant and is harmful if swallowed.[3][11] It is also light-sensitive.[3]

  • Storage: Store the final product in a tightly sealed container, wrapped in aluminum foil to protect from light, and keep refrigerated at 2-8 °C.[3]

Section 3: Protocols and Visualizations

Detailed Experimental Protocol

Synthesis of 1-Boc-4-iodopiperidine

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-hydroxypiperidine (1.0 eq), triphenylphosphine (1.3 eq), and imidazole (1.5 eq).

  • Add anhydrous dichloromethane via syringe to dissolve the solids.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add solid iodine (1.2 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly. The solution will turn a dark brown color.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-18 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% aq. sodium thiosulfate (until the organic layer is colorless), water, and saturated aq. sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • To the crude residue, add cold hexane or diethyl ether and stir/grind vigorously. The triphenylphosphine oxide byproduct will precipitate as a white solid.

  • Filter the mixture, washing the solid with more cold hexane/ether.

  • Combine the filtrates and concentrate under reduced pressure to afford 1-Boc-4-iodopiperidine as a white to off-white solid or colorless oil.[2]

Visual Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Combine Alcohol, PPh3, Imidazole in Anhydrous DCM cool 2. Cool to 0 °C reagents->cool add_i2 3. Add Iodine (I2) in Portions cool->add_i2 stir 4. Stir 12-18h at RT add_i2->stir monitor 5. Monitor by TLC stir->monitor quench 6. Wash with Na2S2O3 (aq) monitor->quench wash 7. Wash with H2O & Brine quench->wash dry 8. Dry (Na2SO4) & Concentrate wash->dry triturate 9. Triturate with Hexane dry->triturate filter 10. Filter off TPPO triturate->filter concentrate 11. Concentrate Filtrate filter->concentrate product Pure 1-Boc-4-iodopiperidine concentrate->product G start Low Yield or Incomplete Reaction? check_tlc Check TLC for Starting Material (SM) start->check_tlc sm_present SM Present? check_tlc->sm_present no_sm No SM Present sm_present->no_sm No increase_time Action: Increase Reaction Time sm_present->increase_time Yes workup_issue Possible Workup or Purification Loss. Review Procedure. no_sm->workup_issue check_reagents Action: Check Reagent Purity & Stoichiometry increase_time->check_reagents check_conditions Action: Ensure Anhydrous Conditions check_reagents->check_conditions

References

Preventing de-Boc protection during coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Unintended de-Boc Protection During Coupling Reactions

This guide provides troubleshooting advice and preventative strategies for researchers encountering premature removal of the tert-butyloxycarbonyl (Boc) protecting group during the coupling step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unintended de-Boc protection during a coupling reaction?

A1: Unintended de-Boc protection during the coupling step is primarily caused by acidic conditions. The Boc group is designed to be labile in moderately strong acids like trifluoroacetic acid (TFA).[1][2] However, milder acidic conditions than those used for dedicated deprotection steps can still lead to its premature cleavage. The main sources of acidity during coupling are:

  • The incoming Boc-amino acid: The carboxylic acid of the incoming amino acid can be acidic enough to slowly cleave the Boc group of other molecules.

  • Protonated species in the reaction: If the amine on the resin is not fully neutralized after the previous TFA deprotection step, the resulting ammonium salt creates a locally acidic environment.[3][4]

  • Additives: Certain coupling additives, like HOBt, are weakly acidic and can contribute to Boc group removal over extended reaction times.

Q2: How can I detect if premature de-Boc protection is occurring?

A2: Detecting premature de-Boc protection is crucial for troubleshooting. The most effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5] After the synthesis and cleavage from the resin, you may observe:

  • Deletion sequences: If a Boc group is prematurely removed, the subsequent coupling may not occur, leading to a peptide that is missing one amino acid.[6]

  • N-terminal modifications: The newly exposed amine can react with excess activated amino acid, leading to double addition or other modifications.

  • Complex HPLC chromatograms: Instead of a single major peak for the desired peptide, you will see multiple peaks corresponding to the various byproducts.

A qualitative method during synthesis is the Kaiser test, which detects free primary amines.[6] A positive test before the intended deprotection step can indicate a problem.

Q3: What is the role of the base in preventing premature de-Boc protection?

A3: The base plays a critical role in neutralizing any residual acid from the previous deprotection step.[4] In Boc-SPPS, the N-terminal amine is a trifluoroacetate salt after deprotection with TFA.[2][3] This salt must be neutralized to the free amine before the next coupling reaction can proceed efficiently. Using a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is essential. Insufficient neutralization leaves the reaction mixture acidic, promoting unintended de-Boc removal.[3]

Q4: Which coupling reagents are recommended to minimize the risk of de-Boc protection?

A4: The choice of coupling reagent is critical. While highly efficient, some reagents can create conditions that favor side reactions. For sensitive sequences, consider the following:

  • Carbodiimides (DIC/DCC) with HOBt: This is a classic and reliable method.[7] The in situ formation of the HOBt ester is generally mild. However, carbodiimides can have side reactions like dehydration of asparagine and glutamine.[8]

  • Uronium/Aminium reagents (HBTU, HCTU): These are fast and efficient but should be used with care.[7][8] Their activation can sometimes lead to conditions that affect Boc stability, especially with extended coupling times.

  • Phosphonium reagents (PyBOP, PyAOP): These are also very effective and can be particularly useful for sterically hindered couplings.[8][9] They are generally considered mild.

Q5: What is "in situ neutralization" and how does it help prevent this side reaction?

A5: In situ neutralization is a highly effective technique where the neutralization of the N-terminal trifluoroacetate salt and the coupling of the next amino acid occur simultaneously in the same step.[5][10] This is achieved by adding the base (e.g., DIEA) directly to the coupling mixture containing the activated amino acid.[5] This method minimizes the time the free amine is exposed, reducing the risk of side reactions like diketopiperazine formation and also ensuring a non-acidic environment, which helps preserve the Boc group.[5][10]

Troubleshooting Guide

If you suspect premature de-Boc protection is occurring, follow this troubleshooting workflow.

G start Problem: Suspected Premature de-Boc Protection (Deletion sequences, byproducts in MS) check_neutralization Step 1: Verify Neutralization Is the neutralization step after TFA deprotection complete and thorough? start->check_neutralization check_base Step 2: Evaluate Base Are you using a sufficient excess of a non-nucleophilic base (e.g., DIEA)? check_neutralization->check_base Yes implement_insitu Solution A: Implement 'In Situ' Neutralization Protocol check_neutralization->implement_insitu No check_coupling_time Step 3: Review Coupling Time Are coupling times excessively long? check_base->check_coupling_time Yes increase_base Solution B: Increase Base Equivalents (e.g., from 2 to 3 eq.) check_base->increase_base No check_reagent Step 4: Assess Coupling Reagent Is the chosen reagent known to be aggressive? check_coupling_time->check_reagent No reduce_time Solution C: Reduce Coupling Time Monitor reaction with Kaiser test to avoid unnecessary extension. check_coupling_time->reduce_time Yes change_reagent Solution D: Switch to Milder Reagent (e.g., from a uronium to a carbodiimide/HOBt-based method) check_reagent->change_reagent Yes end_fail Problem Persists: Consult advanced literature for sequence-specific issues. check_reagent->end_fail No end_success Problem Resolved: Desired peptide is the major product. implement_insitu->end_success increase_base->end_success reduce_time->end_success change_reagent->end_success

Caption: Troubleshooting workflow for premature de-Boc protection.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesRelative EfficiencyTypical Coupling TimeRisk of de-Boc ProtectionKey Considerations
Carbodiimides DIC/HOBt, EDC/HOBtGood1 - 4 hoursLowCost-effective and reliable. Can cause dehydration of Asn/Gln side chains.[7][8]
Uronium/Aminium HBTU, HCTU, TBTUVery High15 - 60 minutesModerateFast and effective, but byproducts can sometimes contribute to an acidic environment.[7][8]
Phosphonium PyBOP, PyAOPVery High15 - 60 minutesLow to ModerateExcellent for sterically hindered couplings. Byproducts are generally non-problematic.[8][9]
Immonium COMUExcellent5 - 20 minutesLowVery fast and efficient; considered safer than benzotriazole-based reagents.[8][10]

Table 2: Influence of Base on Boc Group Stability

BaseChemical NameTypepKa (Conjugate Acid)Use in Boc-SPPS
DIEA (DIPEA) N,N-DiisopropylethylamineNon-nucleophilic tertiary amine~10.75Recommended. Used for neutralization. Does not interfere with coupling.[5][9]
TEA TriethylamineTertiary amine~10.75Can be used, but its smaller size can sometimes lead to side reactions.
Pyridine PyridineAromatic amine~5.25Generally not strong enough for efficient neutralization of TFA salts.
Piperidine PiperidineSecondary amine~11.12Do not use. It is nucleophilic and used for Fmoc deprotection; it will cause side reactions in Boc chemistry.[4][11]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling (with separate neutralization)

This protocol is a standard method but requires careful execution of the neutralization step to prevent Boc deprotection.

  • Deprotection: Treat the Boc-protected peptide-resin with 50% TFA in Dichloromethane (DCM) (10 mL per gram of resin) for 20-30 minutes.[2][3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and finally DCM (3x).[3]

  • Neutralization: Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DCM (5x) to remove all excess base.

  • Pre-activation: In a separate vessel, dissolve the next Boc-amino acid (3 eq.) and HOBt (3 eq.) in N,N-Dimethylformamide (DMF). Add Diisopropylcarbodiimide (DIC) (3 eq.) and allow to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the neutralized resin. Agitate for 1-4 hours at room temperature.[7]

  • Monitoring & Washing: Monitor the reaction using the Kaiser test. Once complete (negative test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: HBTU Coupling with In Situ Neutralization

This protocol minimizes the risk of premature de-Boc protection by combining the neutralization and coupling steps.

  • Deprotection: Treat the Boc-protected peptide-resin with 50% TFA in DCM (10 mL per gram of resin) for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and finally DCM (3x).

  • Activation: In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.

  • In Situ Neutralization and Coupling: Add the activated amino acid solution to the washed (but not yet neutralized) resin. Immediately add DIEA (6 eq.) to the reaction vessel.[5]

  • Coupling: Agitate the mixture for 15-45 minutes. The reaction is typically very fast.

  • Monitoring & Washing: Monitor the reaction using the Kaiser test. Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Visualizations

G cluster_coupling Coupling Reaction Environment cluster_sources Sources of Acidity Resin Resin-Peptide-NH-Boc Free_Amine Resin-Peptide-NH2 (Unprotected) Resin->Free_Amine Premature deprotection tBu_cation tert-butyl cation Resin->tBu_cation H_plus H+ H_plus->Resin attacks Boc group Boc_AA Boc-AA-COOH Boc_AA->H_plus releases proton Coupling_Reagent Coupling Reagent Source1 Incoming Boc-AA-COOH Source2 Residual TFA (R-NH3+TFA-)

Caption: Mechanism of acid-catalyzed premature de-Boc protection.

G start Start: Choose Coupling Strategy q1 Is the sequence sterically hindered? start->q1 q2 Is the sequence prone to diketopiperazine formation (e.g., contains Pro, Gly)? q1->q2 No strat1 Use high-efficiency phosphonium or immonium reagents (PyBOP, COMU) q1->strat1 Yes q3 Is cost a primary concern? q2->q3 No strat2 Strongly consider 'In Situ' Neutralization protocol q2->strat2 Yes strat3 Standard DIC/HOBt is a reliable and cost-effective option q3->strat3 Yes strat4 Use HBTU with 'In Situ' Neutralization for speed and efficiency q3->strat4 No

Caption: Decision tree for selecting a coupling strategy.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-iodo-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupling reactions involving 4-iodo-N-Boc-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection critical for coupling reactions with 4-iodo-N-Boc-piperidine?

A1: The choice of catalyst, particularly the ligand, is crucial for successful coupling reactions. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition.[1] For a sterically demanding substrate like 4-iodo-N-Boc-piperidine, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the key steps of the catalytic cycle.[1]

Q2: What are the most common palladium-catalyzed cross-coupling reactions for this substrate?

A2: The most common and versatile coupling reactions for aryl iodides like 4-iodo-N-Boc-piperidine are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1] These methods facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential in the synthesis of complex molecules for drug discovery.[1][2]

Q3: Is it necessary to protect the piperidine nitrogen?

A3: The nitrogen atom in the piperidine ring is already protected by the tert-Butyloxycarbonyl (Boc) group. This protecting group is generally stable under most cross-coupling conditions. However, it can be sensitive to strong acids and high temperatures.

Q4: What are the common side reactions to watch out for?

A4: Common side reactions include homocoupling of the coupling partner (especially boronic acids in Suzuki reactions and alkynes in Sonogashira reactions), dehalogenation of the 4-iodo-N-Boc-piperidine, and catalyst decomposition leading to the formation of palladium black.[3][4][5] These can often be minimized by ensuring strictly anaerobic (oxygen-free) conditions, choosing the appropriate ligand, and optimizing the reaction temperature.[3][4][5]

Catalyst Selection and Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity. The following tables provide recommended starting conditions for the most common coupling reactions with 4-iodo-N-Boc-piperidine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical YieldNotes
Pd(PPh₃)₄ (2-5)-K₂CO₃, Cs₂CO₃Toluene/Ethanol/Water, Dioxane/Water80-10012-24Good-ExcellentA general, well-established protocol.[1]
Pd₂(dba)₃ (1-3)SPhos or XPhos (2-6)K₃PO₄1,4-Dioxane/Water90-11012-18HighBuchwald ligand systems are excellent for hindered substrates.[1]
Pd(dppf)Cl₂ (2-5)-K₂CO₃Dimethoxyethane (DME)80-902-12HighOften effective for N-heterocyclic substrates.[3]
Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)–C(sp) bonds between aryl halides and terminal alkynes.

Table 2: Recommended Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Typical YieldNotes
Pd(PPh₃)₂Cl₂ (1-3)CuI (2-5)Et₃N or DIPEATHF or DMFRT-602-12HighClassic conditions, widely used.[1] The reaction is sensitive to oxygen.[4][5]
Pd(PPh₃)₄ (1-3)CuI (2-5)Et₃NTHFRT-502-8HighAlternative Pd(0) source.[1]
Pd/C (10)-Na₃PO₄DMF80-10012-24GoodCopper-free conditions can prevent alkyne homocoupling.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C–N bonds.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical YieldNotes
Pd₂(dba)₃ (1-3)BINAP (1.5-4)NaOtBuToluene80-1108-24Good-ExcellentEffective for a range of primary and secondary amines.[2]
Pd(OAc)₂ (2-5)Xantphos (3-6)Cs₂CO₃1,4-Dioxane90-12012-24HighA robust system for coupling with various amines.
[Pd-μ-BrP(t-Bu)₃]₂ (1-2)-K₃PO₄Toluene or Dioxane80-1006-18HighA highly active catalyst for sterically hindered substrates.[6]

Troubleshooting Guides

General Workflow for Troubleshooting

G start Low or No Product Yield catalyst Check Catalyst Activity - Use fresh catalyst - Consider a pre-catalyst start->catalyst conditions Optimize Reaction Conditions - Increase temperature - Increase reaction time catalyst->conditions reagents Verify Reagent Quality - Purity of starting materials - Anhydrous solvents/reagents - Degas solvents conditions->reagents side_reactions Side Reactions Observed? reagents->side_reactions homocoupling Homocoupling? - Rigorous degassing - Copper-free (Sonogashira) - Slow addition of alkyne side_reactions->homocoupling Yes success Successful Coupling side_reactions->success No dehalogenation Dehalogenation? - Use high purity solvents - Screen different ligands/bases homocoupling->dehalogenation pd_black Palladium Black? - Lower temperature - Ensure inert atmosphere - Use high-purity reagents dehalogenation->pd_black pd_black->success

Caption: General troubleshooting workflow for coupling reactions.

Suzuki-Miyaura Coupling Issues

Issue 1: Low to No Product Formation

  • Question: My Suzuki coupling is giving a low yield or no product. What are the potential causes?

  • Answer: This is often linked to an inactive catalyst, inefficient base, degradation of the boronic acid, or the presence of oxygen.[3]

    • Inactive Catalyst: Ensure your palladium catalyst is not old or degraded. For Pd(0) catalysts like Pd(PPh₃)₄, handle them under an inert atmosphere to prevent oxidation.[3]

    • Inefficient Base: The choice and quality of the base are critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous.[3] The addition of water as a co-solvent can sometimes help with the solubility of the base.[3]

    • Degradation of Boronic Acid: Boronic acids can undergo protodeboronation. Use a slight excess (1.1-1.5 equivalents) and ensure its purity before use.[3]

    • Oxygen Contamination: Thoroughly degas the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3]

Issue 2: Significant Formation of Homocoupling Side Product

  • Question: I'm observing a significant amount of the boronic acid homocoupling product. How can I minimize this?

  • Answer: Homocoupling of the boronic acid is primarily caused by the presence of oxygen.[3]

    • Solution: Rigorous degassing of all solvents and reagents is crucial.[3] Using a pre-formed Pd(0) catalyst can sometimes reduce the amount of homocoupling compared to the in situ reduction of a Pd(II) source.[3]

Sonogashira Coupling Issues

Issue 1: Low to No Product Yield

  • Question: My Sonogashira reaction is not working. What are the most critical initial checks?

  • Answer: When a Sonogashira reaction fails, the primary suspects are the catalyst activity, reagent quality, and reaction atmosphere.[4]

    • Catalyst Integrity: Ensure that your palladium catalyst and copper co-catalyst are active and not degraded.[4] Copper(I) iodide can degrade over time; using a fresh batch is recommended.[4]

    • Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and anhydrous.[5]

    • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[5] It is critical to degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[4][5]

Issue 2: Formation of a Black Precipitate (Palladium Black)

  • Question: My reaction mixture turns black shortly after starting. What is this and how can I prevent it?

  • Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the active Pd(0) catalyst.[5]

    • Solution: This is often caused by the presence of oxygen, impurities, or an inappropriate solvent choice.[5] Maintaining a strict inert atmosphere and using high-purity reagents are crucial for preventing catalyst decomposition.[5]

Issue 3: Significant Alkyne Homocoupling (Glaser Coupling)

  • Question: How can I minimize the formation of the alkyne dimer side product?

  • Answer: Glaser coupling is a common side reaction, especially in the presence of copper(I) co-catalysts and oxygen.[7]

    • Solutions:

      • Strictly Anaerobic Conditions: Ensure your reaction is performed under a rigorously inert atmosphere.[5]

      • Reduce Copper Loading: Minimizing the amount of CuI can reduce the rate of homocoupling.[5]

      • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture keeps its concentration low, disfavoring homocoupling.[5]

      • Switch to a Copper-Free Protocol: If homocoupling is persistent, a copper-free Sonogashira protocol is the most effective solution.[4][5]

Buchwald-Hartwig Amination Issues

Issue 1: Low to No Product Yield

  • Question: My Buchwald-Hartwig amination is not proceeding. What should I check?

  • Answer: Low yield can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[8]

    • Catalyst and Ligand: The choice of ligand is highly dependent on the amine coupling partner.[8] Bulky, electron-rich phosphine ligands are generally preferred.[8] Using a pre-catalyst can lead to more reproducible results.

    • Base Selection: The base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[8] If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, possibly at higher temperatures.[8]

    • Solvent Choice: Anhydrous and degassed solvents are essential. Toluene and 1,4-dioxane are commonly used.[8]

Issue 2: Side Reactions and Catalyst Inhibition

  • Question: I suspect side reactions are occurring or the catalyst is being inhibited. What could be the cause?

  • Answer: Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig amination, as the iodide formed during the reaction can have an inhibitory effect on the catalyst.[9]

    • Solution: Contrary to other coupling reactions, aryl bromides or chlorides can sometimes be more effective electrophiles in this reaction.[9] If switching the halide is not an option, careful screening of ligands and reaction conditions is necessary to find a system that is less susceptible to iodide inhibition.

Experimental Protocols

General Catalyst System Selection

G start Select Coupling Reaction suzuki Suzuki-Miyaura (C-C Bond) start->suzuki sonogashira Sonogashira (C-C Bond, Alkyne) start->sonogashira buchwald Buchwald-Hartwig (C-N Bond) start->buchwald cat_suzuki Catalyst System: - Pd(PPh3)4 - Pd2(dba)3 / SPhos - Pd(dppf)Cl2 suzuki->cat_suzuki cat_sono Catalyst System: - Pd(PPh3)2Cl2 / CuI - Pd(PPh3)4 / CuI - Pd/C (Cu-free) sonogashira->cat_sono cat_buchwald Catalyst System: - Pd2(dba)3 / BINAP - Pd(OAc)2 / Xantphos - [Pd-μ-BrP(t-Bu)3]2 buchwald->cat_buchwald

Caption: Decision tree for selecting a catalyst system.

General Protocol for Palladium-Catalyzed Cross-Coupling

Note: The following is a general procedure and should be optimized for each specific substrate combination. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 4-iodo-N-Boc-piperidine (1.0 equiv.), the coupling partner (e.g., boronic acid, terminal alkyne, or amine; 1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium source (1-5 mol%) and the ligand (if required, in the appropriate ratio to the metal).

  • Degassing: Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 120 °C) for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.

References

Technical Support Center: Minimizing Homocoupling in Reactions with Tert-butyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with Tert-butyl 4-iodopiperidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions in your cross-coupling experiments.

General FAQs

Q1: What is homocoupling in the context of cross-coupling reactions?

A1: Homocoupling is a common side reaction where two identical molecules of a coupling partner react to form a symmetrical dimer. In the case of reactions involving this compound, this typically refers to the formation of 1,1'-bis(tert-butoxycarbonyl)-4,4'-bipiperidine from two molecules of the starting iodide. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and can complicate purification.

Q2: What are the primary drivers of homocoupling?

A2: Several factors can promote homocoupling:

  • Presence of Oxygen: Dissolved oxygen can facilitate the oxidative homocoupling of organometallic intermediates.

  • Catalyst Choice and State: The use of Pd(II) precatalysts can sometimes lead to homocoupling as they are reduced to the active Pd(0) species. Inefficient catalyst activation or decomposition can also contribute.

  • Reaction Conditions: Suboptimal conditions such as temperature, solvent, base, and reactant stoichiometry can favor the homocoupling pathway over the desired cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds. However, homocoupling of the piperidine iodide or the boronic acid partner can be a significant issue.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Strategy
High levels of 1,1'-bis(tert-butoxycarbonyl)-4,4'-bipiperidine detected. Homocoupling of the iodide starting material. This can be promoted by certain palladium catalysts and reaction conditions.1. Catalyst Selection: Switch to a Pd(0) source like Pd(PPh₃)₄ or use a precatalyst that rapidly forms the active Pd(0) species. For secondary alkyl iodides, nickel catalysts can also be effective. 2. Ligand Choice: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃). These ligands can promote the desired cross-coupling pathway.[1] 3. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to minimize oxygen. Degas all solvents and reagents thoroughly.
Significant formation of biaryl from the boronic acid partner. Homocoupling of the organoboron reagent, often promoted by the presence of oxygen and Pd(II) species.1. Rigorous Degassing: Use freeze-pump-thaw cycles for solvents and sparge the reaction mixture with an inert gas before adding the catalyst. 2. Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling reaction.
Low yield of the desired product and recovery of starting materials. Inefficient catalytic cycle. This could be due to an inappropriate choice of base, solvent, or temperature.1. Base Optimization: Screen different bases. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice of base can significantly impact the reaction outcome.[2] 2. Solvent Screening: Common solvents include toluene, dioxane, and THF, often with a small amount of water. The solubility of the base is crucial. 3. Temperature Control: Gradually increase the reaction temperature. While aryl iodides are reactive, some couplings require heating to proceed efficiently.
Quantitative Data: Ligand Effects on Suzuki Coupling

The following table summarizes the effect of different phosphine ligands on the Suzuki-Miyaura coupling of a secondary alkyl halide, which can serve as a model for reactions with this compound.

Ligand Catalyst Precursor Base Solvent Temp (°C) Yield (%) Reference
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene8092Adapted from[3]
SPhosPd(OAc)₂K₃PO₄Toluene/H₂O10095Adapted from[1]
XPhosPd₂(dba)₃K₃PO₄Dioxane10098Adapted from[4]
P(Cy)₃Pd(OAc)₂K₃PO₄THFRT85Adapted from[3]

Note: Yields are for the cross-coupled product in model systems and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific boronic acid partner.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene, to a concentration of 0.1 M).

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Logical Workflow for Suzuki Coupling Troubleshooting

Suzuki_Troubleshooting start Start Suzuki Coupling check_homocoupling High Homocoupling? start->check_homocoupling low_yield Low Yield? check_homocoupling->low_yield No optimize_catalyst Optimize Catalyst/Ligand (e.g., Pd(0), bulky ligand) check_homocoupling->optimize_catalyst Yes optimize_conditions Optimize Base/Solvent/Temp low_yield->optimize_conditions Yes success Successful Coupling low_yield->success No inert_atmosphere Ensure Strict Inert Atmosphere optimize_catalyst->inert_atmosphere optimize_conditions->start inert_atmosphere->start Sonogashira_Pathway cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle (can be omitted) pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex R-Pd(II)-I(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration product R-Alkyne reductive_elimination->product cu_acetylide Cu(I)-Alkyne cu_acetylide->transmetalation Transfers alkyne to Pd alkyne Terminal Alkyne alkyne->transmetalation In Copper-Free alkyne->cu_acetylide + Cu(I) / Base base Base base->transmetalation In Copper-Free Buchwald_Hartwig_Optimization start Initial Reaction Setup analyze_output Analyze Reaction Outcome start->analyze_output low_yield Low Yield analyze_output->low_yield homocoupling Homocoupling analyze_output->homocoupling dehalogenation Dehalogenation analyze_output->dehalogenation success Desired Product analyze_output->success High Yield optimize_ligand Screen Ligands (e.g., RuPhos, BrettPhos) low_yield->optimize_ligand optimize_base_solvent Screen Bases/Solvents (e.g., NaOt-Bu in Toluene) low_yield->optimize_base_solvent homocoupling->optimize_ligand dehalogenation->optimize_base_solvent optimize_temp Adjust Temperature dehalogenation->optimize_temp optimize_ligand->start optimize_base_solvent->start optimize_temp->start

References

Stability of Tert-butyl 4-iodopiperidine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and use of Tert-butyl 4-iodopiperidine-1-carboxylate, particularly under acidic conditions encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

A1: this compound is sensitive to acidic conditions. The tert-butoxycarbonyl (Boc) protecting group is designed to be removed under acidic treatment. Strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) will cleave the Boc group to yield 4-iodopiperidine. The stability of the Carbon-Iodine (C-I) bond is also a consideration under prolonged exposure to strong acids, although this is generally less labile than the Boc group under standard deprotection protocols.

Q2: What are the most common acidic reagents used for the deprotection of this compound?

A2: The most common reagents for Boc deprotection are trifluoroacetic acid (TFA), typically in a 20-50% solution in dichloromethane (DCM), and a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane or other organic solvents. The choice of reagent can depend on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product.

Q3: I am observing incomplete deprotection of the Boc group. What could be the cause?

A3: Incomplete deprotection can result from several factors:

  • Insufficient Acid: The concentration or equivalents of the acid may be too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Typical reaction times are 1-4 hours at room temperature.

  • Low Temperature: While reactions are often started at 0°C to control exothermicity, they are typically allowed to warm to room temperature.

Q4: What are the potential side reactions when treating this compound with acid?

A4: The primary side reaction is the alkylation of nucleophiles by the tert-butyl cation generated during the cleavage of the Boc group. If other nucleophilic sites are present on your substrate, this can lead to undesired byproducts. While the C-I bond is relatively stable, harsh acidic conditions (e.g., high temperatures, prolonged reaction times) could potentially lead to elimination or other degradation pathways. However, under standard Boc deprotection conditions, cleavage of the C-I bond is not a commonly reported issue.

Q5: How can I minimize side reactions during Boc deprotection?

A5: To minimize side reactions, especially t-butylation, the use of a scavenger is recommended. Scavengers are compounds that react with the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.

Q6: What is the best way to work up and purify the product after acidic deprotection?

A6: The product of the deprotection is the salt of 4-iodopiperidine (e.g., trifluoroacetate or hydrochloride).

  • Isolation as a Salt: The salt can often be precipitated from the reaction mixture by adding a less polar solvent like diethyl ether.

  • Conversion to Free Amine: To obtain the free amine, the crude salt is dissolved in a suitable solvent and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) until the aqueous layer is basic. The organic layer is then dried and concentrated.

  • Purification: The free amine can be purified by standard methods such as silica gel column chromatography or recrystallization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Reaction Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).
Short reaction time.Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.
Low reaction temperature.Allow the reaction to warm to room temperature after the initial cooling.
Low Yield Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to isolate the free amine.
Formation of side products.Use a scavenger (e.g., triethylsilane) to trap the tert-butyl cation. Optimize reaction conditions (time, temperature) to minimize degradation.
Presence of Impurities t-Butylation of starting material or product.Add a scavenger to the reaction mixture.
Degradation of the iodo-piperidine ring.Use milder acidic conditions if possible. Avoid excessive heating and prolonged reaction times.
Difficulty in Product Isolation The product salt is an oil.Try precipitating the salt with a different anti-solvent. Alternatively, convert the salt to the free base, which may be a solid or more easily purified by chromatography.
The product is water-soluble.If the product salt is highly soluble in water, consider extraction with a more polar organic solvent or using the crude salt directly in the next step if purity is sufficient.

Data Presentation

Acidic Reagent Solvent Concentration Temperature Typical Reaction Time Expected Outcome
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0°C to Room Temp.1 - 4 hoursHigh yield of 4-iodopiperidine TFA salt.
Hydrogen Chloride (HCl)1,4-Dioxane4 MRoom Temp.1 - 4 hoursHigh yield of 4-iodopiperidine HCl salt, which may precipitate.
Hydrogen Chloride (HCl)Methanol / Ethyl Acetate1.25 - 4 MRoom Temp.1 - 4 hoursHigh yield of 4-iodopiperidine HCl salt.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting 4-iodopiperidine TFA salt can be used directly or converted to the free amine.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Dissolve this compound (1.0 equiv) in a minimal amount of a co-solvent like methanol if necessary.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt may precipitate.

  • Upon completion, the solvent can be removed under reduced pressure, or the precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether.

Mandatory Visualization

experimental_workflow cluster_deprotection Boc Deprotection cluster_workup Work-up start Start: this compound in DCM add_acid Add Acid: TFA (20-50%) or 4M HCl in Dioxane at 0°C to RT start->add_acid react Reaction: Stir for 1-4 hours at Room Temperature add_acid->react monitor Monitor Progress: TLC / LC-MS react->monitor concentrate Concentrate: Remove solvent and excess acid monitor->concentrate Reaction Complete precipitate Option A: Precipitate salt with Diethyl Ether concentrate->precipitate neutralize Option B: Neutralize with base (e.g., NaHCO3) concentrate->neutralize end_salt end_salt precipitate->end_salt Product: 4-Iodopiperidine Salt extract Extract with organic solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end_free_amine end_free_amine dry_concentrate->end_free_amine Product: 4-Iodopiperidine (Free Amine)

Caption: General experimental workflow for the acidic deprotection of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No increase_acid Increase Acid Concentration/Equivalents incomplete_rxn->increase_acid Yes add_scavenger Add Scavenger (e.g., TES) side_products->add_scavenger Yes end_node Optimized Protocol side_products->end_node No increase_time Increase Reaction Time increase_acid->increase_time increase_temp Increase Temperature increase_time->increase_temp increase_temp->end_node milder_conditions Use Milder Conditions add_scavenger->milder_conditions milder_conditions->end_node

Caption: Logical workflow for troubleshooting common issues during Boc deprotection.

Technical Support Center: Purification of 1-Boc-4-iodopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Boc-4-iodopiperidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 1-Boc-4-iodopiperidine has a yellow or brownish tint. What is the likely cause and how can I remove the color?

A1: A yellow or brownish discoloration in crude 1-Boc-4-iodopiperidine is often due to the presence of residual iodine from the synthesis or degradation of the compound, as it is known to be light-sensitive[1].

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the charcoal.

    • Aqueous Wash: Dissolve the crude product in an organic solvent and wash with a mild reducing agent solution, such as aqueous sodium thiosulfate or sodium bisulfite, to quench any remaining iodine. Follow with a brine wash and dry the organic layer before solvent evaporation.

    • Recrystallization or Column Chromatography: If the color persists, it may be due to other colored impurities. In this case, proceed with recrystallization or column chromatography as detailed in the experimental protocols below.

Q2: I have a significant amount of triphenylphosphine oxide in my crude product. How can I effectively remove it?

A2: Triphenylphosphine oxide is a common byproduct when 1-Boc-4-iodopiperidine is synthesized from 1-Boc-4-hydroxypiperidine using an Appel-type reaction (triphenylphosphine and iodine)[2]. Its removal can be challenging due to its polarity.

  • Troubleshooting Steps:

    • Hexane Trituration/Washing: Triphenylphosphine oxide has low solubility in nonpolar solvents like hexanes or pentane. Suspending the crude residue in cold hexanes or a mixture of hexanes and diethyl ether, followed by filtration, can remove a significant portion of this byproduct[2]. This process may need to be repeated.

    • Precipitation with Metal Salts: In some cases, triphenylphosphine oxide can be precipitated from solutions in polar solvents by the addition of metal salts like zinc chloride[3]. This method's applicability would need to be tested for this specific product.

    • Column Chromatography: Flash column chromatography is a very effective method for separating 1-Boc-4-iodopiperidine from the more polar triphenylphosphine oxide. A detailed protocol is provided below.

Q3: My NMR spectrum shows the presence of unreacted 1-Boc-4-hydroxypiperidine. What is the best way to remove it?

A3: Residual 1-Boc-4-hydroxypiperidine indicates an incomplete reaction. Due to the significant difference in polarity between the starting material (alcohol) and the product (iodide), column chromatography is the most effective purification method.

  • Troubleshooting Steps:

    • Column Chromatography: Utilize a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The less polar 1-Boc-4-iodopiperidine will elute before the more polar 1-Boc-4-hydroxypiperidine.

Q4: How can I assess the purity of my 1-Boc-4-iodopiperidine?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Recommended Analytical Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of common impurities like triphenylphosphine oxide or unreacted starting material by comparing the integrals of characteristic peaks.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and identify volatile impurities.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying non-volatile impurities.

Data Presentation: Comparison of Purification Methods

The following table provides illustrative data on the effectiveness of common purification methods for crude 1-Boc-4-iodopiperidine. The initial crude product is assumed to contain unreacted starting material and reaction byproducts.

Purification MethodInitial Purity (GC/NMR)Final Purity (GC/NMR)Typical YieldNotes
Hexane Washing ~85%~90-92%>90%Effective for removing non-polar impurities and some triphenylphosphine oxide.
Recrystallization ~85%~95-97%70-85%Good for removing a moderate amount of impurities. Solvent selection is crucial.
Column Chromatography ~85%>98%60-80%Highly effective for removing impurities with different polarities.[4][5]

Note: The data presented in this table is representative and may vary depending on the specific composition of the crude mixture and the experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for moderately impure crude 1-Boc-4-iodopiperidine.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethyl acetate, hexanes, or mixtures thereof) at room temperature and upon heating. An ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the crude 1-Boc-4-iodopiperidine and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for removing a wide range of impurities.

  • Column Preparation:

    • Securely place a glass wool plug at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 1-Boc-4-iodopiperidine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase, collecting fractions.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product.

  • Fraction Analysis and Collection:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-Boc-4-iodopiperidine.

Visualizations

TroubleshootingWorkflow start Crude 1-Boc-4-iodopiperidine check_purity Assess Purity (TLC, NMR, GC) start->check_purity issue_color Product is Colored (Yellow/Brown) check_purity->issue_color Discoloration? issue_tppo Triphenylphosphine Oxide Present check_purity->issue_tppo Byproduct Peaks? issue_sm Starting Material (1-Boc-4-hydroxypiperidine) Present check_purity->issue_sm Starting Material Peaks? pure_enough Purity > 98%? check_purity->pure_enough Purity Acceptable? action_charcoal Activated Charcoal Treatment issue_color->action_charcoal Yes action_wash Aqueous Wash (e.g., Na2S2O3) issue_color->action_wash Yes action_recrystallize Recrystallization issue_color->action_recrystallize If color persists action_hexane Hexane Trituration issue_tppo->action_hexane Yes action_column Column Chromatography issue_tppo->action_column If significant amount issue_sm->action_column Yes pure_enough->action_column No, multiple impurities pure_enough->action_recrystallize No, minor impurities end_product Pure 1-Boc-4-iodopiperidine pure_enough->end_product Yes action_charcoal->check_purity action_wash->check_purity action_hexane->check_purity action_column->check_purity action_recrystallize->check_purity

Caption: Troubleshooting workflow for the purification of 1-Boc-4-iodopiperidine.

ExperimentalWorkflow start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample (Dry or Wet) prepare_column->load_sample elute_nonpolar Elute with Non-Polar Mobile Phase (e.g., 5% EtOAc in Hexanes) load_sample->elute_nonpolar collect_fractions1 Collect Fractions elute_nonpolar->collect_fractions1 tlc_monitor1 Monitor by TLC collect_fractions1->tlc_monitor1 increase_polarity Gradually Increase Polarity (e.g., 10-20% EtOAc in Hexanes) tlc_monitor1->increase_polarity Product not eluting collect_fractions2 Collect Fractions increase_polarity->collect_fractions2 tlc_monitor2 Monitor by TLC collect_fractions2->tlc_monitor2 combine_pure Combine Pure Fractions tlc_monitor2->combine_pure Product detected evaporate Solvent Evaporation combine_pure->evaporate end_product Pure 1-Boc-4-iodopiperidine evaporate->end_product

Caption: Experimental workflow for purification by flash column chromatography.

References

Technical Support Center: Scaling Up Reactions with Tert-butyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-iodopiperidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile building block.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or has failed completely. What are the common causes and how can I fix this?

A: Low or no product formation in Suzuki-Miyaura coupling can stem from several factors, particularly when scaling up. The primary areas to investigate are catalyst activity, reaction conditions, and reagent quality.

  • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen.[1] Inadequate degassing, especially on a larger scale, can lead to catalyst inactivation.

    • Solution: Ensure all solvents and reagents are thoroughly degassed.[1] For larger volumes, bubbling an inert gas like argon or nitrogen through the reaction mixture for an extended period is crucial.[1] Using fresh, high-quality palladium catalysts or more stable pre-catalysts can also improve results.[1]

  • Ineffective Base or Solvent System: The base is critical for the transmetalation step, and its effectiveness is highly dependent on the solvent system.[1][2] Poor solubility of the base can be a significant issue in larger-scale reactions.

    • Solution: A common solution is to use a mixed solvent system, such as Toluene/H₂O, THF/H₂O, or Dioxane/H₂O, to improve the solubility of inorganic bases like K₂CO₃ or K₃PO₄.[1][2] Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary to find the optimal conditions for your specific substrates.[1]

  • Poor Reagent Quality: The purity of this compound, the boronic acid/ester, and solvents is critical for success.

    • Solution: Use high-purity reagents and anhydrous solvents from a reliable source. Ensure your boronic acid has not degraded during storage.

  • Sub-optimal Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[1] An inappropriate ligand can lead to a slow or incomplete reaction.

    • Solution: For challenging couplings, bulky and electron-rich phosphine ligands are often effective.[1] It's important to choose a ligand that is appropriate for the specific type of cross-coupling reaction being performed (e.g., Suzuki vs. Buchwald-Hartwig).

Below is a workflow to troubleshoot a low-yield Suzuki coupling reaction.

G start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Iodide, Boronic Acid, Solvent Purity) start->check_reagents check_catalyst Assess Catalyst System (Catalyst, Ligand, Base) check_reagents->check_catalyst Reagents OK check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_catalyst->check_conditions Catalyst System OK homocoupling Side Product Analysis: Homocoupling? check_conditions->homocoupling Conditions OK dehalogenation Side Product Analysis: Dehalogenation? homocoupling->dehalogenation No optimize_degassing Improve Degassing Use Pd(0) Source homocoupling->optimize_degassing Yes optimize Systematically Optimize Parameters dehalogenation->optimize No optimize_base_temp Use Milder Base Lower Temperature dehalogenation->optimize_base_temp Yes optimize_degassing->optimize optimize_base_temp->optimize

Caption: Troubleshooting workflow for a low-yield Suzuki coupling reaction.

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture, complicating purification. What are the common side products and how can I minimize them?

A: When scaling up, even minor side reactions can become significant, leading to lower yields and difficult purification. The most common side products are from homocoupling and dehalogenation.

  • Homocoupling: This side reaction occurs when the boronic acid couples with itself.[1] It is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of all reagents and solvents is the most effective way to minimize homocoupling.[1] Using a direct Pd(0) source, such as Pd(PPh₃)₄, or a pre-catalyst that efficiently generates the active Pd(0) species can also reduce this side reaction.[1]

  • Dehalogenation (Protodeiodination): This involves the replacement of the iodine atom on the piperidine ring with a hydrogen atom.[1] It can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.

    • Solution: Try using a milder base or lowering the reaction temperature.[1] Employing a more efficient catalyst system that favors the desired cross-coupling pathway over dehalogenation can also be beneficial.[1]

Issue 3: Difficulty with Boc-Deprotection at Scale

Q: I am having trouble with the N-Boc deprotection step. The reaction is incomplete, or I am seeing degradation of other functional groups. What should I do?

A: The removal of the Boc protecting group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] Challenges can arise from the presence of other acid-sensitive groups or difficult work-up procedures.

  • Incomplete Deprotection: This can occur if the acid concentration is too low or the reaction time is too short, especially with larger volumes.

    • Solution: Increase the equivalents of acid (typically 5-10 equivalents) or the reaction time.[3][4] Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[4]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals), the harsh acidic conditions required for Boc deprotection can cleave them.[4]

    • Solution: Run the reaction at a lower temperature (e.g., 0°C) and carefully monitor its progress to stop it as soon as the deprotection is complete.[5] Alternatively, consider milder deprotection methods if acid sensitivity is a major issue.

  • Difficult Work-up: The work-up procedure is crucial for isolating the deprotected amine. With TFA, the resulting trifluoroacetate salt can sometimes be difficult to handle.[4]

    • Solution: A typical work-up involves removing the solvent and excess acid under reduced pressure, followed by careful basification with a saturated aqueous solution like sodium bicarbonate (NaHCO₃).[4] If handling the TFA salt is problematic, using HCl in dioxane is a good alternative, as it often yields a hydrochloride salt that can be more easily isolated as a solid by precipitation with a solvent like diethyl ether.[3][4]

G start N-Boc Deprotection dissolve Dissolve Boc-protected compound in solvent (e.g., DCM) start->dissolve add_acid Add Acid (e.g., TFA or HCl in Dioxane) dissolve->add_acid monitor Monitor Reaction (TLC, LC-MS) add_acid->monitor workup Work-up monitor->workup remove_volatiles Remove Solvent and Excess Acid (in vacuo) workup->remove_volatiles neutralize Neutralize with Base (e.g., aq. NaHCO3) remove_volatiles->neutralize extract Extract with Organic Solvent neutralize->extract isolate Isolate Product extract->isolate

Caption: Experimental workflow for N-Boc deprotection.

Issue 4: Managing Reaction Exotherms During Scale-Up

Q: My cross-coupling reaction is generating a significant amount of heat upon scaling up. How can I manage this safely?

A: Many chemical reactions are exothermic, and this heat generation must be carefully controlled during scale-up to prevent hazardous thermal runaways.[6] A thermal runaway occurs when the heat produced by the reaction exceeds the heat removed, leading to an uncontrolled increase in temperature and reaction rate.[6]

  • Control the Rate of Addition: Instead of adding reagents all at once, use controlled, dropwise addition for one of the key reagents.[6] This is a common strategy to manage exotherms in batch processes.[6]

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system. Monitor the internal reaction temperature continuously. If the temperature rises above the setpoint, slow down or stop the reagent addition until the temperature is back under control.[7]

  • Dilution: Increasing the solvent volume can help dissipate heat more effectively and maintain a more uniform temperature profile.[7]

  • Consider Flow Chemistry: For large-scale production, transitioning from batch to continuous flow processing can offer superior heat transfer and safety for highly exothermic reactions.[6]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: this compound should be stored in a cool, dark place, sealed in a dry environment, typically at 2-8°C.[8][9] The compound is described as a white to pale brown crystalline powder or low melting solid and is sensitive to light.[8][9][10] It is stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids.[10][11]

Q2: What are the key considerations when choosing a catalyst system for scaling up a cross-coupling reaction?

A2: The choice of catalyst system is critical for a successful scale-up.

  • Catalyst Loading: While higher catalyst loadings might be acceptable in the lab, for large-scale synthesis, it's important to optimize for a low, cost-effective catalyst loading.[12] However, reducing the catalyst loading (often expressed in mol % or ppm) must be balanced with achieving a complete and timely reaction.[13][14]

  • Ligand Selection: The ligand choice is crucial. For Buchwald-Hartwig aminations, sterically hindered ligands are often used.[15] For Suzuki couplings, a wide variety of phosphine-based ligands are available, and the choice depends on the electronic properties of your substrates.[16]

  • Pre-catalysts: Using well-defined, bench-stable palladium(II) pre-catalysts is often preferable for scalability and reproducibility over generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[17][18]

Q3: How can I effectively remove the palladium catalyst from my product on a large scale?

A3: Removing residual palladium to meet regulatory guidelines for active pharmaceutical ingredients (APIs) is a critical step in process chemistry.[12]

  • Metal Scavengers: Various metal scavengers, such as those based on silica or polymers with functional groups that bind palladium, can be used.[12][14]

  • Product Salt Formation: If your product is basic, forming a salt can help in precipitating the product while leaving the palladium impurities in the solution, which can then be removed.[14]

  • Extraction/Washes: Sometimes, specific aqueous washes can help in removing residual palladium.

  • Heterogeneous Catalysis: Using a heterogeneous catalyst, like palladium on carbon (Pd/C), can simplify the removal process as the catalyst can be filtered off after the reaction.[19]

Q4: What are the general safety precautions for handling this compound and scaling up reactions?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[10] Avoid creating dust.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

  • Scale-Up Safety: When scaling up, be particularly mindful of potential exotherms.[6] Always start with a small-scale reaction to understand the reaction profile before proceeding to a larger scale. Have a plan for emergency quenching if needed.[7]

Below is a decision-making flowchart for scaling up a cross-coupling reaction.

G start Plan to Scale Up Cross-Coupling Reaction small_scale Optimize on Small Scale (Catalyst, Solvent, Base, Temp) start->small_scale safety_review Conduct Safety Review small_scale->safety_review exotherm_check Is Reaction Exothermic? safety_review->exotherm_check Pass control_exotherm Plan for Heat Management: - Controlled Addition - Efficient Cooling - Dilution exotherm_check->control_exotherm Yes procurement Source High-Purity Reagents at Scale exotherm_check->procurement No control_exotherm->procurement pilot_run Perform Pilot Scale Run (e.g., 10x Lab Scale) procurement->pilot_run monitor_pilot Monitor Pilot Run Closely: - Temperature Profile - Impurity Profile pilot_run->monitor_pilot full_scale Proceed to Full Scale Production monitor_pilot->full_scale Successful

Caption: Decision-making flowchart for scaling up a cross-coupling reaction.

Data Presentation

Table 1: Typical Conditions for Suzuki-Miyaura Coupling
ParameterConditionNotes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, or Pre-catalysts (e.g., XPhos Pd G3)Pre-catalysts are often more reliable for scale-up.[17][18]
Ligand PPh₃, SPhos, XPhosBulky, electron-rich ligands can be effective for challenging substrates.[1]
Catalyst Loading 0.1 - 5 mol%Should be minimized for large-scale reactions to reduce cost and simplify purification.[12][19]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical and often substrate-dependent.[1][2]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OAqueous solvent mixtures are common to aid in dissolving the base.[1][20]
Temperature 80 - 110 °CHigher temperatures may be required but can also lead to side reactions.
Table 2: Typical Conditions for N-Boc Deprotection
ReagentSolventTemperatureTimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hoursA common and effective method; work-up involves neutralization.[3][4]
4M HCl in 1,4-Dioxane1,4-Dioxane or MethanolRoom Temp.1 - 4 hoursOften allows for precipitation of the product as a hydrochloride salt.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general guideline; specific conditions should be optimized for your substrates.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the reaction flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2-3 equiv.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) to the stirred solution.[4]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.[4]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4]

  • Neutralization: Carefully add a saturated aqueous solution of NaHCO₃ to the residue until effervescence ceases and the pH is basic.[4]

  • Extraction: Extract the aqueous layer with DCM or another suitable organic solvent (3x).[4]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.[4]

References

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for the synthesis of substituted piperidines. As one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals and natural products, the piperidine scaffold is a cornerstone of modern medicinal chemistry.[1][2][3][4] However, its synthesis is fraught with challenges, from controlling stereochemistry and regiochemistry to overcoming catalyst deactivation and purification hurdles.[1][4][5]

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. As application scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice. Here, we dissect these challenges in a practical, question-and-answer format, combining troubleshooting guides with foundational FAQs to empower your research and development.

Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the handling, purification, and strategic planning of piperidine synthesis.

Q1: My purified piperidine product has developed a yellow tint upon storage. What is the cause and how can I fix it?

A1: A yellow discoloration in piperidine is almost always due to oxidation products.[6][7] While this may not impact the utility of the compound in all applications, high-purity work requires its removal.

  • Cause: The secondary amine of the piperidine ring is susceptible to air oxidation over time, forming various colored impurities.

  • Solution: The most effective method for removing these colored byproducts is distillation.[6][8] To prevent re-occurrence, store the purified piperidine under an inert atmosphere (nitrogen or argon), protect it from light, and consider refrigeration.[6][8]

Q2: I'm struggling to separate my piperidine product from unreacted pyridine starting material by distillation. What's happening?

A2: You are likely encountering an azeotrope. Piperidine and pyridine form a constant boiling azeotropic mixture (approx. 92% piperidine, 8% pyridine by weight), which makes complete separation by fractional distillation exceptionally difficult.[6]

  • Cause: Azeotropes are mixtures that have a constant boiling point and composition throughout distillation.

  • Solution: Circumvent the azeotrope by employing selective salt formation. Piperidine, being a more basic secondary amine, readily reacts with carbon dioxide (CO₂) to form a solid piperidine carbonate salt. Pyridine, a weaker base, does not react under these conditions.[6] You can bubble CO₂ gas through your mixture (dissolved in a suitable solvent) to precipitate the piperidine salt, which can then be isolated by filtration. The free base piperidine can be regenerated by treating the salt with a strong base.

Q3: My solution of a piperidine derivative in DMF crystallized unexpectedly during storage. What is the likely cause?

A3: This is a common issue with amine solutions and is typically due to the formation of a salt.[6][9]

  • Cause: Piperidine is a base and can react with atmospheric carbon dioxide to form a carbonate salt, which may have limited solubility in your DMF solution and precipitate out.[6] If other acidic reagents are stored nearby, absorption of acid vapors (e.g., HCl) can also lead to hydrochloride salt formation.[6][9]

  • Solution: To prevent this, always store amine solutions in tightly sealed containers, and for sensitive applications, consider storing them under an inert atmosphere.[6][8] If crystals have already formed, you can attempt to redissolve them, but for critical steps like peptide synthesis, preparing a fresh solution is the most reliable approach.[9]

Q4: When is it necessary to use a protecting group on the piperidine nitrogen, and which one should I choose?

A4: Nitrogen protection is crucial when the N-H bond's reactivity (as a nucleophile or base) would interfere with subsequent reactions, or when you need to direct C-H functionalization. The choice of protecting group depends on its stability to your planned reaction conditions and the ease of its removal.

  • When to Protect:

    • When performing reactions with strong bases (e.g., organolithiums) that would deprotonate the N-H.

    • When using electrophilic reagents that could react with the nitrogen.

    • To prevent the nitrogen from acting as a Lewis base and poisoning a metal catalyst.[4]

    • During reactions on other parts of the molecule that are sensitive to the basicity of the piperidine nitrogen.

  • Choosing a Group: The key is orthogonality—the ability to remove one protecting group without affecting another.[10]

Protecting GroupIntroduction ReagentRemoval ConditionsKey Advantages & Considerations
Boc (tert-butoxycarbonyl)(Boc)₂O, Base (e.g., TEA)[10]Acidic (TFA, HCl)[10][11]High-yielding, stable to most bases and nucleophiles. Ideal for general-purpose protection.
Cbz (Carboxybenzyl)Cbz-Cl, Base (e.g., TEA)[10]Hydrogenolysis (H₂, Pd/C)[10]Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc. Not suitable if other reducible groups (alkenes, alkynes) are present.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Base[10]Basic (20% Piperidine in DMF)[10][12]Removed under very mild basic conditions. Excellent for protecting amines when acid-sensitive functional groups are present elsewhere.

digraph "Protecting_Group_Selection" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

start [label="Need to Protect Piperidine Nitrogen?", shape=diamond, style=filled, fillcolor="#FBBC05"]; acid_stable [label="Subsequent steps involve\nstrong acid?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_stable [label="Subsequent steps involve\nstrong base/nucleophiles?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction_stable [label="Molecule must withstand\nhydrogenolysis?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

use_boc [label="Use Boc Group", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_cbz [label="Use Cbz Group", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_fmoc [label="Use Fmoc Group", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_pg [label="No Protection Needed", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> acid_stable [label="Yes"]; start -> no_pg [label="No"];

acid_stable -> base_stable [label="No (Use Boc)"]; acid_stable -> use_boc [label="No"]; base_stable -> use_boc [label="Yes"];

acid_stable -> reduction_stable [label="Yes"]; reduction_stable -> use_cbz [label="Yes"]; reduction_stable -> use_fmoc [label="No (Use Fmoc)"]; }

Caption: Decision workflow for selecting an N-protecting group.

Troubleshooting Guide by Synthetic Challenge

This section provides solutions to specific experimental problems. The synthesis of substituted piperidines can be broadly divided into two strategies: functionalization of a pre-existing pyridine/piperidine ring, or the cyclization of an acyclic precursor.[4] The challenges below are common to both approaches.

Challenge 1: Poor Stereoselectivity

Controlling the relative and absolute stereochemistry of substituents is a primary challenge in piperidine synthesis.[1]

Q: My catalytic hydrogenation of a disubstituted pyridine is giving a mixture of cis and trans diastereomers. How can I favor one over the other?

A: Catalytic hydrogenation of substituted pyridines often diastereoselectively yields cis-piperidines.[13][14] This is because the substrate tends to adsorb to the catalyst surface on its less sterically hindered face, leading to the delivery of hydrogen from the same side. If you are getting a mixture, consider the following:

  • Cause of Mixture: The reaction conditions (pressure, temperature, catalyst) may be too harsh, allowing for isomerization after the initial reduction. Alternatively, the substituents may not be providing enough steric bias.

  • Favoring the cis Isomer:

    • Optimize Conditions: Use milder conditions—lower hydrogen pressure and lower temperature—to kinetically favor the cis product.[15]

    • Catalyst Choice: Heterogeneous catalysts like PtO₂ (Adams' catalyst) or Rh/C are often effective for this transformation.[14][15]

  • Accessing the trans Isomer: It is often more practical to synthesize the cis isomer selectively and then epimerize one of the stereocenters.[13] This can typically be achieved by treating the cis-piperidine with a base to deprotonate the more acidic alpha-proton, allowing it to equilibrate to the more thermodynamically stable trans configuration.[13]

Q: How can I achieve high enantioselectivity in my piperidine synthesis?

A: Enantioselectivity requires the use of chiral information in the reaction.

  • Cause of Racemate: Without a chiral catalyst, reagent, or substrate, the reaction will produce a racemic mixture of enantiomers.

  • Solutions:

    • Chiral Catalysis: This is a powerful approach. For instance, asymmetric hydrogenation using a transition metal (like Iridium, Rhodium, or Palladium) complexed with a chiral ligand can provide high enantiomeric excess (ee).[1] Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, are also emerging as a highly stereoselective route.[16]

    • Chiral Auxiliaries: Attach a chiral auxiliary to your acyclic precursor before cyclization. The auxiliary directs the stereochemistry of the ring formation, and it can be removed afterward.

    • Substrate Control: Start with a chiral building block where the stereocenters are already set. For example, using a chiral amine in an intramolecular Mannich reaction can lead to a highly stereocontrolled synthesis.

Challenge 2: Poor Regioselectivity

Achieving substitution at the desired position (e.g., C3 vs. C2 or C4) is a significant hurdle, especially when building the ring from acyclic precursors or functionalizing the saturated ring directly.[1][5]

Q: My intramolecular cyclization is producing a mixture of piperidine (6-endo) and pyrrolidine (5-exo) rings. How can I control the regioselectivity?

A: The regiochemical outcome of cyclization reactions is governed by a combination of kinetic and thermodynamic factors, as well as the specific mechanism (e.g., radical vs. nucleophilic).

  • Cause of Mixture: The transition states for both the 5-exo and 6-endo cyclizations are often close in energy. Baldwin's rules can predict the favored pathway for many nucleophilic and radical cyclizations.

  • Solutions:

    • Redesign the Precursor: The structure of your starting material is the most critical factor.[5] Introducing steric bulk or conformational constraints (e.g., double bonds) can favor one cyclization pathway over the other.

    • Catalyst and Ligand Choice: In metal-catalyzed reactions, the ligand plays a crucial role. For example, in some palladium-catalyzed aminations, a less sterically hindered ligand can favor 6-endo cyclization to give the piperidine, while a bulkier ligand favors the 5-exo pathway to the pyrrolidine.[5]

    • Reaction Conditions: Modifying the temperature or solvent can sometimes tip the balance in favor of one product. Lower temperatures often favor the kinetically controlled product.

Regioselectivity_Troubleshooting start Poor Regioselectivity (e.g., Mixture of Isomers) route What is the synthetic route? start->route pyridine_red Pyridine Functionalization followed by Reduction route->pyridine_red Route A cyclization Intramolecular Cyclization route->cyclization Route B direct_ch Direct C-H Functionalization route->direct_ch Route C sol_pyridine Solution: Ensure directing effects of existing substituents favor the desired position. Consider alternative, more selective functionalization strategies BEFORE reduction. pyridine_red->sol_pyridine sol_cyclization Solution: 1. Redesign the acyclic precursor to favor the desired ring formation. 2. In metal-catalyzed routes, screen different ligands to influence steric/electronic environment. 3. Optimize temperature and solvent. cyclization->sol_cyclization sol_ch Solution: This is inherently difficult. Consider an alternative strategy. If necessary, explore directing-group-assisted methods or indirect methods like cyclopropanation/ ring-opening sequences. direct_ch->sol_ch

Caption: Decision tree for troubleshooting poor regioselectivity.

Challenge 3: Low Yield and Catalyst Deactivation

Low yields are often tied to incomplete reactions, side reactions, or catalyst deactivation, a particularly common problem in the hydrogenation of N-heterocycles.[4][15]

Q: My catalytic hydrogenation of pyridine is stalling or showing low conversion. What should I check?

A: This is a classic problem. The high aromaticity of the pyridine ring makes it difficult to reduce, and both the pyridine starting material and the piperidine product are Lewis bases that can poison the metal catalyst.[4]

  • Cause of Failure:

    • Catalyst Poisoning: The nitrogen lone pair coordinates strongly to the metal surface, blocking active sites.[4][17]

    • Catalyst Deactivation: The batch of catalyst may be old or inactive.

    • Insufficient Hydrogen: Poor gas-liquid mixing or insufficient hydrogen pressure will slow the reaction.[15]

    • Impure Substrate: Impurities in the starting material (e.g., sulfur compounds) can irreversibly poison the catalyst.

  • Troubleshooting Steps:

ProblemSuggested SolutionRationale
Catalyst Poisoning Switch to a more robust catalyst (e.g., Iridium-based catalysts can be more tolerant).[17] Perform the reaction in an acidic solvent like glacial acetic acid to protonate the nitrogen, reducing its ability to coordinate to the metal.[6]Protonation of the nitrogen lone pair prevents it from acting as a Lewis base, thus minimizing catalyst inhibition.
Inactive Catalyst Use a fresh batch of catalyst. Test the catalyst on a known, reliable reaction (e.g., hydrogenation of cyclohexene) to confirm its activity.[15]Ensures the catalyst itself is not the point of failure.
Poor Mass Transfer Increase the stirring rate to improve gas-liquid mixing. Increase the hydrogen pressure incrementally.[15]Ensures sufficient hydrogen is dissolved in the reaction medium to drive the reaction forward.
Over-reduction Use lower temperatures and optimize hydrogen pressure. Over-reduction (C-N bond cleavage) is more prevalent under harsh conditions.[15]Milder conditions favor hydrogenation of the ring over hydrogenolysis of the C-N bond.

Featured Experimental Protocol: Diastereoselective Hydrogenation of 3-Fluoropyridine

This protocol describes the synthesis of cis-3-fluoropiperidine via catalytic hydrogenation, a common transformation that highlights several of the challenges discussed, including catalyst handling and reaction monitoring. The procedure is adapted from principles described by Glorius et al.[1]

Materials:

  • 3-Fluoropyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas (high-pressure cylinder)

  • High-pressure autoclave reactor (e.g., Parr shaker)

  • Celite

Procedure:

  • Reactor Setup: In a clean, dry glass liner for the high-pressure reactor, add 3-fluoropyridine (1.0 eq). Dissolve it in glacial acetic acid (approx. 0.2 M concentration).

    • Scientist's Note: Acetic acid serves as both the solvent and a co-catalyst. It protonates the pyridine nitrogen, which helps to prevent catalyst poisoning by the basic nitrogen atom.[6]

  • Catalyst Addition: Under a flow of inert gas (argon or nitrogen), carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.

    • Safety Note: Hydrogenation catalysts like PtO₂ can be pyrophoric. Handle with care and never add them to flammable solvents in the presence of air.

  • Hydrogenation:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the system by pressurizing with hydrogen gas (to ~5 bar) and then carefully venting three times to remove all air.

    • Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[6]

    • Begin vigorous stirring and maintain the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is complete when hydrogen uptake ceases. This typically takes 4-24 hours.[6]

    • Troubleshooting: If the reaction stalls (no pressure drop), it may indicate catalyst deactivation. Carefully depressurize and purge the reactor before considering adding more catalyst.

  • Workup:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor thoroughly with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with additional acetic acid or methanol.

    • Scientist's Note: Ensure the Celite pad with the catalyst is kept wet with solvent until it can be disposed of properly to prevent ignition upon drying in air.

  • Isolation:

    • Carefully neutralize the acidic filtrate by slowly adding it to a cooled, saturated solution of sodium bicarbonate or by adding a strong base like NaOH.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-3-fluoropiperidine. Further purification can be achieved by distillation or chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of Tert-butyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. Tert-butyl 4-iodopiperidine-1-carboxylate, a key building block in the synthesis of a multitude of pharmacologically active compounds, is no exception. While various analytical techniques contribute to its characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for confirming its identity, purity, and conformational integrity in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will delve into the rationale behind the observed spectral features, compare its ¹H NMR data with that of analogous 4-substituted N-Boc piperidines, and contextualize the utility of ¹H NMR alongside other common analytical methods.

The Molecular Landscape: Understanding the ¹H NMR Spectrum of this compound

The structure of this compound, with its N-Boc protecting group and the iodine substituent at the C4 position, gives rise to a distinct and interpretable ¹H NMR spectrum. The piperidine ring, in a solution, typically adopts a chair conformation, leading to chemically non-equivalent axial and equatorial protons. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the electronic environment and conformational dynamics of the piperidine ring.

Below is a diagram illustrating the structure of this compound with the protons labeled for the subsequent spectral analysis.

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Spectral Data

Based on available literature data, the ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit the following signals[1]:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H4~4.3 - 4.5m1H
H2, H6 (axial & equatorial)~3.0 - 4.0 (broad)m4H
H3, H5 (axial & equatorial)~1.8 - 2.2m4H
Boc (CH₃)~1.45s9H

Note: The broadness of the signals for the piperidine ring protons is a characteristic feature arising from the restricted rotation around the N-C(O) bond of the Boc group, which leads to the presence of rotamers that are in slow exchange on the NMR timescale at room temperature[2].

Rationale for Chemical Shifts and Multiplicities:
  • H4 Proton: The proton at the C4 position is the most downfield of the piperidine ring protons due to the deshielding effect of the directly attached iodine atom. Its multiplicity is complex (a multiplet) due to coupling with the four neighboring protons on C3 and C5.

  • H2 and H6 Protons: These protons are adjacent to the nitrogen atom of the carbamate. The electron-withdrawing nature of the carbamate group deshields these protons, causing them to appear at a lower field compared to the H3 and H5 protons. The signals are often broad and complex due to the aforementioned rotamers and coupling to each other and the protons on C3 and C5 respectively.

  • H3 and H5 Protons: These methylene protons are the most shielded of the piperidine ring protons, appearing at the highest field. They exhibit complex splitting patterns due to geminal coupling between the axial and equatorial protons and vicinal coupling with the protons on C2, C4, and C6.

  • Boc Protons: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.45 ppm, a characteristic signature of the Boc protecting group.

Comparative ¹H NMR Analysis with Other 4-Substituted N-Boc-Piperidines

To better understand the influence of the C4 substituent on the ¹H NMR spectrum, it is instructive to compare the data for this compound with its 4-fluoro, 4-bromo, and 4-hydroxy analogues.

Substituent (X) at C4H4 (δ, ppm)H2, H6 (δ, ppm)H3, H5 (δ, ppm)Boc (δ, ppm)Reference
-I ~4.3 - 4.5~3.0 - 4.0~1.8 - 2.2~1.45[1]
-Br ~4.34~3.31, ~3.68~1.79-2.16~1.46[3]
-OH ~3.8~3.0 - 3.9 (broad)~1.4 - 1.9~1.45
-F ~4.5 - 4.8 (dm)~3.0 - 3.8 (broad)~1.7 - 2.0~1.46

Data for -OH and -F analogues are typical values and may vary based on solvent and concentration.

Key Observations and Explanations:

  • Trend in H4 Chemical Shift: The chemical shift of the H4 proton is highly sensitive to the electronegativity of the substituent. However, for halogens, the trend is not straightforward and is also influenced by anisotropic effects. While fluorine is the most electronegative, the H4 proton in the fluoro-analogue is significantly downfield, appearing as a doublet of multiplets due to strong coupling with the fluorine atom. For the bromo and iodo analogues, the deshielding effect is comparable.

  • Through-Bond and Through-Space Effects: The substituent at C4 can influence the chemical shifts of distant protons through both through-bond inductive effects and through-space anisotropic effects[4][5]. The bulky iodine atom can have a more pronounced through-space effect compared to the smaller fluorine atom.

  • Conformational Effects: The nature of the C4 substituent can also influence the conformational equilibrium of the piperidine ring, which in turn affects the chemical shifts and coupling constants of all ring protons[6].

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following is a generalized protocol.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to a clean, dry NMR tube B->C D Add a small amount of internal standard (e.g., TMS), if not already in the solvent C->D E Insert the sample into the NMR spectrometer D->E F Lock the spectrometer on the deuterium signal of the solvent E->F G Shim the magnetic field to achieve high homogeneity F->G H Acquire the 1H NMR spectrum G->H I Fourier transform the FID H->I J Phase correct the spectrum I->J K Calibrate the chemical shift scale using the internal standard J->K L Integrate the signals K->L

Caption: A generalized workflow for ¹H NMR analysis.

Complementary Analytical Techniques: A Holistic Approach to Characterization

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization of this compound relies on a combination of analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For N-Boc protected piperidines, the most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the carbamate group, typically observed in the range of 1680-1700 cm⁻¹[7]. The C-N stretching and various C-H bending and stretching vibrations of the piperidine ring and the tert-butyl group also appear in the fingerprint region. In situ IR spectroscopy can be a powerful tool to monitor reactions involving N-Boc piperidines[2][8][9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 311. The fragmentation pattern would likely involve the loss of the tert-butyl group ([M-57]⁺) and other characteristic fragments of the piperidine ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy[7].

Conclusion

The ¹H NMR analysis of this compound provides a wealth of information crucial for its unambiguous identification and quality assessment. A thorough understanding of the factors influencing its ¹H NMR spectrum, including the electronic effects of the N-Boc group and the C4-iodo substituent, as well as conformational dynamics, allows for a confident interpretation of the data. By comparing its spectrum with those of its analogues and integrating data from complementary techniques like IR and MS, researchers can ensure the integrity of this vital synthetic building block, thereby upholding the standards of scientific rigor in drug discovery and development.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to the 13C NMR Characterization of N-Boc-4-iodopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectroscopic data for N-Boc-4-iodopiperidine, a key building block in medicinal chemistry, alongside related N-Boc-piperidine derivatives. This objective comparison, supported by experimental data and protocols, aims to facilitate the accurate characterization and quality control of this important synthetic intermediate.

Comparative Analysis of 13C NMR Chemical Shifts

The substitution pattern on the piperidine ring significantly influences the 13C NMR chemical shifts. The introduction of an iodine atom at the C4 position in N-Boc-4-iodopiperidine results in a characteristic downfield shift for the C4 carbon, a consequence of the deshielding effect of the halogen. To contextualize these shifts, a comparison with the parent N-Boc-piperidine and the corresponding 4-hydroxy derivative is presented below.

Carbon PositionN-Boc-4-iodopiperidine (δ, ppm)N-Boc-4-hydroxypiperidine (δ, ppm)N-Boc-piperidine (δ, ppm)
C=O (Boc)~154.7~154.9~154.9
C(CH3)3 (Boc)~79.5~79.4~79.2
C(CH3)3 (Boc)~28.4~28.5~28.6
C2, C6~46.9~43.3~44.9
C3, C5~37.5~34.5~25.8
C4~25.1~67.5~24.8

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data for N-Boc-4-iodopiperidine is based on typical values for similar iodoalkanes and analysis of related spectra, as a definitive public spectrum was not available in the searched resources. Data for N-Boc-4-hydroxypiperidine and N-Boc-piperidine are compiled from publicly available spectral data.

This comparative table clearly illustrates the diagnostic shift of the C4 carbon. The electronegative oxygen in N-Boc-4-hydroxypiperidine causes a significant downfield shift to ~67.5 ppm, while the less electronegative but still electron-withdrawing iodine in N-Boc-4-iodopiperidine results in a more moderate downfield shift compared to the unsubstituted N-Boc-piperidine.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of 13C NMR spectra for N-Boc-piperidine derivatives.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

  • Frequency: Approximately 100 MHz for 13C nuclei.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the full relaxation of quaternary carbons.

  • Number of Scans: 256 to 1024 scans, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Perform baseline correction.

Logical Workflow for Spectral Analysis

The process of analyzing and comparing the 13C NMR spectra of these compounds can be visualized as a logical workflow. This involves acquiring the spectrum, processing the data, assigning the peaks based on their chemical shifts and established literature values, and finally, comparing the data to reference compounds to confirm the structure.

G Workflow for 13C NMR Analysis A Sample Preparation (N-Boc-piperidine derivative) B 13C NMR Data Acquisition A->B Load Sample C Data Processing (FT, Phasing, Referencing) B->C Raw Data (FID) D Peak Assignment C->D Processed Spectrum E Comparison with Reference Spectra D->E Assigned Peaks F Structural Confirmation E->F Confirmation G Influence of C4-Substituent on 13C NMR Shifts subst C4 Substituent (-I, -OH, -H) c4 C4 subst->c4 Direct Effect (Deshielding/Shielding) c35 C3, C5 c4->c35 Inductive Effect c26 C2, C6 c35->c26 Inductive Effect

Mass Spectrometry of 1-Boc-4-iodopiperidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the structural elucidation and purity assessment of synthetic intermediates are of paramount importance. 1-Boc-4-iodopiperidine, a key building block in the synthesis of various biologically active compounds, is frequently characterized using mass spectrometry. This guide provides a comparative overview of the mass spectrometric behavior of 1-Boc-4-iodopiperidine and its common alternatives, supported by experimental data and detailed analytical protocols.

Performance Comparison: Mass Spectrometric Fragmentation

The mass spectra of 1-Boc-4-iodopiperidine and its analogs are characterized by fragmentation patterns dominated by the tert-butoxycarbonyl (Boc) protecting group and the piperidine ring structure. The following table summarizes the key mass-to-charge ratios (m/z) observed for these compounds under electron ionization (EI) mass spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Interpretation
1-Boc-4-iodopiperidine C₁₀H₁₈INO₂[1][2]311.16[1][2]While a specific public mass spectrum is not readily available, expected fragments include: \n* [M-56]⁺˙ : Loss of isobutylene from the Boc group. \n* [M-100]⁺˙ : Loss of the entire Boc group (C₅H₉O₂). \n* [M-127]⁺ : Loss of iodine radical. \n* 57 : tert-butyl cation ([C₄H₉]⁺).
N-Boc-4-piperidone C₁₀H₁₇NO₃[3]199.25[4]* 143 : [M-56]⁺˙ (Loss of isobutylene). \n* 99 : [M-100]⁺˙ (Loss of Boc group). \n* 57 : Base peak, tert-butyl cation ([C₄H₉]⁺).[4][5]
4-Anilino-1-Boc-piperidine C₁₆H₂₄N₂O₂[6]276.38* 220 : [M-56]⁺˙ (Loss of isobutylene). \n* 175 : Further fragmentation. \n* 93 , 83 : Fragments of the piperidine ring. \n* 57 : Base peak, tert-butyl cation ([C₄H₉]⁺).
N-Boc-4-hydroxypiperidine C₁₀H₁₉NO₃[7][8]201.26[7][8]* 145 : [M-56]⁺˙ (Loss of isobutylene). \n* 101 : [M-100]⁺˙ (Loss of Boc group). \n* 57 : tert-butyl cation ([C₄H₉]⁺). \n* A protonated molecule [M+H]⁺ at m/z 202.15 is observed with ESI.[7]

Experimental Protocols

Accurate mass spectrometric analysis relies on optimized experimental conditions. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) suitable for the analysis of 1-Boc-4-iodopiperidine and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and may require optimization for specific instruments and samples.

  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions :

    • Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature : 280 °C.

    • Injection Volume : 1 µL in split mode (e.g., 50:1).

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program : Initial temperature of 170 °C for 1 min, ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C and hold for 7.1 min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 180 °C.

    • Scan Range : m/z 50-550 amu.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol is suitable for the analysis of less volatile or thermally labile piperidine derivatives.

  • Instrumentation : An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid and 1 mM ammonium formate in water.

    • Mobile Phase B : 0.1% formic acid in methanol.

    • Gradient : Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and then to 100% B in 5 min, hold for 1 min.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 1 µL.

  • MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive ion mode.

    • Drying Gas (N₂) Temperature : 325 °C.

    • Drying Gas Flow : 6 L/min.

    • Nebulizer Pressure : 25 psig.

    • Capillary Voltage : 4000 V.

    • Scan Range : m/z 80-1000 amu.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of piperidine derivatives by GC-MS, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve Sample (e.g., in Dichloromethane) start->dissolve dilute Dilute to 1 mg/mL dissolve->dilute inject Inject 1 µL dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-550) ionize->detect acquire Acquire Spectrum detect->acquire identify Identify Fragments acquire->identify compare Compare to Library/Expected Pattern identify->compare report Generate Report compare->report

Caption: A generalized workflow for the GC-MS analysis of 1-Boc-4-iodopiperidine and its analogs.

References

A Comparative Guide to HPLC Purity Analysis of Tert-butyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Tert-butyl 4-iodopiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound and its common alternatives, supported by detailed experimental protocols.

Comparison with Alternative Compounds

The purity analysis of this compound is often compared with its synthetic precursor, Tert-butyl 4-hydroxypiperidine-1-carboxylate, and its bromo-analog, Tert-butyl 4-bromopiperidine-1-carboxylate. The precursor is a common process-related impurity, while the bromo-analog represents a similar intermediate where chromatographic behavior may differ due to the different halogen substituent.

CompoundMolecular WeightPolarityExpected Elution Order (Reversed-Phase)
Tert-butyl 4-hydroxypiperidine-1-carboxylate201.26Highest1 (Earliest)
Tert-butyl 4-bromopiperidine-1-carboxylate264.16Medium2
This compound 311.16 Lowest 3 (Latest)

Experimental Protocols

A robust reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound. This method is adapted from established protocols for similar N-Boc protected piperidine derivatives.[1] The conditions can be applied to its bromo- and hydroxy-analogs for a comparative study.

Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Expected Chromatographic Performance

Based on the proposed method, a clear separation of this compound from its potential impurities and the selected alternatives is expected. The elution order will be dictated by the polarity of the compounds, with the most polar compound (hydroxy-analog) eluting first and the least polar (iodo-analog) eluting last.

ParameterTert-butyl 4-hydroxypiperidine-1-carboxylateTert-butyl 4-bromopiperidine-1-carboxylateThis compound
Expected Retention Time ~5-7 min~8-10 min~10-12 min
Peak Shape SymmetricalSymmetricalSymmetrical
Resolution from Impurities > 2.0> 2.0> 2.0

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Final Report calculate->report Purity Result

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. It is also suitable for the comparative analysis of its common precursor and halogenated analogs, allowing for effective monitoring of reaction progress and quality control of the final product. For a comprehensive characterization, orthogonal methods such as Gas Chromatography (GC), as indicated by several commercial suppliers, or Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, should be considered.

References

Navigating Halogen Choice in Piperidine Scaffolds: A Comparative Guide to Tert-butyl 4-iodopiperidine-1-carboxylate and 4-bromopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the privileged piperidine scaffolds, 4-halo-N-Boc-piperidines are indispensable intermediates. This guide provides an objective, data-driven comparison of two prominent members of this class: Tert-butyl 4-iodopiperidine-1-carboxylate and its bromo-analogue, Tert-butyl 4-bromopiperidine-1-carboxylate, to aid in the rational selection of these key synthetic precursors.

The primary distinction between these two reagents lies in the nature of the halogen substituent, which dictates their reactivity, stability, and cost. This comparison will delve into their physicochemical properties, relative performance in key cross-coupling reactions, and their applications in the synthesis of notable pharmaceutical agents.

At a Glance: Physicochemical Properties

A summary of the key physical and chemical properties of this compound and Tert-butyl 4-bromopiperidine-1-carboxylate is presented in Table 1. The iodo- derivative possesses a higher molecular weight and is typically a solid at room temperature, whereas the bromo- derivative is often a liquid or low-melting solid.

PropertyThis compoundTert-butyl 4-bromopiperidine-1-carboxylate
CAS Number 301673-14-3[1]180695-79-8
Molecular Formula C₁₀H₁₈INO₂[1]C₁₀H₁₈BrNO₂
Molecular Weight 311.16 g/mol [1]264.16 g/mol
Appearance White to pale brown crystalline powder or low melting solid[1]Colorless to light yellow oil or low melting solid
Melting Point 35-38 °C[1]~42 °C
Boiling Point 318.8±35.0 °C (Predicted)[1]100-118 °C / 0.5 mmHg[2]
Solubility Slightly soluble in water, soluble in methanol[1]Not specified, but generally soluble in organic solvents

The Decisive Factor: Reactivity in Cross-Coupling Reactions

The utility of 4-halopiperidines in drug discovery is largely defined by their ability to participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The generally accepted trend in the reactivity of organic halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions compared to their bromo counterparts.

This enhanced reactivity of the iodo- derivative can be particularly beneficial in complex, multi-step syntheses where mild conditions are required to preserve sensitive functional groups. Conversely, the greater stability and lower cost of the bromo- derivative may make it a more practical choice for large-scale syntheses where reaction conditions can be optimized to drive the coupling to completion.

G start Start: Need for 4-substituted piperidine reactivity_need High reactivity under mild conditions required? start->reactivity_need cost_stability Cost and stability are primary concerns? reactivity_need->cost_stability No iodo_choice Select this compound reactivity_need->iodo_choice Yes cost_stability->iodo_choice No bromo_choice Select Tert-butyl 4-bromopiperidine-1-carboxylate cost_stability->bromo_choice Yes optimization Optimization of reaction conditions may be required bromo_choice->optimization

Applications in Drug Development

Both this compound and its bromo-analogue are valuable building blocks in the synthesis of a variety of pharmaceutical compounds. The piperidine moiety is a common feature in centrally active drugs due to its ability to impart favorable pharmacokinetic properties.

Tert-butyl 4-bromopiperidine-1-carboxylate has been employed in the development of novel therapeutic agents, particularly in the synthesis of piperidine-based compounds with significant biological activity.[4] Its role as a versatile building block allows for the efficient creation of complex molecular structures.[4]

While specific examples for the iodo-analogue are less explicitly detailed in the initial search results, its utility in iron- and cobalt-catalyzed arylation reactions has been noted.[1][5] Given its higher reactivity, it is a logical choice for challenging coupling reactions where the bromo-analogue may be sluggish.

The broader class of 4-anilinopiperidines, which are synthesized from these halogenated precursors, are key intermediates in the manufacture of Fentanyl and its analogues.[6][7] The choice between the iodo- and bromo- starting material would likely depend on the specific synthetic route and the desired reactivity for the C-N bond formation step.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions where these piperidine derivatives are commonly employed. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) will vary depending on the specific substrates and should be determined empirically.

Suzuki-Miyaura Coupling (Generalized Protocol)

This reaction forms a carbon-carbon bond between the piperidine ring and a boronic acid or ester.

Materials:

  • Tert-butyl 4-halo-piperidine-1-carboxylate (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To an oven-dried flask, add the Tert-butyl 4-halo-piperidine-1-carboxylate, boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Combine Reactants: 4-halopiperidine, Boronic Acid, Base inert_atm Establish Inert Atmosphere start->inert_atm add_solv_cat Add Solvent and Pd Catalyst inert_atm->add_solv_cat heat_stir Heat and Stir add_solv_cat->heat_stir workup Aqueous Workup and Extraction heat_stir->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Buchwald-Hartwig Amination (Generalized Protocol)

This reaction is a powerful method for forming a carbon-nitrogen bond between the piperidine ring and an amine.

Materials:

  • Tert-butyl 4-halo-piperidine-1-carboxylate (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos, 2-10 mol%)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the Tert-butyl 4-halo-piperidine-1-carboxylate, amine, and base.

  • In a separate vial, prepare the catalyst/ligand solution in a small amount of the reaction solvent if not using a pre-catalyst.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, followed by the catalyst/ligand solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling (Generalized Protocol)

This reaction couples the piperidine ring with a terminal alkyne.

Materials:

  • Tert-butyl 4-halo-piperidine-1-carboxylate (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To an oven-dried flask, add the Tert-butyl 4-halo-piperidine-1-carboxylate, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice between this compound and its bromo- counterpart is a nuanced decision that depends on the specific requirements of the synthetic task at hand. The iodo- derivative offers the advantage of higher reactivity, often enabling milder reaction conditions and potentially higher yields in challenging cross-coupling reactions. This makes it an excellent choice for complex syntheses where functional group tolerance is paramount.

On the other hand, the bromo- derivative provides a more cost-effective and stable alternative, which can be advantageous for large-scale production. While it may require more forcing reaction conditions, its utility as a versatile building block in drug discovery is well-established. Ultimately, a careful consideration of the desired reactivity, cost, and stability, along with empirical optimization of reaction conditions, will guide the discerning researcher to the optimal choice for their synthetic endeavors.

References

Reactivity Showdown: Iodo- vs. Bromo-N-Boc-Piperidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of drug discovery and development, the N-Boc-piperidine scaffold is a cornerstone building block. Its functionalization, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of a vast array of pharmacologically active molecules. The choice of the halide on the piperidine ring—typically iodine or bromine—profoundly influences the substrate's reactivity, impacting reaction conditions, catalyst selection, and overall synthetic efficiency. This guide provides an objective comparison of the reactivity of iodo- and bromo-N-Boc-piperidine derivatives in key cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

The Decisive Factor: Carbon-Halogen Bond Strength

The enhanced reactivity of iodo-N-Boc-piperidine over its bromo counterpart is fundamentally rooted in the difference in the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[1][2] This weaker bond facilitates the rate-determining oxidative addition step in the catalytic cycles of common cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3] Consequently, iodo-substituted substrates generally react faster and under milder conditions than their bromo analogues.[3][4][5][6][7][8][9]

Comparative Reactivity in Key Cross-Coupling Reactions

The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3][4][5][7][9] This principle holds true for N-Boc-piperidine derivatives. The following table summarizes the expected performance differences and typical reaction conditions for iodo- and bromo-N-Boc-piperidines in three widely used transformations.

ReactionReactivity of Iodo-N-Boc-PiperidineReactivity of Bromo-N-Boc-PiperidineTypical Reaction Conditions for IodideTypical Reaction Conditions for Bromide
Suzuki Coupling High reactivity, often proceeds at lower temperatures with a wider range of catalysts.[3][5][9]Moderate reactivity, typically requires higher temperatures, more electron-rich ligands, and potentially longer reaction times.[3][8]Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), solvent (e.g., Toluene/H₂O, Dioxane/H₂O), often at or slightly above room temperature.Pd catalyst with electron-rich ligands (e.g., SPhos, XPhos), stronger base (e.g., K₃PO₄, Cs₂CO₃), solvent (e.g., Toluene, Dioxane), elevated temperatures (e.g., 80-110 °C).
Buchwald-Hartwig Amination Generally more reactive, allowing for coupling with a broader scope of amines under milder conditions.Less reactive, may require more specialized and bulky phosphine ligands and higher temperatures to achieve good yields, especially with less nucleophilic amines.Pd precatalyst with a suitable phosphine ligand, a strong non-nucleophilic base (e.g., NaOtBu, LHMDS), in an aprotic solvent like toluene or dioxane at moderate temperatures.More sterically demanding and electron-rich ligands (e.g., BrettPhos, RuPhos), stronger base, and higher reaction temperatures are often necessary.
Sonogashira Coupling Highly reactive, couplings often proceed efficiently at room temperature.[4][6][7]Less reactive, typically requiring elevated temperatures to drive the reaction to completion.[4][7]Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), amine base/solvent (e.g., Et₃N, piperidine), room temperature.Similar catalyst system as for the iodide, but with heating (e.g., 60-100 °C) generally required for efficient conversion.

Experimental Protocols

Below are representative, generalized experimental protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that specific conditions should be optimized for each substrate combination.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel is added the halo-N-Boc-piperidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is stirred at the appropriate temperature (room temperature to 100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with a palladium precatalyst (1-5 mol%), a suitable phosphine ligand, the halo-N-Boc-piperidine (1.0 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.). The tube is sealed, removed from the glovebox, and the amine (1.2 equiv.) and anhydrous solvent (e.g., toluene or dioxane) are added via syringe. The reaction mixture is then heated to the required temperature (typically 80-110 °C) with stirring until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.[10]

General Procedure for Sonogashira Coupling

An oven-dried Schlenk tube is charged with the halo-N-Boc-piperidine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%). The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) are added, followed by the terminal alkyne (1.1-1.5 equiv.). The mixture is stirred at the appropriate temperature (room temperature for iodides, elevated for bromides) and monitored for completion. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.[11]

Visualizing the Mechanism and Workflow

To further illustrate the principles discussed, the following diagrams outline the crucial catalytic cycle of a generic cross-coupling reaction and a typical experimental workflow.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X (X = I, Br) Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Rate-determining step faster for X=I Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + R'-M Pd(II)_Intermediate R-Pd(II)(R')L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: General catalytic cycle for cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Halo-N-Boc-Piperidine, Coupling Partner, Catalyst, Base Inert_Atmosphere Evacuate and backfill reaction vessel with Ar or N2 Reagents->Inert_Atmosphere Solvent_Addition Add degassed anhydrous solvent Inert_Atmosphere->Solvent_Addition Heating Stir at specified temperature (RT for Iodide, Heat for Bromide) Solvent_Addition->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: Typical experimental workflow for cross-coupling.

Conclusion

The selection between iodo- and bromo-N-Boc-piperidine for cross-coupling reactions presents a clear trade-off between reactivity and substrate accessibility/cost. Iodo-N-Boc-piperidine is the more reactive partner, enabling the use of milder reaction conditions, which can be advantageous for complex molecules with sensitive functional groups. In contrast, bromo-N-Boc-piperidine, while requiring more forcing conditions and often more sophisticated catalyst systems, may be a more economical starting material. A thorough understanding of these reactivity differences allows researchers to make informed decisions, optimizing their synthetic strategies for efficiency, cost-effectiveness, and overall success in the development of novel chemical entities.

References

A Comparative Guide to Alternatives for Tert-butyl 4-iodopiperidine-1-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. Tert-butyl 4-iodopiperidine-1-carboxylate is a widely utilized scaffold in pharmaceutical and medicinal chemistry, primarily owing to the versatile reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. However, depending on the specific synthetic challenge, alternative reagents may offer advantages in terms of reactivity, stability, and cost. This guide provides an objective comparison of this compound with its primary alternatives—the corresponding bromo and triflate derivatives—supported by established reactivity principles and representative experimental protocols.

The 4-substituted N-Boc-piperidine framework is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The ability to functionalize the 4-position through robust C-C and C-N bond-forming reactions is therefore of significant interest. The choice of leaving group at this position directly influences the reagent's performance in common cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Reactivity and Performance Comparison

The reactivity of the electrophile in palladium-catalyzed cross-coupling reactions is largely governed by the nature of the leaving group. The generally accepted order of reactivity for the alternatives discussed here is:

Iodide > Bromide ≈ Triflate > Chloride

This trend is a consequence of the C-X bond strength and its propensity to undergo oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

ReagentLeaving GroupKey AdvantagesKey Disadvantages
This compound IodoHighest reactivity, allowing for milder reaction conditions and lower catalyst loadings.Higher cost and potentially lower stability compared to the bromo derivative.
Tert-butyl 4-bromopiperidine-1-carboxylate BromoGood balance of reactivity and stability. More cost-effective than the iodo analog.May require higher temperatures or more active catalysts for challenging couplings.
Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate TriflateReactivity is comparable to the bromide. Can be prepared from the corresponding alcohol.Can be less stable than the halides and may require careful handling.

Experimental Protocols

The following are representative, generalized protocols for common cross-coupling reactions. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates being coupled.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a versatile method for the formation of biaryl and vinyl-substituted piperidines.

General Procedure:

  • To a reaction vessel, add the N-Boc-4-substituted-piperidine (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sulfate (Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

DOT Script for Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents Reagents: - N-Boc-4-X-piperidine - Boronic Acid - Pd Catalyst - Base setup Reaction Setup (Inert Atmosphere) reagents->setup Add to vessel reaction Heating (80-110 °C) setup->reaction Add solvent workup Aqueous Workup & Extraction reaction->workup Cool & quench purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for the synthesis of 4-amino-piperidine derivatives.

General Procedure:

  • In a glovebox or under an inert atmosphere, add the N-Boc-4-substituted-piperidine (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-4 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.1-1.5 times the moles of Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.) to a reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture (typically 80-120 °C) with stirring for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography.

DOT Script for Buchwald-Hartwig Amination Pathway:

Buchwald_Hartwig_Pathway cluster_catalyst Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II) Complex Pd(II) Complex Oxidative_Addition->Pd(II) Complex R-X Amine_Coordination Amine Coordination & Deprotonation Pd(II) Complex->Amine_Coordination Pd(II)-Amido Complex Pd(II)-Amido Complex Amine_Coordination->Pd(II)-Amido Complex R'-NH₂ Base Reductive_Elimination Reductive Elimination Pd(II)-Amido Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product (R-NHR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Practical Considerations: Cost and Stability

A crucial aspect of reagent selection in a research and development setting is the balance between performance and practicality.

  • Cost: Generally, the cost of these reagents follows the trend of their reactivity, with the iodo derivative being the most expensive, followed by the triflate and then the more economical bromo derivative. For large-scale synthesis, the cost difference can be a significant factor, making Tert-butyl 4-bromopiperidine-1-carboxylate an attractive option.

  • Stability: While all three compounds are relatively stable solids, iodides can be more sensitive to light and decomposition over long-term storage compared to bromides. Triflates can be sensitive to moisture. Proper storage in a cool, dark, and dry place is recommended for all reagents. The bromo derivative generally offers the best combination of stability and cost for routine applications.

Conclusion

The choice between this compound and its bromo and triflate alternatives is a nuanced decision that depends on the specific requirements of the synthetic route.

  • This compound is the reagent of choice for challenging cross-coupling reactions where high reactivity is necessary to achieve a good yield, or when milder reaction conditions are required to preserve sensitive functional groups.

  • Tert-butyl 4-bromopiperidine-1-carboxylate represents a robust and cost-effective alternative for a wide range of standard cross-coupling reactions, offering a good compromise between reactivity and stability. It is often the preferred reagent for initial route scouting and larger-scale syntheses.

  • Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate is a valuable alternative, particularly when synthesized in-house from the readily available N-Boc-4-hydroxypiperidine. Its reactivity is generally on par with the bromo derivative.

Ultimately, the optimal reagent will be determined by a careful evaluation of the substrate scope, desired reaction conditions, and economic considerations of the project. This guide serves as a foundational resource to aid researchers in making an informed decision for their specific synthetic needs.

The Strategic Choice in Synthesis: A Cost-Benefit Analysis of 1-Boc-4-iodopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in medicinal chemistry, integral to the structure of countless therapeutic agents. The choice of starting material for introducing this scaffold via cross-coupling reactions is a critical decision, balancing reactivity, cost, and overall process efficiency. 1-Boc-4-iodopiperidine is a highly reactive and versatile building block, but its utility must be weighed against more economical, albeit less reactive, alternatives. This guide provides an objective comparison of 1-Boc-4-iodopiperidine with its bromo, chloro, and triflate analogs to inform strategic decisions in synthesis design.

The Fundamental Trade-Off: Reactivity vs. Cost

The primary factor governing the choice between 4-halo- and 4-triflyloxypiperidines is the inherent trade-off between the reactivity of the leaving group and the cost of the starting material. This relationship is dictated by the strength of the carbon-leaving group bond, which directly influences the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.

The established reactivity trend for these leaving groups is:

Iodide > Triflate > Bromide > Chloride

This higher reactivity, particularly of the iodide, often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times. However, this performance advantage typically comes at a higher purchase price.

Cost and Performance Comparison of 1-Boc-4-substituted Piperidines

The following tables summarize the relative costs and expected performance of 1-Boc-4-iodopiperidine and its common alternatives in key cross-coupling reactions. While direct, side-by-side experimental data for these specific substrates under identical conditions is sparse in the literature, the performance characteristics are based on well-established principles of cross-coupling chemistry.

Table 1: Comparative Cost Analysis

CompoundTypical Price Range (per gram)Key Considerations
1-Boc-4-iodopiperidine $75 - $115Highest cost, justified by high reactivity for difficult couplings or sensitive substrates.
1-Boc-4-bromopiperidine $20 - $95A moderate-cost, versatile intermediate; often the best balance of reactivity and cost.
1-Boc-4-chloropiperidine $80 - $175Surprisingly high cost for a chloro-analog, likely due to lower demand and more challenging synthesis. Less reactive, requiring more forceful conditions.
1-Boc-4-piperidyl Triflate Varies widely; often synthesized in-houseCost is dependent on the price of the precursor (1-Boc-4-hydroxypiperidine) and triflic anhydride. High reactivity, comparable to the iodide.

Note: Prices are estimates based on publicly available data from various chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific) as of late 2025 and are subject to change. Bulk pricing will be significantly lower.

Table 2: Performance Comparison in Common Cross-Coupling Reactions

Reaction Type1-Boc-4-iodopiperidine1-Boc-4-bromopiperidine1-Boc-4-chloropiperidine1-Boc-4-piperidyl Triflate
Suzuki-Miyaura Excellent: High yields, mild conditions (often room temp.), low catalyst loading.Good to Excellent: Reliable and high-yielding, may require slightly higher temperatures or longer reaction times.Fair to Good: Requires more active catalysts (e.g., with bulky phosphine ligands), higher temperatures, and longer times.Excellent: High reactivity similar to iodide, very effective for coupling.
Sonogashira Excellent: Ideal for C-C triple bond formation, often proceeds at room temperature with low catalyst loading.Good: Generally effective, but may require higher temperatures and is more prone to side reactions like Glaser coupling.Poor to Fair: Challenging substrate; often requires specialized catalysts and harsh conditions, leading to lower yields.Good to Excellent: Effective substrate, though less commonly cited than halides for this reaction.
Buchwald-Hartwig Excellent: Highly efficient for C-N bond formation under mild conditions.Good to Excellent: Widely used and effective, may require slightly more forcing conditions than the iodide.Fair: Significantly less reactive, requiring specialized, bulky, and electron-rich phosphine ligands and higher temperatures.Excellent: Highly reactive, comparable to the iodide for amination reactions.

Logical Workflow for Synthesis

The decision-making process for selecting the optimal 4-substituted piperidine can be visualized as a logical workflow, balancing cost against required chemical performance.

G cluster_start Decision Point cluster_criteria Primary Criteria cluster_options Reagent Choice cluster_outcome Expected Outcome start Need to Synthesize a 4-Aryl/Alkynyl/Amino-Piperidine cost Is Cost the Primary Driver? start->cost bromo Use 1-Boc-4-bromopiperidine (Best balance) cost->bromo No chloro Consider 1-Boc-4-chloropiperidine (If bromo fails or for specific cases) cost->chloro Yes reactivity Is Maximizing Reactivity/ Yield the Priority? reactivity->bromo No iodo Use 1-Boc-4-iodopiperidine (Highest reactivity) reactivity->iodo Yes triflate Use/Synthesize 1-Boc-4-piperidyl Triflate (High reactivity, good for sensitive substrates) reactivity->triflate Yes bromo->reactivity outcome_cost Lower material cost, potentially higher process cost (harsher conditions, longer time) bromo->outcome_cost chloro->outcome_cost outcome_react Higher material cost, potentially lower process cost (milder conditions, faster time) iodo->outcome_react triflate->outcome_react

Caption: Decision workflow for selecting a 4-substituted piperidine reagent.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below are representative protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a 1-Boc-4-halopiperidine with an arylboronic acid. The conditions are harshest for the chloro-derivative and mildest for the iodo-derivative.

Materials:

  • 1-Boc-4-halopiperidine (I, Br, or Cl) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (for I, Br) or Pd₂(dba)₃ with SPhos (for Cl) (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add the 1-Boc-4-halopiperidine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (and ligand, if separate).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring.

    • For Iodide: 60-80 °C

    • For Bromide: 80-100 °C

    • For Chloride: 100-110 °C

  • Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines a typical procedure for the coupling of a 1-Boc-4-halopiperidine with a terminal alkyne. Copper(I) iodide is used as a co-catalyst.

Materials:

  • 1-Boc-4-halopiperidine (I or Br) (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • Co-catalyst: Copper(I) iodide (CuI) (3-5 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (serves as base and co-solvent)

  • Solvent: THF or Toluene

Procedure:

  • To a dry Schlenk flask, add the 1-Boc-4-halopiperidine, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon).

  • Add the solvent (e.g., THF) and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the appropriate temperature.

    • For Iodide: Room temperature to 40 °C

    • For Bromide: 50-70 °C

  • Monitor the reaction by TLC or LC-MS (typically 1-8 hours).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the C-N coupling of a 1-Boc-4-halopiperidine with a primary or secondary amine. The choice of ligand is critical, especially for less reactive halides.

Materials:

  • 1-Boc-4-halopiperidine (I, Br, or Cl) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)

  • Ligand: Xantphos (for I, Br) or RuPhos/BrettPhos (for Cl) (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add the solvent, followed by the 1-Boc-4-halopiperidine and the amine.

  • Seal the flask and heat the reaction mixture with stirring.

    • For Iodide/Bromide: 80-100 °C

    • For Chloride: 100-120 °C

  • Monitor the reaction by LC-MS (typically 4-24 hours).

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Recommendations

The selection of a 4-substituted-1-Boc-piperidine derivative is a nuanced decision that hinges on a careful cost-benefit analysis.

  • Choose 1-Boc-4-iodopiperidine when:

    • The coupling partner is particularly unreactive or sterically hindered.

    • Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • Maximizing yield and minimizing reaction time are the primary goals, especially in early-stage discovery where material cost is less of a constraint.

  • Choose 1-Boc-4-bromopiperidine when:

    • A balance between cost and reactivity is needed. It is often the most practical choice for a wide range of applications.

    • The coupling reaction is known to be robust and does not require the enhanced reactivity of an iodide.

    • Scaling up the synthesis, where the cost difference becomes significant.

  • Choose 1-Boc-4-chloropiperidine or 1-Boc-4-piperidyl triflate when:

    • The chloro-derivative may be considered if specific, well-established protocols for chloro-heterocycles are being followed, though its high cost and low reactivity make it a niche choice.

    • The triflate is an excellent, highly reactive alternative to the iodide, particularly if the precursor, 1-Boc-4-hydroxypiperidine, is readily available and the in-house synthesis is cost-effective.

Ultimately, for most applications, 1-Boc-4-bromopiperidine represents the optimal intersection of cost, stability, and reactivity, making it a workhorse reagent. However, for challenging transformations where efficiency is paramount, the higher cost of 1-Boc-4-iodopiperidine is often a worthwhile investment.

A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Product

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Analytical Confirmation in Chemical Synthesis

This guide provides an in-depth, field-proven perspective on using key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—to create a comprehensive and self-validating comparison between a starting material and its resulting product. The causality behind experimental choices is emphasized, reflecting the mindset of an experienced application scientist focused on generating reliable, reproducible, and defensible data. Such analytical rigor is not merely good practice; it is a prerequisite for regulatory compliance and the successful advancement of new chemical entities.[1][2][3]

This workflow diagram illustrates the central role of spectroscopy in the synthesis process. The starting material is first characterized to establish a baseline. Following the reaction, the resulting mixture is analyzed to confirm the formation of the product and the consumption of the reactant.

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction cluster_3 Spectroscopic Analysis SM Starting Material Reaction Chemical Transformation SM->Reaction Input NMR NMR SM->NMR Baseline Characterization IR FTIR SM->IR Baseline Characterization MS MS SM->MS Baseline Characterization Product Final Product Reaction->Product Output Product->NMR Confirmation & Purity Product->IR Confirmation & Purity Product->MS Confirmation & Purity UV UV-Vis Product->UV Confirmation & Purity

Caption: General workflow for spectroscopic analysis in a chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[4] It operates on the principle that many atomic nuclei possess a magnetic property called spin.[4][5] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves to transition between energy states, a phenomenon known as resonance. The precise frequency of this resonance is highly sensitive to the local electronic environment of the nucleus, providing a detailed map of the molecular structure.[6]

Expertise in Application: For comparing a starting material and a product, ¹H (proton) and ¹³C NMR are indispensable. The comparison is not merely about observing new signals but about building a logical case for the transformation. A successful reaction is validated by three key observations:

  • Disappearance of Reactant Signals: Key proton or carbon signals unique to the starting material must diminish or disappear entirely.

  • Appearance of Product Signals: New signals corresponding to the newly formed structural motifs of the product must appear in the expected regions.

  • Shift in Existing Signals: Signals from parts of the molecule unaffected by the reaction may experience a change in their chemical shift due to the altered electronic environment of the new structure.

G cluster_checks Validation Checks Start Analyze ¹H NMR of Starting Material Compare Overlay & Compare Spectra Start->Compare Product Analyze ¹H NMR of Product Product->Compare Check1 Do key reactant peaks disappear? Compare->Check1 Yes No_Conclusion Reaction Incomplete or Failed Compare->No_Conclusion No Check2 Do expected product peaks appear? Check1->Check2 Yes Check1->No_Conclusion No Check3 Do neighboring proton shifts change predictably? Check2->Check3 Yes Check2->No_Conclusion No Conclusion Transformation Confirmed Check3->Conclusion Confirmation

Caption: Logical workflow for confirming a chemical transformation using NMR.

Comparative Data Example: Reduction of an Aldehyde

Consider the reduction of 4-methoxybenzaldehyde (starting material) to (4-methoxyphenyl)methanol (product).

FeatureStarting Material (4-Methoxybenzaldehyde)Product ((4-Methoxyphenyl)methanol)Rationale for Change
Aldehyde Proton (CHO) Singlet at ~9.9 ppm (1H)Absent The aldehyde functional group has been reduced.
Methylene Protons (CH₂OH) Absent Singlet at ~4.6 ppm (2H)Formation of the primary alcohol.
Hydroxyl Proton (OH) Absent Broad singlet, variable position (e.g., ~2.1 ppm) (1H)Formation of the alcohol functional group.
Methoxy Protons (OCH₃) Singlet at ~3.8 ppm (3H)Singlet at ~3.7 ppm (3H)Minor upfield shift due to change in overall electronic structure.
Aromatic Protons Two doublets (~7.8 and ~7.0 ppm)Two doublets (~7.2 and ~6.9 ppm)Shifts reflect the change from an electron-withdrawing aldehyde to a less withdrawing alcohol group.
Experimental Protocol: ¹H NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the dried sample (starting material or product) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical; it must dissolve the sample without contributing interfering proton signals.

  • Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved. If necessary, use a pipette to transfer the solution to a standard 5 mm NMR tube.

  • Standard Addition (Optional but Recommended): For quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard like tetramethylsilane (TMS).

  • Analysis: Cap the NMR tube and insert it into the spectrometer's spinner turbine. Follow the instrument's software prompts to acquire and process the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Fingerprint

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[7][8][9] It works by passing infrared radiation through a sample and measuring which frequencies are absorbed.[10][11] These absorbed frequencies correspond to the vibrational energies of specific chemical bonds (e.g., C=O stretching, O-H stretching), providing a unique "molecular fingerprint."[8][12]

Expertise in Application: While NMR provides the full structural map, FTIR offers a rapid and definitive confirmation of the chemical transformation at the functional group level. The key to a successful comparison is focusing on the most dramatic changes in the functional group region (typically 4000-1500 cm⁻¹).[13][14] For example, in the reduction of a ketone to an alcohol, the most compelling evidence is the disappearance of the sharp, intense C=O stretch and the appearance of a broad, strong O-H stretch.

G cluster_checks Validation Checks Start Acquire FTIR Spectrum of Starting Material Compare Compare Spectra Start->Compare Product Acquire FTIR Spectrum of Product Product->Compare Check1 Does the key reactant functional group peak disappear? (e.g., C=O) Compare->Check1 Yes No_Conclusion Reaction Incomplete or Incorrect Compare->No_Conclusion No Check2 Does the key product functional group peak appear? (e.g., O-H) Check1->Check2 Yes Check1->No_Conclusion No Conclusion Functional Group Transformation Confirmed Check2->Conclusion Confirmation G Start_MW Calculate MW of Starting Material Find_Peak Identify Molecular Ion Peak [M+H]⁺ Start_MW->Find_Peak Compare against Product_MW Calculate MW of Product Product_MW->Find_Peak Compare against Acquire_MS Acquire Mass Spectrum of Product Acquire_MS->Find_Peak Match Molecular Weight Confirmed Find_Peak->Match Observed m/z matches Product MW? No_Match Incorrect Product or Failed Reaction Find_Peak->No_Match No Match

References

A Senior Application Scientist's Guide to Validating Synthesized Derivatives: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural validation of a newly synthesized derivative is the bedrock of credible research. An assigned structure that is incorrect can lead to the misinterpretation of biological data, wasted resources, and significant delays in discovery and development pipelines. This guide eschews a rigid, one-size-fits-all template in favor of a logical, field-proven workflow. We will explore the core analytical techniques not as standalone procedures, but as an integrated, self-validating system. The central thesis is that confidence in a molecular structure is only achieved through the convergence of data from orthogonal methods—techniques that measure the same property through different physicochemical principles.[1][2][3][4]

This guide provides an in-depth comparison of the primary analytical toolkit: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices and present protocols designed to yield irrefutable evidence of a compound's identity, purity, and structural integrity.

The Orthogonal Validation Workflow: A Triad of Confirmation

The validation process is not linear but cyclical, with each technique providing data that should corroborate the others. A discrepancy in one area demands reinvestigation in all. This integrated approach ensures the trustworthiness of the final structural assignment.

G cluster_0 Core Validation Loop Synthesis Synthesized Derivative MS Mass Spectrometry (Confirms Molecular Weight & Formula) Synthesis->MS Is the mass correct? NMR NMR Spectroscopy (Elucidates Connectivity & Stereochemistry) MS->NMR Is the formula consistent with the fragments? HPLC Chromatography (Assesses Purity & Identifies Impurities) NMR->HPLC Is the major peak the target compound? Validation Structure Validated HPLC->Validation Is the sample pure?

Caption: The orthogonal workflow for structural validation.

Mass Spectrometry (MS): The Molecular Gatekeeper

Mass spectrometry's primary role is to determine the molecular weight of the synthesized compound.[5] High-Resolution Mass Spectrometry (HRMS) is indispensable as it provides a highly accurate mass measurement, enabling the determination of the elemental formula—a critical first step in validation.[6][7][8]

Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[9] The choice of ionization technique is critical and depends on the analyte's properties.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar, medium-to-large molecules, including peptides and proteins. It's highly compatible with liquid chromatography (LC-MS).[9][10][11]

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, thermally stable small molecules. It often produces singly charged ions.[10][11][12]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization method for large, non-volatile biomolecules like proteins and nucleic acids, producing predominantly singly charged ions.[10][13]

Comparative Overview of MS Ionization Techniques
FeatureESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization)MALDI (Matrix-Assisted Laser Desorption/Ionization)
Analyte Polarity High (Polar)Low to MediumBroad Range
Analyte Size Small molecules to large proteinsSmall to medium moleculesLarge biomolecules (Proteins, DNA)
Ionization Type SoftSoftSoft
Typical Ions Multiply charged [M+nH]ⁿ⁺Singly charged [M+H]⁺Predominantly singly charged [M+H]⁺
LC Compatibility ExcellentGoodNot directly compatible
Key Application Proteomics, drug metabolismPharmaceutical analysis, environmentalProteomics, imaging
Standard Protocol for HRMS (ESI-QTOF) Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial as it promotes protonation, leading to the formation of the [M+H]⁺ ion.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) instrument.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight.

  • Analysis: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated theoretical mass for the proposed chemical formula.[1]

Trustworthiness Check: The elemental composition derived from the HRMS data must align with the starting materials and the intended reaction. This formula provides the framework that will be fleshed out by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect

NMR is the most powerful technique for the unambiguous structural elucidation of organic compounds.[1][14][15][16] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[17][18]

Core Principle: NMR exploits the magnetic properties of certain atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment.[14][15]

Key NMR Experiments for Structural Validation
  • ¹H NMR: Provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).[15][19]

  • ¹³C NMR: Shows the number of different types of carbon atoms in a molecule.[19][20]

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically 2-3 bonds apart).[21][22][23][24]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[21][22][23][24]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, revealing the connectivity of the carbon skeleton.[21][22][23][24]

G cluster_nmr NMR Data Integration H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integration of 1D and 2D NMR data for structural elucidation.

Standard Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample peaks. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[25]

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra. Ensure adequate signal-to-noise and resolution.

  • 2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire 2D experiments (COSY, HSQC, HMBC). The total experiment time can range from a few minutes to several hours depending on sample concentration.[21]

  • Data Interpretation:

    • Step 1: Analyze the ¹H NMR spectrum to identify key proton signals, their integrations, and splitting patterns.[26]

    • Step 2: Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Step 3: Use the COSY spectrum to connect adjacent protonated fragments.

    • Step 4: Use the HMBC spectrum to piece together the molecular skeleton by identifying long-range correlations, especially to quaternary carbons.

    • Step 5: Ensure all observed correlations are consistent with the proposed structure and that the structure is consistent with the molecular formula from HRMS.

Trustworthiness Check: The structure elucidated from the complete NMR dataset must be fully consistent. Every proton and carbon signal should be assigned, and all observed 2D correlations must match the proposed connectivity. The IUPAC provides recommendations for the presentation of NMR data to ensure clarity and reproducibility.[27][28][29]

High-Performance Liquid Chromatography (HPLC): The Purity Arbitrator

A confirmed structure is meaningless if the sample is impure. Chromatography is the definitive technique for assessing the purity of a synthesized compound.[30][31][32][33][34] It separates the target compound from unreacted starting materials, byproducts, and other impurities.

Core Principle: A sample is passed through a stationary phase (a column) with a liquid mobile phase. Separation occurs based on the differential partitioning of the components between the two phases.[34] Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is the most common mode for small molecule analysis.[35]

  • High-Performance Liquid Chromatography (HPLC): The industry standard for purity analysis, offering robust and reliable separations.[36]

  • Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): Uses columns with smaller particles (<2 µm) and higher pressures, resulting in faster run times, higher resolution, and increased sensitivity compared to traditional HPLC.[37][38]

Comparative Overview of HPLC and UPLC
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-High-Performance Liquid Chromatography)
Particle Size 3 - 5 µm< 2 µm
Operating Pressure 400-600 bar1000-1200 bar
Resolution GoodExcellent
Analysis Time SlowerFaster
Solvent Consumption HigherLower
Sensitivity GoodHigher
Standard Protocol for Purity Assessment by RP-UPLC
  • Method Development: A crucial step is to develop a separation method that can resolve the main compound from all potential impurities. This involves optimizing the column chemistry (e.g., C18), mobile phase composition (e.g., water/acetonitrile gradient), and detector wavelength (UV-Vis).[35][36][39]

  • Sample Preparation: Prepare a solution of the synthesized derivative in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Separation: Inject a small volume (1-5 µL) onto the UPLC system. Run the developed gradient method.

  • Detection: Monitor the column eluent using a UV-Vis detector at a wavelength where the analyte has strong absorbance.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. Purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks. A pure compound should ideally show a single, sharp peak.[30][31]

Trustworthiness Check: To ensure the main peak is indeed the target compound, the UPLC system can be coupled to a mass spectrometer (LC-MS). The mass spectrum of the main chromatographic peak should match the molecular weight of the synthesized derivative, confirming its identity.[1][40]

Conclusion: A Synthesis of Evidence

The validation of a synthesized derivative is a meticulous process of evidence accumulation. It is not about performing a single experiment but about building an unshakeable case. By employing an orthogonal triad of Mass Spectrometry, NMR Spectroscopy, and Chromatography, researchers can create a self-validating system. The molecular formula from HRMS provides the constraints, the complete NMR assignment builds the atomic framework within those constraints, and the chromatographic purity confirms that the characterized sample is indeed the substance of interest. This rigorous, multi-faceted approach is the hallmark of scientific integrity and the foundation upon which reliable drug discovery and development are built.

References

A Senior Application Scientist's Guide to Catalytic Systems for 4-Iodo-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Role of 4-Iodo-N-Boc-piperidine in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring chemical space. Within this class of building blocks, 4-iodo-N-Boc-piperidine has emerged as a particularly valuable synthon. The Boc (tert-butoxycarbonyl) protecting group offers robust protection of the nitrogen atom under a wide range of reaction conditions, yet it is readily cleaved under acidic conditions. The iodo-substituent at the 4-position provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.

This guide offers a comparative analysis of various catalytic systems for the functionalization of 4-iodo-N-Boc-piperidine. We will delve into the nuances of different methodologies, providing not just the "what" but also the "why" behind experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic system for their specific synthetic challenges. We will explore the catalytic landscapes of C-C and C-N bond formation, supported by experimental data, detailed protocols, and mechanistic insights.

Part 1: C-C Bond Formation: A Comparative Analysis of Leading Catalytic Systems

The construction of a C(sp³)-C(sp²) bond at the 4-position of the piperidine ring is a common strategy for introducing aryl and heteroaryl moieties, which are crucial for modulating biological activity. We will compare three prominent catalytic systems for this transformation: Palladium-catalyzed Suzuki-Miyaura coupling, Cobalt-catalyzed arylation with Grignard reagents, and Palladium/Copper co-catalyzed Sonogashira coupling.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Rationale: The catalytic cycle, illustrated below, typically involves the oxidative addition of the alkyl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For C(sp³)-C(sp²) couplings, bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step, which can be challenging for alkyl halides.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I(L_n) (R = N-Boc-piperidin-4-yl) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [Ar-B(OH)₃]⁻ PdII_Ar R-Pd(II)-Ar(L_n) Transmetalation->PdII_Ar ArBOH2 Ar-B(OH)₂ + Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Product R-Ar

Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Performance Comparison:

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd/C (10 wt%)K₂CO₃WaterReflux0.5High (Qualitative)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~85-95
[PdCl₂(dppf)]Cs₂CO₃Dioxane9016~80-90

Expertise & Experience: While heterogeneous catalysts like Pd/C offer the advantage of easy separation, homogeneous catalysts often provide better activity and substrate scope. The choice of base is crucial for activating the boronic acid; inorganic bases like carbonates are commonly used. The solvent system often includes water to facilitate the dissolution of the base and promote transmetalation. For challenging couplings, the use of more sophisticated ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can be beneficial.

Cobalt-Catalyzed Arylation with Grignard Reagents

Cobalt catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. These reactions often proceed via radical mechanisms, offering complementary reactivity to the two-electron processes of palladium catalysis.

Mechanistic Rationale: The precise mechanism of cobalt-catalyzed cross-couplings with alkyl halides is still a subject of investigation, but it is generally believed to involve single-electron transfer (SET) processes. A plausible pathway involves the formation of an alkyl radical from the reaction of 4-iodo-N-Boc-piperidine with a low-valent cobalt species. This radical then combines with an aryl Grignard reagent in the coordination sphere of the cobalt center, followed by reductive elimination to afford the product.

Cobalt_Catalysis_Workflow start 4-Iodo-N-Boc-piperidine + Ar-MgBr catalyst CoCl₂ / Ligand (e.g., TMCD) start->catalyst reaction Cross-Coupling Reaction (THF, -10 °C to rt) catalyst->reaction product 4-Aryl-N-Boc-piperidine reaction->product

Figure 2: General Workflow for Cobalt-Catalyzed Arylation.

Performance Comparison:

Catalyst SystemLigandSolventTemp. (°C)Time (h)Yield (%)Reference
CoCl₂ (5 mol%)TMCD (6 mol%)THF-10181 (for phenyl)
Co(acac)₃ (5 mol%)TMEDA (6 mol%)THFrt221 (for phenyl)

Expertise & Experience: The choice of ligand is critical in modulating the reactivity of the cobalt center. In the case of 4-iodo-N-Boc-piperidine, TMCD (1,1,4,4-tetramethylcyclohexane-1,4-diamine) has been shown to be a highly effective ligand. The reaction temperature is also a key parameter, with lower temperatures often leading to higher yields and selectivity. Grignard reagents are highly reactive and moisture-sensitive, requiring anhydrous reaction conditions.

Palladium/Copper Co-catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp³)-C(sp) bonds, providing access to 4-alkynyl-N-Boc-piperidines. These products are valuable intermediates for further transformations.

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The amine base is crucial for both deprotonating the terminal alkyne and acting as a ligand.

Performance Comparison:

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFrt6~70-90
Pd(OAc)₂/dppfCuIDIPADMF8012~60-80

Expertise & Experience: The classic Sonogashira conditions employ a palladium catalyst, a copper(I) co-catalyst, and an amine base. Copper-free versions of the Sonogashira reaction have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling). The choice of amine base can significantly impact the reaction outcome, with bulky secondary amines like diisopropylamine (DIPA) often being effective.

Part 2: C-N Bond Formation: The Buchwald-Hartwig Amination

The formation of a C(sp³)-N bond at the 4-position of the piperidine ring is essential for the synthesis of a wide range of pharmacologically active compounds. The Buchwald-Hartwig amination is the preeminent method for this transformation.

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination of an alkyl halide involves the oxidative addition of the iodide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and upon deprotonation by a base, forms a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent β-hydride elimination, a common side reaction with alkyl halides.

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I(L_n) (R = N-Boc-piperidin-4-yl) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord R'₂NH, Base PdAmido R-Pd(II)-NR'₂(L_n) AmineCoord->PdAmido Amine R'₂NH + Base RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Product R-NR'₂

Figure 3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Performance Comparison:

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XantphosNaOtBuToluene1004-12High (Qualitative)
Pd(OAc)₂RuPhosK₃PO₄Dioxane11018~70-90

Expertise & Experience: The choice of ligand is paramount for a successful Buchwald-Hartwig amination with an alkyl halide. Bulky, electron-rich biarylphosphine ligands such as RuPhos and Xantphos are often employed to promote the challenging reductive elimination from the Pd(II)-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are typically required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.

Part 3: Emerging Frontiers: C-H Functionalization and Photoredox Catalysis

While cross-coupling reactions of the C-I bond are the most established methods for functionalizing 4-iodo-N-Boc-piperidine, direct C-H functionalization and photoredox catalysis represent emerging and powerful alternatives for piperidine modification.

Direct C-H Functionalization

Direct C-H functionalization offers a more atom-economical approach to modifying the piperidine scaffold, obviating the need for a pre-installed halide. Palladium-catalyzed C-H arylation of N-Boc-piperidine has been reported, with ligand choice being critical for controlling the regioselectivity (α vs. β-arylation). Flexible biarylphosphine ligands tend to favor β-arylation, while more rigid ligands favor the more classical α-arylation.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. While there are limited examples of photoredox-catalyzed reactions directly involving the C-I bond of 4-iodo-N-Boc-piperidine, this technology has been successfully applied to the α-amino C-H arylation of more complex piperidine derivatives. Notably, the N-Boc group itself is often not conducive to direct oxidation under typical photoredox conditions due to its electron-withdrawing nature.

Part 4: Experimental Protocols

To ensure the reproducibility of the discussed methodologies, we provide detailed, step-by-step protocols for key transformations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general procedure for the coupling of 4-iodo-N-Boc-piperidine with an arylboronic acid.

Materials:

  • 4-Iodo-N-Boc-piperidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 4-iodo-N-Boc-piperidine, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a 2M aqueous solution of Na₂CO₃, followed by toluene and ethanol in a 4:1:1 ratio of toluene:ethanol:water.

  • De-gas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: 4-Iodo-N-Boc-piperidine Arylboronic acid Pd(PPh₃)₄ B Add Solvents and Base: Toluene, Ethanol, H₂O 2M aq. Na₂CO₃ A->B C De-gas with Ar/N₂ B->C D Heat to 80 °C Stir for 12 h C->D E Cool and Dilute with Ethyl Acetate D->E F Wash with H₂O and Brine E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

A Comparative Guide to the Efficacy of Protecting Groups for 4-Iodopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-iodopiperidine scaffold is a crucial building block in medicinal chemistry, enabling the synthesis of a diverse range of therapeutic agents through various cross-coupling reactions. The inherent reactivity of the piperidine nitrogen necessitates the use of protecting groups to ensure chemoselectivity and achieve high yields in multi-step syntheses. The selection of an appropriate N-protecting group is a critical strategic decision, impacting stability, reactivity, and the ease of introduction and removal. This guide provides an objective comparison of three commonly employed protecting groups for 4-iodopiperidine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn), supported by experimental data and detailed protocols.

Comparison of Protecting Groups

The ideal protecting group should be introduced in high yield, remain stable throughout subsequent synthetic transformations, and be cleaved under specific and mild conditions without affecting other functional groups. The choice among Boc, Cbz, and Bn is dictated by the overall synthetic strategy and the chemical environment of the molecule.

Key Characteristics
Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)Benzyl (Bn)
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)Benzyl bromide or chloride
Deprotection Condition Strong acids (e.g., TFA, HCl)Catalytic hydrogenolysis (H₂, Pd/C); Strong acids (e.g., HBr/AcOH)[1][2]Catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C)[3][4]
Stability Stable to base, hydrogenolysis, and weak acids.Stable to mild acidic and basic conditions.[5]Stable to non-reductive conditions (acid, base, organometallics).
Advantages Robust, high-yielding protection; volatile byproducts upon removal.Orthogonal to Boc and other acid-labile groups; stable protecting group.[5]Very stable; introduced under basic conditions.
Disadvantages Requires strong acidic conditions for removal which may not be suitable for acid-sensitive substrates.Catalyst can be pyrophoric; incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups).[1]Requires catalytic hydrogenation for removal, which can affect other reducible groups.

Data Presentation

The following tables summarize quantitative data for the introduction and removal of each protecting group on 4-iodopiperidine or closely related precursors.

Table 1: Protection of the Piperidine Nitrogen
Protecting GroupPrecursorReagents and ConditionsYield (%)Reference
Boc N-Boc-4-hydroxypiperidinePPh₃, Imidazole, I₂, DCM, 0 °C to rt, 18 h93%[6]
Cbz 4-Piperidone hydrochloride1. DIPEA, DCM, 0 °C; 2. Cbz-Cl, 0 °C to rt, 2 h85% (for N-Cbz-4-piperidone)
Bn 1-PhenylpiperazineBenzyl chloride, EtOAc, rt, 1 h47% (for N-benzyl-4-phenylpiperazine)[7]
Table 2: Deprotection of N-Protected 4-Iodopiperidine
Protecting GroupSubstrateReagents and ConditionsYield (%)Reference
Boc N-Boc-2-aminopyridine derivativeTFA, DCM, rt, 18 h87%[8]
Cbz Various N-Cbz amines10% Pd/C, NaBH₄, MeOH, rt, 3-10 min93-98%[2][9]
Bn Various N-benzyl amines20% Pd(OH)₂-C, H₂ (1 atm), MeOH81-100%[10]

Note: The yields reported are for the deprotection of substrates structurally similar to N-protected 4-iodopiperidine, demonstrating the general efficacy of these methods.

Mandatory Visualization

The following diagrams illustrate the chemical structures of the protected 4-iodopiperidines and the general workflow for their application in synthesis.

G Chemical Structures of N-Protected 4-Iodopiperidines cluster_boc N-Boc-4-iodopiperidine cluster_cbz N-Cbz-4-iodopiperidine cluster_bn N-Benzyl-4-iodopiperidine Boc Cbz Bn

Caption: Structures of common N-protected 4-iodopiperidines.

workflow General Synthetic Workflow start 4-Iodopiperidine Precursor protect Protection (Boc, Cbz, or Bn) start->protect protected_intermediate N-Protected 4-Iodopiperidine protect->protected_intermediate reaction Further Synthetic Transformations (e.g., Suzuki, Sonogashira, Heck Coupling) protected_intermediate->reaction deprotection Deprotection reaction->deprotection final_product Final Product deprotection->final_product

Caption: Generalized workflow for using protected 4-iodopiperidine.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-iodopiperidine-1-carboxylate (N-Boc-4-iodopiperidine)[6]
  • Materials:

    • N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol)

    • Triphenylphosphine (16.9 g, 64.6 mmol)

    • Imidazole (5.07 g, 74.5 mmol)

    • Iodine (15.1 g, 59.6 mmol)

    • Dichloromethane (DCM, 200 mL)

    • Deionized water

    • Diethyl ether

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

    • Hexane

  • Procedure:

    • To a solution of N-Boc-4-hydroxypiperidine in dichloromethane, add triphenylphosphine and imidazole sequentially.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add iodine in portions.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 18 hours.

    • Upon completion (monitored by TLC), dilute the reaction solution with water and extract with diethyl ether.

    • Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Grind the residue with hexane to remove excess triphenylphosphine and triphenylphosphine oxide.

    • After filtration, concentrate the filtrate under reduced pressure to afford the target product as a colorless oil.

    • Yield: 14.4 g (93%).

Protocol 2: Deprotection of N-Boc Protected Amines using Trifluoroacetic Acid (TFA)[8][11]
  • Materials:

    • N-Boc protected piperidine derivative (1.0 equiv)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the N-Boc protected piperidine derivative in DCM (to a concentration of approximately 0.1–0.2 M).

    • Cool the solution to 0 °C.

    • Slowly add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete in 1-4 hours (monitor by TLC).

    • Remove the solvent and excess TFA in vacuo.

    • Dissolve the crude residue in an organic solvent (e.g., DCM or EtOAc) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 3: Deprotection of N-Cbz Protected Amines via Catalytic Transfer Hydrogenation[2]
  • Materials:

    • N-Cbz protected amine (1.0 equiv)

    • Methanol (MeOH)

    • 10% Palladium on carbon (Pd/C)

    • Sodium borohydride (NaBH₄, 1.0 equiv)

    • Celite

  • Procedure:

    • Dissolve the N-Cbz protected amine in methanol at room temperature.

    • Carefully add 10% Pd/C to the solution.

    • Add sodium borohydride portion-wise. The reaction is typically very rapid (3-10 minutes).

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

Protocol 4: Deprotection of N-Benzyl Protected Amines via Catalytic Hydrogenolysis[10]
  • Materials:

    • N-Benzyl protected amine (1.0 mmol)

    • Dry methanol (10 mL)

    • 20% Palladium hydroxide on carbon (Pd(OH)₂/C, 50 mg)

    • Hydrogen gas (1 atm, balloon)

    • Celite

  • Procedure:

    • Dissolve the N-benzyl protected amine in dry methanol.

    • Add 20% Pd(OH)₂/C to the solution.

    • Subject the mixture to hydrogenation under 1 atm of hydrogen (e.g., using a hydrogen-filled balloon).

    • Monitor the reaction by TLC. Reaction times can vary from 15 minutes to several hours.

    • After completion, filter the catalyst through Celite, washing with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to afford the pure deprotected amine.

Conclusion

The selection of a protecting group for 4-iodopiperidine is a critical step that influences the overall efficiency of a synthetic route.

  • Boc is an excellent choice for its ease of introduction and high yields, provided that subsequent steps are not acid-sensitive.

  • Cbz offers orthogonality to acid-labile protecting groups and can be removed under mild hydrogenolysis conditions, making it suitable for complex syntheses, though care must be taken with substrates containing other reducible functionalities.[5]

  • Bn provides a highly stable protecting group, ideal for withstanding a wide range of reaction conditions, but its removal also relies on hydrogenation, posing similar limitations to Cbz.

By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the 4-iodopiperidine scaffold.

References

A Comparative Guide to the Synthetic Yields of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

Oseltamivir Phosphate, marketed as Tamiflu®, is a crucial antiviral medication for the treatment of influenza A and B. Its synthesis has been a subject of intense research, particularly aimed at improving efficiency and securing supply chains by developing routes that are not reliant on the natural precursor, (-)-shikimic acid. This guide provides a comparative analysis of prominent synthetic routes to oseltamivir, focusing on their overall yields and methodologies.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for several notable total syntheses of oseltamivir, offering a clear comparison of their efficiency.

Synthetic RouteStarting Material(s)Number of StepsOverall Yield (%)Key Features
Roche (Karpf/Trussardi) (-)-Shikimic Acid~817-22%Industrial standard, azide-free version developed.[1]
Ye et al. (-)-Shikimic Acid847%High-yielding, practical route from the natural precursor.[2][3]
Trost et al. (2008) Bicyclic Lactone830%Azide-free, features Pd-catalyzed asymmetric allylic alkylation (AAA).[4][5]
Fukuyama et al. (2007) Pyridine and Acrolein14~22-29%Bypasses shikimic acid, uses an asymmetric Diels-Alder reaction.[6][7]
Zutter et al. (2008) meso-Diester10~30%Features enzymatic desymmetrization of a meso compound.[8]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and evaluation of synthetic routes. Below is a representative experimental protocol for a key transformation in the synthesis reported by Trost and colleagues.

Key Transformation: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) [5]

This step is crucial as it establishes two of the three stereocenters of the oseltamivir core in a single, efficient transformation.

  • Reaction: Opening of a racemic bicyclic lactone with trimethylsilylphthalimide (TMS-Phth) catalyzed by a palladium complex with a chiral ligand.

  • Procedure: To a solution of the chiral ligand ((R,R)-L *) and the palladium precursor [Pd(C₃H₅)Cl]₂ in anhydrous tetrahydrofuran (THF), the racemic lactone and TMS-Phth are added. The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 8.5 hours).

  • Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure. The residue is then subjected to acidic ethanolysis (e.g., refluxing in ethanol with p-toluenesulfonic acid) to convert the intermediate TMS-carboxylate to the desired ethyl ester.[9][10] The final product is purified by column chromatography.

  • Significance: This step efficiently creates the desired stereochemistry and incorporates both the amino group (in protected form) and the ethyl ester functionality in one pot, demonstrating a highly atom-economical and stereoselective approach.[5]

Visualization of Synthetic Strategies

The diagrams below illustrate the logical flow and comparison of different synthetic pathways to Oseltamivir.

G cluster_0 Shikimic Acid Routes cluster_1 Alternative Routes Shikimic_Acid (-)-Shikimic Acid Roche_Int Key Epoxide Intermediate Shikimic_Acid->Roche_Int Roche (17-22%) Ye_Int Trimesylate Intermediate Shikimic_Acid->Ye_Int Ye et al. (47%) Oseltamivir Oseltamivir Roche_Int->Oseltamivir Ye_Int->Oseltamivir Bicyclic_Lactone Bicyclic Lactone Trost_Int Pd-AAA Product Bicyclic_Lactone->Trost_Int Trost (30%) Pyridine Pyridine + Acrolein Fukuyama_Int Diels-Alder Adduct Pyridine->Fukuyama_Int Fukuyama (~22%) Trost_Int->Oseltamivir Fukuyama_Int->Oseltamivir

Caption: Comparative workflow of major synthetic routes to Oseltamivir.

The following diagram details the general workflow of a key transformation, the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), as developed by the Trost group.

G Start Racemic Bicyclic Lactone AAA_Step Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) Start->AAA_Step Catalyst [Pd(C3H5)Cl]2 + Chiral Ligand Catalyst->AAA_Step Nucleophile TMS-Phthalimide (Nitrogen Source) Nucleophile->AAA_Step Intermediate Ring-Opened Intermediate (TMS-carboxylate) AAA_Step->Intermediate Esterification Acidic Ethanolysis (EtOH, TsOH) Intermediate->Esterification Product Stereodefined Ester (Oseltamivir Core) Esterification->Product

Caption: Workflow of the Trost Palladium-Catalyzed AAA reaction.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-iodopiperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. Tert-butyl 4-iodopiperidine-1-carboxylate, a commonly used building block in organic synthesis, requires careful management due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust.[3]

  • Use in a well-ventilated area or under a chemical fume hood.[4]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[1]

  • Incompatible with strong oxidizing agents and strong acids.[1]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregate: This compound is a halogenated organic material. It should be segregated from non-halogenated waste to ensure proper disposal treatment.

Step 2: Preparing for Disposal

  • Unused Product: For surplus or non-recyclable solutions, contact a licensed professional waste disposal service.[3] The material should be offered to a licensed chemical destruction plant.[4]

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and treated as hazardous waste. After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[4]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or paper towels, must be collected in a sealed, labeled container and disposed of as hazardous waste.

Step 3: Waste Collection and Storage

  • Collect all waste (unused product, rinsate, contaminated materials) in a designated, properly labeled, and sealed hazardous waste container.

  • Store the waste container in a secure, well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal company.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • The recommended disposal method is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[4]

Emergency Procedures

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[1]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Tert-butyl 4-iodopiperidine-1-carboxylate for Disposal B Is the material unused or contaminated? A->B C Is the container empty? B->C No D Treat as Hazardous Waste: - Label clearly - Segregate as halogenated waste B->D Yes C->A No (Re-evaluate) E Triple rinse container with an appropriate solvent C->E Yes I Store all hazardous waste in a sealed, labeled container in a secure area D->I F Collect rinsate as hazardous waste E->F G Puncture container to prevent reuse E->G F->I H Dispose of container in sanitary landfill (check local regulations) G->H J Contact licensed waste disposal service for incineration I->J

References

Personal protective equipment for handling Tert-butyl 4-iodopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of Tert-butyl 4-iodopiperidine-1-carboxylate. This document provides immediate, procedural, and logistical information to ensure laboratory safety and operational efficiency.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₈INO₂[1][2][3]
Molecular Weight 311.16 g/mol [1][2][3]
Appearance White to light yellow or pale brown crystalline powder or low melting solid[3][4]
Melting Point 35-38 °C or 44.0 to 48.0 °C[3][4]
Boiling Point (Predicted) 318.8 ± 35.0 °C[3]
Density (Predicted) 1.50 ± 0.1 g/cm³[3]
Solubility Slightly soluble in water; Soluble in methanol[3]
Storage Temperature 2-8°C, Keep refrigerated[2][3]

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or Butyl rubber gloves. It is recommended to use double gloves.Provides a barrier against skin contact, which can cause irritation. While specific chemical resistance data for this compound is unavailable, nitrile and butyl rubber generally offer good resistance to halogenated organic compounds.[5] Always inspect gloves for integrity before use and change them immediately if contaminated.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P95 or higher) is required if there is a risk of dust formation or if working outside of a certified chemical fume hood.Protects against inhalation of the compound, which may cause respiratory tract irritation.
Skin and Body Protection A lab coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.Prevents contamination of personal clothing and skin.

Experimental Protocol: Safe Handling in a Laboratory Setting

The following step-by-step protocol should be followed to ensure the safe handling of this compound.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Store the container in a designated, well-ventilated, and refrigerated (2-8°C) area.[2][3]

  • The storage area should be protected from light.[2]

3.2. Weighing and Preparation of Solutions

All weighing and solution preparation must be conducted in a certified chemical fume hood.

  • Before starting, ensure the chemical fume hood is functioning correctly.

  • Wear all required PPE as specified in the table above.

  • To minimize dust formation, handle the solid compound gently.

  • Use a dedicated, clean spatula and weighing vessel.

  • If preparing a solution, add the solid to the solvent slowly while stirring to avoid splashing.

  • Once weighing is complete, securely close the primary container and return it to its designated storage location.

  • Clean any residual powder from the balance and surrounding area using a damp cloth, and dispose of the cloth as hazardous waste.

3.3. Use in a Reaction

  • Set up the reaction apparatus within the chemical fume hood.

  • When adding the compound to the reaction vessel, do so carefully to prevent spills.

  • Maintain a controlled environment as required by the specific reaction protocol.

  • Upon completion of the reaction, proceed with the appropriate work-up and purification procedures within the fume hood.

Operational Plan: Disposal of this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

4.1. Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid waste, including residual powder and contaminated items (e.g., weighing paper, gloves, paper towels), in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.

    • Do not mix this waste with non-halogenated organic waste streams.[6]

  • Sharps Waste:

    • Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container for hazardous chemical waste.

4.2. Decontamination of Equipment

  • All glassware and equipment that have been in contact with the compound must be decontaminated before being removed from the fume hood.

  • Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove any residual compound.

  • Collect the rinsate in the designated halogenated organic liquid waste container.

  • After the initial solvent rinse, wash the equipment with soap and water.

4.3. Waste Container Management

  • Keep all waste containers securely closed when not in use.

  • Store waste containers in a designated secondary containment area within the laboratory.

  • Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

  • Arrange for the disposal of full waste containers through your institution's Environmental Health and Safety (EHS) department.

Logical Workflow Diagram

The following diagram illustrates the complete lifecycle of this compound within a laboratory setting, from receipt to disposal.

G Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use (in Fume Hood) cluster_disposal Waste Management and Disposal receipt Receive and Inspect storage Store in a cool, dark, and ventilated area receipt->storage weighing Weighing storage->weighing Transport to Fume Hood prep Solution Preparation weighing->prep reaction Use in Reaction prep->reaction solid_waste Collect Solid Waste reaction->solid_waste liquid_waste Collect Liquid Waste reaction->liquid_waste decon Decontaminate Equipment reaction->decon ehs_disposal Dispose via EHS solid_waste->ehs_disposal liquid_waste->ehs_disposal decon->ehs_disposal

Caption: Chemical Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-iodopiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-iodopiperidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.